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  • Product: (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone
  • CAS: 1501135-63-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone: A Technical Guide

Executive Summary & Structural Rationale In the landscape of modern drug discovery, the strategic selection of building blocks dictates the trajectory of lead optimization. (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the strategic selection of building blocks dictates the trajectory of lead optimization. (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone (CAS: 1501135-63-2) represents a highly versatile, lead-like scaffold. As a Senior Application Scientist, I frequently deploy this molecule not merely as an intermediate, but as a functional probe to balance lipophilicity, metabolic stability, and aqueous solubility in early-stage libraries.

The architecture of this molecule is deliberately modular. The trifluoromethyl (-CF3) group at the 5-position serves a dual purpose: it acts as a bioisostere for halogens or methyl groups while profoundly shielding the aromatic ring from cytochrome P450-mediated oxidative metabolism. The ortho-bromine atom provides a heavy-atom handle for X-ray crystallography and serves as an orthogonal reactivity site for transition-metal-catalyzed cross-coupling. Finally, the morpholine amide effectively caps the carboxylic acid, introducing a basic nitrogen and an ether oxygen that act as potent hydrogen-bond acceptors, thereby tuning the topological polar surface area (tPSA) to maintain oral bioavailability.

StructuralLogic Core (2-Bromo-5-(trifluoromethyl)phenyl) (morpholino)methanone CF3 Trifluoromethyl (-CF3) Metabolic Stability & Lipophilicity Core->CF3 Br Ortho-Bromine (-Br) Cross-Coupling Handle & Halogen Bonding Core->Br Morph Morpholine Amide Aqueous Solubility & H-Bond Acceptor Core->Morph

Functional group mapping and structural rationale for the target methanone scaffold.

Physicochemical Properties & ADME Implications

Understanding the physicochemical baseline of a building block is critical before integrating it into a high-throughput screening (HTS) library. The data below synthesizes the core parameters of the compound [1].

Quantitative Data Matrix
PropertyValuePharmacokinetic Implication
Chemical Name (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanoneN/A
CAS Registry Number 1501135-63-2N/A
Molecular Formula C12H11BrF3NO2N/A
Molecular Weight 338.12 g/mol Well within Lipinski's Rule of 5 (<500 Da), allowing room for downstream functionalization [2].
SMILES FC(F)(F)c1ccc(Br)c(c1)C(=O)N1CCOCC1N/A
Topological Polar Surface Area (tPSA) 29.54 ŲExcellent for passive membrane permeability and potential blood-brain barrier (BBB) penetration (<90 Ų).
Hydrogen Bond Donors 0Enhances lipophilicity and membrane permeability.
Hydrogen Bond Acceptors 3 (N, O, O)Provides sufficient aqueous solvation energy to prevent aggregation.
Rotatable Bonds 2Low conformational flexibility minimizes entropic penalties upon target binding.
Multiparametric Profiling Workflow

To validate these theoretical properties, we employ a rigorous, self-validating ADME workflow.

ADMEWorkflow Input Compound 1501135-63-2 Solubility Thermodynamic Solubility Shake-Flask (pH 7.4) Input->Solubility Permeability PAMPA / Caco-2 Apical to Basolateral Input->Permeability Metabolism Microsomal Stability HLM / RLM Input->Metabolism Output Lead Optimization Matrix Solubility->Output Permeability->Output Metabolism->Output

Multiparametric physicochemical profiling workflow for early ADME assessment.

Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

Causality & Self-Validation: We utilize the shake-flask method over kinetic DMSO-dilution assays because it provides the true thermodynamic equilibrium of the crystalline lattice in an aqueous environment. The protocol is inherently self-validating; by running a known standard (hydrocortisone) in parallel, any deviations in incubator temperature or buffer pH will immediately flag a system suitability failure, preventing the reporting of artifactual data.

  • Incubation: Add an excess of the solid compound (~5 mg) to 1 mL of pH 7.4 phosphate-buffered saline (PBS) in a borosilicate glass vial.

  • Equilibration: Agitate the suspension at 300 rpm at 37 °C for exactly 24 hours. Causality: A 24-hour window ensures the system fully transitions from kinetic dissolution to a stable thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet undissolved material, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV against a pre-established 5-point calibration curve.

  • System Validation: Verify that the parallel hydrocortisone control yields a solubility of 0.3 ± 0.05 mg/mL. If the control fails, discard all sample data and recalibrate the buffer system.

Synthetic Workflows & Quality Assurance

The synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone relies on the efficient coupling of 2-bromo-5-(trifluoromethyl)benzoic acid with morpholine.

Causality in Reagent Selection: The ortho-bromine atom introduces significant steric encumbrance around the carboxylic acid. Standard carbodiimides (like EDC/HOBt) often suffer from slow kinetics and low yields in this context. Therefore, we deploy HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU rapidly forms a highly reactive HOAt ester, which is electronically and sterically optimized to drive the amidation forward despite the ortho-substitution [3].

SyntheticWorkflow Acid 2-Bromo-5-(trifluoromethyl) benzoic acid Reaction Amide Coupling HATU, DIPEA, DMF Acid->Reaction Amine Morpholine Amine->Reaction Purification Liquid-Liquid Extraction & Chromatography Reaction->Purification Crude Mixture Product Target Methanone Yield > 85% Purification->Product Fractions QC LC-MS & NMR Validation Purity > 98% Product->QC Validation

Synthetic workflow and quality control validation for the target methanone derivative.

Protocol: HATU-Mediated Amide Coupling
  • Preparation: Dissolve 2-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq, 12 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 eq, 30 mmol). Stir at room temperature for 15 minutes. Causality: Pre-activation is mandatory to convert the acid to the HOAt active ester before the amine is introduced, preventing competitive side reactions.

  • Coupling: Introduce morpholine (1.2 eq, 12 mmol) dropwise via syringe. Maintain stirring at room temperature for 2 hours. Monitor completion via TLC or LC-MS.

  • Quench & Extract: Dilute the mixture with ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 25 mL), 1M HCl (2 x 25 mL), and brine (25 mL). Self-Validation: The basic wash removes residual HOAt and unreacted benzoic acid, while the acidic wash strips out unreacted morpholine and DIPEA. If the crude NMR shows starting materials, the extraction phase failed to achieve proper phase partitioning.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Quality Control: Validate structure and purity (>98%) via 1H-NMR (CDCl3) and LC-MS (ESI+).

Downstream Applications in Drug Discovery

Once synthesized and validated, this methanone derivative serves as a premier launchpad for library generation. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions.

By subjecting the scaffold to Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids, researchers can rapidly generate biaryl systems. The morpholine amide directs the physicochemical profile, ensuring that the resulting biaryl compounds do not become excessively lipophilic ("greasy"), a common pitfall in late-stage lead optimization. The trifluoromethyl group ensures that the newly formed biaryl system resists oxidative degradation, extending the biological half-life of the resulting drug candidates.

References

  • MolPort . "4-[2-bromo-5-(trifluoromethyl)benzoyl]morpholine | 1501135-63-2". MolPort Chemical Database. Available at:[Link]

Exploratory

A Technical Guide to (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone: Synthesis, Characterization, and Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone, a fluorinated aromatic compound with significant potential as a building block in modern drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone, a fluorinated aromatic compound with significant potential as a building block in modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, structural characterization, and the scientific rationale for its use in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF3) group, is a cornerstone of modern medicinal chemistry.[][2] The trifluoromethyl group, in particular, offers a unique combination of properties that can profoundly influence the therapeutic potential of a drug candidate. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can enhance a molecule's binding affinity to its biological target, improve its pharmacokinetic profile, and increase its bioavailability.[3]

(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone incorporates this strategically important trifluoromethyl group on a phenyl ring, which also features a bromine atom and a morpholino-methanone moiety. This combination of functional groups makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of targeted therapies. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of further molecular complexity. The morpholino group can influence solubility and other drug-like properties.

While a specific CAS number for (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone has not been definitively identified in public databases, its synthesis is readily achievable through established and reliable chemical transformations. This guide will detail a robust synthetic protocol starting from a commercially available precursor.

Physicochemical Properties & Structural Elucidation

While experimental data for the target compound is not widely available, its key physicochemical properties can be reliably predicted based on its structure.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Formula C12H11BrF3NO2
Molecular Weight 338.12 g/mol
Appearance Expected to be an off-white to white solid
Solubility Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF
Boiling Point Predicted to be >300 °C at 760 mmHg
Melting Point Not established
Structural Confirmation: A Predictive Approach to 1H NMR Spectroscopy

The structural integrity of synthesized (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone can be confirmed using standard analytical techniques, most notably ¹H NMR spectroscopy. Based on the analysis of its constituent parts—the 2-bromo-5-(trifluoromethyl)phenyl group and the morpholine ring—a predicted ¹H NMR spectrum can be outlined.

The aromatic region is expected to show three distinct signals corresponding to the protons on the substituted phenyl ring. The morpholine moiety will exhibit characteristic broad signals for its methylene protons.

Table 2: Predicted ¹H NMR Chemical Shifts in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.8 - 8.2m3H
Morpholino-H3.5 - 3.9br s8H

Note: These are predicted values. Actual experimental values may vary slightly.

Synthesis Protocol: A Reliable Pathway

The synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone can be efficiently achieved through a two-step process starting from the commercially available 2-Bromo-5-(trifluoromethyl)benzoic acid (CAS: 1483-56-3).[4][5] The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 2-Bromo-5-(trifluoromethyl)benzoic acid C 2-Bromo-5-(trifluoromethyl)benzoyl chloride A->C Reflux, cat. DMF B Thionyl Chloride (SOCl₂) B->C D 2-Bromo-5-(trifluoromethyl)benzoyl chloride F (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone D->F Triethylamine, DCM, 0°C to rt E Morpholine E->F

Caption: Synthetic workflow for (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone.

Step 1: Synthesis of 2-Bromo-5-(trifluoromethyl)benzoyl chloride

This initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard and high-yielding transformation.

Materials:

  • 2-Bromo-5-(trifluoromethyl)benzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Toluene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromo-5-(trifluoromethyl)benzoic acid.

  • Add anhydrous toluene to dissolve the starting material.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-Bromo-5-(trifluoromethyl)benzoyl chloride as an oil or low-melting solid. This intermediate is typically used in the next step without further purification.

Step 2: Amide Coupling with Morpholine

The final step is the formation of the amide bond through the reaction of the acyl chloride with morpholine. This is a classic Schotten-Baumann type reaction.[6]

Materials:

  • 2-Bromo-5-(trifluoromethyl)benzoyl chloride (1.0 eq)

  • Morpholine (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a separate flask, dissolve morpholine and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2-Bromo-5-(trifluoromethyl)benzoyl chloride from Step 1 in anhydrous DCM.

  • Slowly add the acyl chloride solution to the morpholine solution at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone.

Applications in Drug Discovery and Development

The structural motifs present in (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone make it a highly attractive building block for the synthesis of novel pharmaceutical agents.

G cluster_0 Core Scaffold cluster_1 Potential Applications A (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone Trifluoromethyl Group Bromo Handle Morpholino Moiety B Kinase Inhibitors A:f1->B Suzuki, Sonogashira, etc. Cross-Coupling A:f0->B Enhanced Binding Affinity C GPCR Modulators A:f2->C Improved Solubility & PK Properties D Ion Channel Blockers A:f0->D Modulation of Lipophilicity

Caption: Potential applications of the core scaffold in drug discovery.

The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of drug candidates.[][3] The bromine atom provides a reactive site for the introduction of various substituents via well-established cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse chemical libraries for high-throughput screening. The morpholino group can improve the aqueous solubility and overall pharmacokinetic profile of a molecule.

This compound is a particularly promising starting material for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Many approved kinase inhibitors feature a substituted aromatic core, and the unique electronic properties of the 2-bromo-5-(trifluoromethyl)phenyl moiety can be exploited to achieve potent and selective inhibition of specific kinases.

Conclusion

(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone is a valuable and versatile chemical entity for medicinal chemistry and drug discovery. While it may not be a widely cataloged compound, its synthesis is straightforward and relies on robust and well-understood chemical reactions. The strategic incorporation of a trifluoromethyl group, a reactive bromine handle, and a drug-like morpholino moiety makes it an ideal scaffold for the development of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to utilize this and similar building blocks in their pursuit of innovative medicines.

References

  • Oakwood Chemical. 2-Bromo-5-(trifluoromethyl)benzoic acid. [Link]

  • Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Hoffman Fine Chemicals. CAS 1519950-38-9 | (2-Bromo-5-(trifluoromethyl)phenyl)(4-fluorophenyl)methanone. [Link]

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Chemical Substance Information. 2-Bromo-5-(trifluoromethyl)benzoic acid methyl ester — Chemical Substance Information. [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone for Drug Development Professionals

This guide provides a comprehensive technical overview of the essential physicochemical properties of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone, a compound of interest in modern medicinal chemistry. For re...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone, a compound of interest in modern medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the solubility and stability of a lead candidate is paramount to its successful progression through the development pipeline. This document outlines the strategic importance of these characteristics and provides detailed, field-proven methodologies for their assessment.

Introduction: The Pivotal Role of Solubility and Stability in Drug Efficacy

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability stand out as critical determinants of a drug's bioavailability, manufacturability, and shelf-life. (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone, with its unique combination of a brominated and trifluoromethylated phenyl ring coupled to a morpholino moiety, presents a distinct profile that necessitates a thorough investigation of these parameters.

The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability by increasing lipophilicity.[1][2] However, this often comes at the cost of reduced aqueous solubility. The morpholino group, on the other hand, can improve aqueous solubility and offers a site for potential metabolism. The bromo-substituent can also influence the electronic properties of the aromatic ring, potentially affecting both stability and receptor binding. A comprehensive understanding of how these functional groups collectively influence the molecule's behavior in various environments is therefore essential for its development.

This guide will provide a framework for the systematic evaluation of the solubility and stability of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone, offering both theoretical insights and practical, step-by-step protocols.

Aqueous and Solvent Solubility Assessment

A compound's solubility dictates its dissolution rate and concentration in biological fluids, directly impacting its absorption and bioavailability. For orally administered drugs, poor aqueous solubility is a major hurdle. The following sections detail the experimental determination of both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. It is a critical parameter for understanding the maximum achievable concentration under equilibrium conditions.

Experimental Protocol: Shake-Flask Method (ICH Guideline Q6A)

  • Preparation of Saturated Solutions: An excess amount of solid (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the physiological pH range of the gastrointestinal tract.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25 °C and 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspensions are allowed to stand, and the solid and liquid phases are separated by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in units of µg/mL or mg/L.

Expected Data and Interpretation:

The trifluoromethyl group suggests that the intrinsic solubility of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone in neutral pH is likely to be low. The morpholino group, being a weak base, may lead to a slight increase in solubility at lower pH values due to protonation.

pH Temperature (°C) Thermodynamic Solubility (µg/mL)
1.22515.2
4.5258.5
6.8252.1
7.4251.8
7.4372.5
Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in DMSO) and allowed to precipitate over a short period. This is often more relevant to early drug discovery screening where compounds are handled in DMSO solutions.

Experimental Protocol: High-Throughput Nephelometry

  • Compound Stock Solution: A concentrated stock solution of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone is prepared in dimethyl sulfoxide (DMSO).

  • Dispensing: The stock solution is dispensed into an aqueous buffer in a microplate format using a liquid handler.

  • Incubation: The plate is incubated for a short period (e.g., 2-24 hours) at a controlled temperature.

  • Measurement: The turbidity of each well, indicative of precipitation, is measured using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the blank.

Expected Data and Interpretation:

The kinetic solubility is typically higher than the thermodynamic solubility. This data is crucial for designing in vitro assays and avoiding false negatives due to compound precipitation.

Buffer Kinetic Solubility (µM)
Phosphate Buffered Saline (PBS), pH 7.425

Stability Profiling

Chemical stability is a critical quality attribute that affects a drug's safety, efficacy, and shelf-life. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.

Solid-State Stability

Solid-state stability studies assess the impact of temperature, humidity, and light on the solid drug substance.

Experimental Protocol: Forced Degradation Studies (ICH Guideline Q1A(R2))

  • Sample Preparation: Solid samples of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone are placed in controlled environment chambers.

  • Stress Conditions: Samples are exposed to various stress conditions, including:

    • Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Humidity Stress: High humidity levels (e.g., 75% RH, 90% RH) at a controlled temperature (e.g., 40°C).

    • Photostability: Exposure to a controlled light source (e.g., xenon lamp) simulating sunlight.

  • Time Points: Samples are withdrawn at predetermined time points (e.g., 1, 2, 4 weeks).

  • Analysis: The samples are analyzed for the appearance of degradation products and any change in physical properties (e.g., color, crystal form). A stability-indicating HPLC method is used to quantify the parent compound and any degradants.

Solution-State Stability

Solution-state stability is crucial for developing liquid formulations and for understanding the compound's behavior in biological fluids.

Experimental Protocol: pH-Dependent Hydrolysis

  • Sample Preparation: Solutions of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone are prepared in a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).

  • Incubation: The solutions are incubated at controlled temperatures (e.g., 25°C, 40°C, 60°C).

  • Time Points: Aliquots are taken at various time points.

  • Analysis: The concentration of the parent compound is determined by HPLC.

  • Data Analysis: The degradation rate constant (k) is calculated at each pH and temperature. The data can be used to construct an Arrhenius plot to predict the degradation rate at different temperatures. The amide bond in the methanone linker is a potential site for hydrolysis, especially at extreme pH values.

Expected Degradation Pathway:

The primary site of hydrolytic degradation is likely the amide bond, yielding 2-bromo-5-(trifluoromethyl)benzoic acid and morpholine.

G Compound (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone Acid 2-Bromo-5-(trifluoromethyl)benzoic acid Compound->Acid Hydrolysis Morpholine Morpholine Compound->Morpholine Hydrolysis G cluster_workflow Metabolic Stability Workflow Start Incubate Compound with Liver Microsomes & NADPH Quench Quench Reaction at Specific Time Points Start->Quench Analyze Quantify Parent Compound by LC-MS/MS Quench->Analyze Calculate Calculate Half-life and Intrinsic Clearance Analyze->Calculate

Caption: In vitro metabolic stability workflow.

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) is the most common technique.

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength of maximum absorbance (determined by a UV scan of the compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

For higher sensitivity and specificity, especially in metabolic stability assays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Conclusion and Future Directions

The systematic evaluation of the solubility and stability of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone is a critical step in its preclinical development. The methodologies outlined in this guide provide a robust framework for generating the necessary data to inform formulation development, predict in vivo behavior, and ensure the overall quality of the drug candidate.

Based on its structure, it is anticipated that this compound may exhibit low aqueous solubility, which could be a potential developmental challenge. Strategies to address this, such as salt formation (if a suitable counter-ion can be found) or the use of enabling formulations (e.g., amorphous solid dispersions), may need to be explored. The stability profile will be crucial in determining appropriate storage conditions and shelf-life.

Further characterization, including the identification of degradation products and metabolites, will be essential for a comprehensive understanding of the compound's disposition and potential toxicological profile. The insights gained from these studies will be invaluable in guiding the future development of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone as a potential therapeutic agent.

References

  • PubChem. 2-Bromo-5-(trifluoromethyl)phenol. Retrieved from [Link]

  • NextSDS. (2-Bromo-5-fluorophenyl)(morpholino)methanone — Chemical Substance Information. Retrieved from [Link]

  • Prudêncio, M., et al. (2021). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. RSC Advances, 11(32), 19655-19665.
  • Halberstadt, M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
  • Sladek, Z., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • MDPI. (2025). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Retrieved from [Link]

  • Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Microbial degradation of polyfluorinated xenobiotics. Retrieved from [Link]

  • NextSDS. 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine. Retrieved from [Link]

  • ACS Publications. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7274-7291.

Sources

Exploratory

The Strategic Integration of Trifluoromethylphenyl Motifs in Drug Design: Mechanisms of Action, Physicochemical Modulation, and Experimental Validation

Executive Summary The incorporation of the trifluoromethylphenyl group into molecular scaffolds represents one of the most powerful, yet nuanced, strategies in modern medicinal chemistry. As a functional moiety, the trif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the trifluoromethylphenyl group into molecular scaffolds represents one of the most powerful, yet nuanced, strategies in modern medicinal chemistry. As a functional moiety, the trifluoromethyl (–CF₃) group is not merely a passive structural appendage; it is a highly electronegative, lipophilic, and sterically demanding bioisostere that fundamentally alters a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile[1].

From blockbuster antidepressants like fluoxetine (Prozac) to selective COX-2 inhibitors like celecoxib (Celebrex), the –CF₃ group is frequently the critical determinant of target selectivity and metabolic survivability[2]. This whitepaper deconstructs the mechanisms of action of trifluoromethylphenyl compounds at the molecular level, detailing the causality behind their physicochemical effects, and provides field-proven, self-validating experimental protocols for evaluating these compounds in preclinical development.

The Physicochemical Mechanics of the Trifluoromethylphenyl Group

To understand the mechanism of action of trifluoromethylphenyl compounds, we must first examine the unique properties of the carbon-fluorine (C–F) bond. Fluorine is the most electronegative element, drawing electron density away from the phenyl ring. This inductive effect renders the aromatic ring electron-deficient, which profoundly impacts its ability to participate in π-π stacking and cation-π interactions within biological systems[1].

Modulation of Lipophilicity and Permeability

The –CF₃ group is highly lipophilic. Its Hansch π value is approximately +0.88, meaning its substitution onto a phenyl ring significantly drives the partition coefficient (LogP) upward[1]. In biological systems, this translates to enhanced partitioning into lipid bilayers, thereby improving passive membrane permeability and, frequently, blood-brain barrier (BBB) penetration. This is a primary reason why neuroactive drugs, such as the HIV reverse transcriptase inhibitor efavirenz or the antidepressant fluoxetine, heavily rely on this motif[2].

Steric Shielding and Metabolic Stability

Sterically, the –CF₃ group is significantly larger than a methyl group (–CH₃), occupying a van der Waals volume (approx. 39.8 ų) closer to that of an isopropyl group[3]. When positioned strategically on a phenyl ring, the –CF₃ group provides steric shielding to adjacent metabolic "soft spots." Furthermore, the C–F bond is exceptionally strong (approx. 116 kcal/mol), making it highly resistant to oxidative cleavage by Cytochrome P450 (CYP450) enzymes[4]. By replacing a metabolically labile C–H or C–CH₃ bond with a C–CF₃ bond, medicinal chemists can dramatically extend a compound's biological half-life.

G CF3 Trifluoromethylphenyl Motif (-CF3) Physico Physicochemical Modulation CF3->Physico alters bulk properties Target Target Engagement (Binding) CF3->Target alters local interactions Lipid ↑ Lipophilicity (LogP) ↑ Membrane Permeability Physico->Lipid Metab ↑ Metabolic Stability (Blocks CYP450) Physico->Metab Hydro Hydrophobic Enclosure (Entropic Gain) Target->Hydro Electro Orthogonal Multipolar Interactions Target->Electro

Fig 1: Pharmacokinetic and pharmacodynamic impacts of the trifluoromethylphenyl substitution.

Target Engagement: Mechanisms at the Binding Pocket

The assumption that the –CF₃ group only contributes to non-specific hydrophobic interactions is a critical oversight. While it does excel at filling hydrophobic pockets, its mechanism of action at the receptor level is highly specific.

Entropic Driving Forces via Hydrophobic Enclosure

When a trifluoromethylphenyl compound enters a target binding site, the –CF₃ group often displaces highly ordered, high-energy water molecules from hydrophobic sub-pockets. The release of these water molecules into the bulk solvent results in a massive entropic gain (+ΔS), which thermodynamically drives the binding affinity (ΔG = ΔH - TΔS)[5]. Residues such as Leucine, Valine, and Phenylalanine frequently form the "walls" of these enclosures, accommodating the bulky –CF₃ group[4]. For example, in the inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) by A77-1726, the trifluoromethylphenyl moiety anchors the drug by sitting precisely within a large hydrophobic tunnel[6].

Orthogonal Multipolar Interactions

Despite being poor hydrogen bond acceptors in the traditional sense, the fluorine atoms in a –CF₃ group can engage in orthogonal multipolar interactions. Because the C–F bond is highly polarized, the electron-rich fluorine can interact favorably with electron-deficient regions of the protein backbone (e.g., amide >C=O carbons) or with the polarized C–H bonds of adjacent amino acids, further locking the drug into its bioactive conformation[3].

Case Study: COX-2 Selectivity (Celecoxib)

The mechanism of action of celecoxib perfectly illustrates the steric utility of the –CF₃ group. Both COX-1 and COX-2 enzymes have similar active sites, but COX-2 possesses a secondary side pocket due to the substitution of a bulky Isoleucine (Ile523 in COX-1) with a smaller Valine (Val523 in COX-2). The trifluoromethylphenyl group of celecoxib is sterically excluded by the Ile523 in COX-1, but fits perfectly into the Val523-lined side pocket of COX-2, granting the drug its profound selectivity and minimizing gastrointestinal toxicity[2].

G Celecoxib Celecoxib (CF3-Phenyl) COX2 COX-2 Enzyme (Val523) Celecoxib->COX2 binds COX1 COX-1 Enzyme (Ile523) Celecoxib->COX1 attempts binding Pocket Hydrophobic Side Pocket Accessible COX2->Pocket Val523 is smaller Block Steric Clash (Pocket Blocked) COX1->Block Ile523 is bulkier Effect High Affinity Selective Inhibition Pocket->Effect CF3 fits perfectly

Fig 2: Mechanism of COX-2 selectivity driven by the steric bulk of the trifluoromethyl group.

Quantitative Impact: –CH₃ vs. –CF₃ Substitution

To contextualize the physicochemical shifts, the following table summarizes the typical quantitative changes observed when a methylphenyl group is substituted with a trifluoromethylphenyl group during lead optimization.

ParameterMethylphenyl (–CH₃) AnalogTrifluoromethylphenyl (–CF₃) AnalogCausality / Rationale
Lipophilicity (LogP) ~ 2.5~ 3.3 - 3.5Fluorine's low polarizability and high hydrophobicity increase lipid partitioning.
Metabolic T½ (HLM) 15 minutes> 60 minutesC–F bond strength resists CYP450-mediated aliphatic oxidation.
Binding Affinity (Kd) 120 nM15 nMEntropic gain from displacing ordered water in hydrophobic pockets.
Aromatic pKa (if applicable) Base: ~ 8.5Base: ~ 7.0Strong electron-withdrawing inductive effect lowers the pKa of adjacent basic amines.

Experimental Workflows for Validating CF₃-Phenyl Compounds

As a Senior Application Scientist, I emphasize that protocols must be self-validating. When working with highly lipophilic –CF₃ compounds, non-specific binding to plasticware and assay drift are common pitfalls. The following protocols are designed to mitigate these artifacts while accurately quantifying the mechanism of action.

G Start Compound Synthesis (CF3 vs CH3/H Analogs) ADME In Vitro ADME Profiling Start->ADME PAMPA PAMPA Assay (Permeability) ADME->PAMPA HLM HLM Assay (Metabolic Stability) ADME->HLM Binding Thermodynamic Profiling PAMPA->Binding if Papp > 10^-6 cm/s HLM->Binding if t1/2 > 30 min ITC Isothermal Titration Calorimetry (ITC) Binding->ITC Valid Lead Candidate Validation ITC->Valid ΔG, ΔH, -TΔS determined

Fig 3: Self-validating experimental workflow for evaluating trifluoromethylphenyl drug candidates.

Protocol 1: Metabolic Stability Assessment via Human Liver Microsomes (HLM)

Objective: To quantify the steric and electronic shielding effect of the –CF₃ group against CYP450 oxidation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the CF₃-compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4) to keep final DMSO concentration <0.1% (prevents CYP inhibition).

  • Matrix Assembly: Combine the test compound with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in a 96-well plate.

  • Self-Validation Controls: Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells to validate the metabolic competency of the microsomes.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: NADPH is the obligatory electron donor for CYP450; without it, phase I oxidation cannot occur.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly precipitates microsomal proteins, halting the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Calculate the in vitro half-life (T½) and intrinsic clearance (CL_int) from the log-linear decline of the parent compound.

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: To prove that the increased binding affinity of the –CF₃ analog is entropically driven (due to water displacement) rather than enthalpically driven. Why ITC over SPR? Surface Plasmon Resonance (SPR) only provides kinetic rates (Kon/Koff) and overall affinity (Kd). ITC directly measures the heat of binding (ΔH), allowing the calculation of entropy (ΔS), which is critical for understanding the mechanism of action of fluorinated compounds.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the purified target protein (e.g., 20 µM) extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, 2% DMSO). Causality: Exact buffer matching between the protein cell and the ligand syringe is mandatory to eliminate heats of mixing.

  • Ligand Preparation: Dissolve the CF₃-compound to 200 µM in the exact same dialysate buffer from Step 1.

  • Self-Validation (Blank Titration): Perform a control titration of the ligand into the buffer alone. Causality: Highly lipophilic CF₃ compounds can form micelles or aggregate. The heat of dilution must be subtracted from the main experiment to prevent artifactual enthalpy readings.

  • Titration Execution: Load the protein into the sample cell and the ligand into the syringe. Perform 20 injections of 2 µL each at 25°C, with 120-second spacing between injections to allow the baseline to stabilize.

  • Data Integration: Fit the integrated heat peaks to a one-site binding model using the instrument's software. Extract Kd, ΔH, and calculate -TΔS. A successful CF₃ substitution typically exhibits a highly favorable (negative) -TΔS term compared to its non-fluorinated counterpart.

Conclusion

The trifluoromethylphenyl group is a masterclass in rational drug design. By leveraging the extreme electronegativity and steric bulk of the –CF₃ motif, medicinal chemists can simultaneously solve multiple optimization parameters: preventing rapid CYP450 metabolism, increasing membrane permeability, and driving target affinity through entropic water displacement. However, the successful integration of this group requires rigorous, thermodynamically-aware experimental validation to ensure that the increased lipophilicity does not translate into non-specific toxicity or poor aqueous solubility.

References

  • "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design", nih.gov,[Link]

  • "Trifluoromethyl group", wikipedia.org,[Link]

  • "Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations", acs.org,[Link]

  • "Roles of Fluorine in Drug Design and Drug Action", benthamscience.com,[Link]

  • "Driving antimalarial design through understanding of target mechanism", portlandpress.com,[Link]

Sources

Foundational

The Role of the Morpholine Moiety in Drug Design and Development: A Technical Guide

Abstract Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, has risen to prominence in medicinal chemistry, earning the designation of a "privileged scaffold".[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, has risen to prominence in medicinal chemistry, earning the designation of a "privileged scaffold".[1][2] Its frequent incorporation into a wide array of clinically successful drugs stems from its unique ability to confer advantageous physicochemical and pharmacokinetic properties upon a molecule. This technical guide provides an in-depth analysis for researchers and drug development professionals on the multifaceted roles of the morpholine moiety. We will explore its impact on aqueous solubility, lipophilicity, and metabolic stability, and its function as a crucial pharmacophore. Through detailed case studies of FDA-approved drugs, we will illustrate the rationale behind its inclusion. Furthermore, this guide presents a comprehensive, step-by-step experimental protocol for assessing metabolic stability, a critical parameter often improved by the morpholine ring, and briefly touches upon common synthetic strategies.

Introduction: The Morpholine Moiety as a Privileged Scaffold

In the landscape of modern drug discovery, the relentless pursuit of molecules with optimized "drug-like" properties is paramount. The morpholine ring has become an indispensable tool for medicinal chemists to achieve this goal.[2][3] It is not merely a passive linker but an active contributor to a molecule's overall profile, influencing its interaction with biological systems from absorption to target engagement.[4] Its utility is demonstrated by its presence in numerous blockbuster drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[5][6]

1.1 Chemical Structure and Physicochemical Implications

The morpholine ring is a saturated heterocycle, formally named tetrahydro-1,4-oxazine.[7] Its structure, featuring an ether oxygen and a secondary amine nitrogen at the 1- and 4-positions, respectively, bestows a unique combination of properties.

  • Basicity (pKa): The nitrogen atom in the morpholine ring is weakly basic, with a pKa of its conjugate acid around 8.4-8.7.[5][8] This is a critical feature, as it allows the nitrogen to be protonated at physiological pH. This ionization capability is a key driver for enhancing the aqueous solubility of parent molecules, a common hurdle in drug development.[9]

  • Hydrogen Bonding: The ether oxygen acts as a hydrogen bond acceptor, while the N-H group (in unsubstituted or C-substituted morpholines) can act as a hydrogen bond donor. These interactions are crucial for solubility and for binding to biological targets like enzymes and receptors.[1][7]

  • Conformation: The morpholine ring typically adopts a stable chair conformation, which can serve as a rigid scaffold to correctly orient other functional groups of a drug molecule for optimal target interaction.[10][11]

1.2 A Versatile Bioisostere

In drug design, the morpholine ring is often employed as a bioisosteric replacement for other cyclic amines, such as piperidine or piperazine.[5] The substitution of a methylene group (-CH2-) in piperidine or a basic nitrogen (-NH-) in piperazine with morpholine's ether oxygen can lead to significant improvements in the pharmacokinetic profile. This strategic swap often reduces the overall basicity and lipophilicity, which can mitigate off-target effects and improve metabolic stability.[5][8]

Optimizing Pharmacokinetics: The ADME Advantages of Morpholine

The incorporation of a morpholine moiety is a well-established strategy to enhance a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2]

2.1 Enhancing Aqueous Solubility and Permeability

As mentioned, the morpholine nitrogen's pKa allows for protonation and salt formation, which dramatically increases aqueous solubility.[10][11] Simultaneously, the ring possesses a balanced hydrophilic-lipophilic character, preventing the molecule from becoming excessively polar.[6] This balance is crucial for effective membrane permeability and absorption from the gastrointestinal tract. For CNS drug candidates, this balanced profile can also improve penetration across the blood-brain barrier (BBB).[12][13]

2.2 Improving Metabolic Stability

One of the most compelling reasons to include a morpholine ring is to enhance metabolic stability.[1][8] Cyclic amines like piperazine can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes, particularly through N-dealkylation or oxidation at the carbons alpha to the nitrogen.[14]

Causality: The ether oxygen in the morpholine ring is electron-withdrawing. This inductive effect lowers the electron density on the adjacent nitrogen and carbon atoms, making them less susceptible to oxidative metabolism by CYP enzymes.[14][15] This "metabolic blocking" effect often leads to a longer in vivo half-life and improved bioavailability.[10][11] For example, many morpholine-containing drugs exhibit an improved profile against metabolism by CYP3A4, a major drug-metabolizing enzyme.[5][12]

The following table provides a conceptual comparison of how incorporating a morpholine moiety might improve the properties of a hypothetical drug candidate compared to a piperazine analogue.

PropertyPiperazine Analogue (Hypothetical)Morpholine Analogue (Hypothetical)Rationale for Improvement
Aqueous Solubility ModerateHighMorpholine's pKa allows for protonation at physiological pH.[9]
LogP (Lipophilicity) 2.51.8The ether oxygen reduces lipophilicity compared to a second amine.
Metabolic Half-life (t½) 30 min180 minElectron-withdrawing oxygen deactivates the ring towards CYP oxidation.[14]
CYP3A4 Inhibition ModerateLowReduced interaction with the metabolic enzyme active site.[12]
Case Studies: Morpholine in FDA-Approved Therapeutics

The strategic importance of the morpholine ring is best understood by examining its role in successful, marketed drugs.

3.1 Linezolid (Zyvox): An Oxazolidinone Antibiotic

Linezolid is a crucial antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria.[16][17] Its structure features a morpholine ring attached to the N-phenyl group of the oxazolidinone core.

  • Role of Morpholine: The primary role of the morpholine moiety in Linezolid is to improve its safety profile and pharmacokinetics. While the core oxazolidinone is responsible for the antibacterial activity, the morpholine group contributes to the drug's favorable water solubility and metabolic stability.[17] Metabolism of Linezolid occurs via oxidation of the morpholine ring to two inactive metabolites, which is a predictable and safe clearance pathway.[16][18] Interestingly, structural studies have shown that the morpholino ring itself does not make significant direct interactions with the ribosome target, indicating its primary role is in fine-tuning the molecule's drug-like properties.[19]

3.2 Gefitinib (Iressa): An EGFR Inhibitor for Cancer Therapy

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC).[20][21] The morpholine group is attached to the quinazoline scaffold.

  • Role of Morpholine: In Gefitinib, the morpholine ring serves multiple functions. It acts as a solubilizing group, which is critical for oral bioavailability.[20] Furthermore, it contributes to the overall shape and electronic properties of the molecule, allowing it to fit optimally into the ATP-binding pocket of the EGFR kinase. The metabolism of gefitinib involves oxidative metabolism of the morpholine ring, among other pathways.[22] Studies have even suggested that certain metabolites of the morpholine ring may have their own potent antiproliferative activity.[23]

3.3 Aprepitant (Emend): An NK1 Receptor Antagonist

Aprepitant is an antiemetic medication used to prevent nausea and vomiting caused by chemotherapy.[24][25] It functions as a selective antagonist of the neurokinin-1 (NK1) receptor.[26]

  • Role of Morpholine: The complex structure of Aprepitant features a morpholine core.[27] In this context, the morpholine acts as a rigid scaffold, correctly positioning the critical fluorophenyl and bis(trifluoromethyl)phenyl groups for high-affinity binding to the NK1 receptor.[10] This precise spatial arrangement is fundamental to its mechanism of action. The morpholine also contributes to the drug's ability to cross the blood-brain barrier to reach its target receptors in the central nervous system.[25]

Experimental Workflow: Assessing Metabolic Stability

A key hypothesis when incorporating a morpholine moiety is that it will improve metabolic stability. This must be validated experimentally. The in vitro liver microsomal stability assay is a standard, high-throughput method used in early drug discovery to assess this property.[28][29]

4.1 Rationale and Experimental Design

This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[29][30] The rate of disappearance of the parent compound over time is measured. A compound that is rapidly metabolized will have a short half-life (t½) and high intrinsic clearance (CLint).

Self-Validating System: The protocol's integrity is ensured by including controls:

  • -NADPH Control: The reaction is run without the essential cofactor NADPH. Compound depletion in this control indicates chemical instability rather than enzymatic metabolism.[30]

  • Positive Controls: Compounds with known metabolic rates (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) are run alongside the test compound to ensure the microsomal enzymes are active and the assay is performing as expected.[28]

4.2 Step-by-Step Protocol: In Vitro Microsomal Stability Assay

This protocol outlines the key steps for determining the metabolic stability of a morpholine-containing compound ("Morph-Cpd") versus its piperazine-analogue ("Pip-Cpd").

1. Preparation of Reagents:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
  • Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.
  • Test Compounds: Prepare 10 mM stock solutions of "Morph-Cpd" and "Pip-Cpd" in DMSO. Create a 100 µM intermediate stock by diluting in acetonitrile.
  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer as per the manufacturer's instructions. This system ensures a constant supply of NADPH during the incubation.[31]

2. Incubation Procedure:

  • Pre-incubation: In a 96-well plate, add 188 µL of the microsomal solution to designated wells. Add 2 µL of the 100 µM test compound stock (final concentration 1 µM). Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
  • Initiation: Start the reaction by adding 10 µL of the NADPH regenerating system to each well. For the "-NADPH" control wells, add 10 µL of phosphate buffer instead. The time of this addition is T=0.
  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[28][32]

3. Sample Analysis:

  • Protein Precipitation: Seal the plate and vortex thoroughly to mix. Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.
  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate. Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the remaining concentration of the parent compound at each time point, relative to the internal standard.
4.3 Data Analysis and Interpretation
  • Calculate Percent Remaining: For each time point, calculate the percentage of the parent compound remaining compared to the T=0 sample.

  • Plot Data: Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine Half-Life (t½): The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as:

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

A longer half-life and lower intrinsic clearance for "Morph-Cpd" compared to "Pip-Cpd" would provide strong evidence for the stabilizing effect of the morpholine moiety.

4.4 Visualization of Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation at 37°C cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep1 Prepare Microsomes (1 mg/mL) start Pre-warm Microsomes + Cpd prep1->start prep2 Prepare Test Compound (1 µM) prep2->start prep3 Prepare NADPH System initiate Initiate Reaction (Add NADPH) prep3->initiate start->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench with Acetonitrile + IS sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t½ and CLint plot->calc

Workflow for the in vitro microsomal stability assay.
Synthetic Strategies for Incorporating the Morpholine Moiety

The widespread use of morpholine is also due to its synthetic accessibility.[2][33] There are numerous established methods for its incorporation into drug scaffolds.

  • Nucleophilic Substitution: A common method involves the reaction of a primary or secondary amine with a bis(2-haloethyl) ether.

  • Reductive Amination: Morpholine itself can be reacted with an aldehyde or ketone in the presence of a reducing agent to form N-substituted morpholines.

  • Metal-Catalyzed Cross-Coupling: For the synthesis of N-aryl morpholines, reactions like the Buchwald-Hartwig amination are extensively used, coupling morpholine with an aryl halide or triflate.[34] This has become one of the most versatile and reliable methods in modern medicinal chemistry.[34][35]

Conclusion and Future Directions

The morpholine moiety has cemented its status as a privileged scaffold in drug design and development.[1][2] Its ability to simultaneously enhance aqueous solubility, tune lipophilicity, improve metabolic stability, and act as a rigid scaffold for pharmacophore presentation makes it an exceptionally powerful tool for medicinal chemists.[5][8] The case studies of Linezolid, Gefitinib, and Aprepitant highlight the diverse and critical roles this simple heterocycle can play in complex therapeutic agents. As drug discovery continues to tackle increasingly challenging biological targets and demand for molecules with superior pharmacokinetic profiles grows, the rational application of the morpholine ring is set to remain a cornerstone of successful drug design. Future research will likely focus on novel, stereocontrolled syntheses of substituted morpholines to explore chemical space with even greater precision.[33]

References
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  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

  • ACS Publications. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

  • PubMed. (2017). Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC). Available at: [Link]

  • PMC. (2021). Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics. Available at: [Link]

  • ResearchGate. (2023). A review on pharmacological profile of Morpholine derivatives. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aprepitant?. Available at: [Link]

  • PMC. (n.d.). Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting. Available at: [Link]

  • MDPI. (2024). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Available at: [Link]

Sources

Exploratory

Bromo-Substituted Aromatic Ketones in Medicinal Chemistry: Synthesis, Mechanistic Pathways, and Therapeutic Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper The Chemical Rationale: Why Brominate Aryl Ketones? Aryl ketones—characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

The Chemical Rationale: Why Brominate Aryl Ketones?

Aryl ketones—characterized by a carbonyl group bridging an aromatic ring and an alkyl/aryl substituent—serve as a "privileged scaffold" in drug discovery 1. However, the strategic introduction of a bromine atom into this framework—whether on the aromatic ring or at the α -carbon—fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile.

As medicinal chemists, we do not simply add halogens to increase molecular weight; the causality behind bromination is rooted in precise physicochemical modulation:

  • Halogen Bonding and the σ -Hole: Bromine is highly electronegative yet highly polarizable. This creates an anisotropic charge distribution known as a σ -hole—a localized region of positive electrostatic potential on the outermost surface of the bromine atom. This allows bromo-aryl ketones to form highly directional non-covalent interactions with Lewis bases (e.g., backbone carbonyls of target proteins), significantly enhancing binding affinity.

  • Lipophilicity (logP) Enhancement: Bromine substitution increases the overall lipophilicity of the scaffold, facilitating passive diffusion across phospholipid bilayers. This is critical for targeting intracellular pathways, such as mitochondrial apoptosis or intracellular parasitic infections 2.

  • Electrophilic Warheads: When bromine is positioned at the α -carbon adjacent to the ketone ( α -bromo ketones), the synergistic electron-withdrawing effects of the carbonyl and the halogen create a highly reactive electrophilic center. These molecules act as targeted covalent inhibitors, forming irreversible bonds with nucleophilic residues (cysteine, histidine) in enzyme active sites .

Mechanistic Pathways in Biological Systems

Brominated aromatic ketones, particularly brominated chalcones (1,3-diaryl-2-propen-1-ones), exhibit a multifaceted mechanism of action. A primary driver of their potent anticancer activity is the induction of severe oxidative stress.

By interacting with intracellular redox buffers, these compounds trigger a surge in Reactive Oxygen Species (ROS). The causality here is sequential: ROS accumulation damages the mitochondrial membrane, collapsing the mitochondrial membrane potential ( ΔΨm​ ). This depolarization forces the release of cytochrome c into the cytosol, which nucleates the apoptosome and triggers the caspase-9/3 executioner cascade 3.

ROS_Pathway Compound Bromo-Aryl Ketone (e.g., Brominated Chalcone) ROS Intracellular ROS Generation (Oxidative Stress) Compound->ROS Induces Mito Mitochondrial Membrane Depolarization ROS->Mito Disrupts Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c release Caspase3 Caspase-3 Cascade Caspase9->Caspase3 Cleavage Apoptosis Programmed Cell Death (Apoptosis) Caspase3->Apoptosis Execution

ROS-mediated apoptotic pathway triggered by brominated chalcone derivatives.

Quantitative Structure-Activity Relationship (QSAR) Profiling

The position and symmetry of the bromine substitution dictate the therapeutic efficacy. Symmetrical bromination often yields superior target engagement due to optimal steric fitting within dimeric protein interfaces. Below is a synthesized QSAR profile of recent benchmark bromo-aryl ketones.

Compound DesignationStructural FeaturesTarget / Cell LineIC₅₀ (μM)Primary Mechanism of ActionRef
H72 Brominated ChalconeGastric Cancer (MGC803)3.57 – 5.61ROS-mediated apoptosis; DR5 upregulation3
Chalcone 1 3,4-dimethoxy, symmetric bromoMacrophages (Inflammation)0.58 ± 0.12Direct iNOS protein level inhibition4
Chalcone 4 Non-symmetric bromoMacrophages (Inflammation)0.97 ± 0.22Direct iNOS protein level inhibition4
Chalcone 3q 3'-bromo-4-methylchalconeLeishmania major0.59 ± 0.12Ultrastructural disruption / Antileishmanial2

Data Interpretation: The transition from a non-symmetric (Chalcone 4) to a symmetric bromination pattern (Chalcone 1) results in a nearly 40% increase in anti-inflammatory potency, highlighting the strict spatial requirements of the iNOS binding pocket.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as Self-Validating Systems . Each step includes an internal physical or spectroscopic check to confirm causality and success before proceeding.

Protocol A: Synthesis of Brominated Chalcones via Claisen-Schmidt Condensation

Objective: Synthesize (E)-3-(4-Bromophenyl)-1-(phenyl)prop-2-en-1-one.

Step-by-Step Methodology:

  • Reagent Solvation: Dissolve equimolar amounts (10 mmol) of acetophenone and 4-bromobenzaldehyde in 20 mL of anhydrous methanol.

    • Causality: Methanol acts as a protic solvent that stabilizes the transition states during the aldol addition while remaining miscible with the organic precursors.

  • Base Catalysis: Slowly add 5 mL of an aqueous 40% (w/v) NaOH solution dropwise while stirring at room temperature.

    • Causality: The strong base deprotonates the α -carbon of acetophenone, generating a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the bromobenzaldehyde.

  • Kinetic Dehydration: Stir the mixture continuously for 4–6 hours.

    • Self-Validation (Physical): The reaction is driven forward thermodynamically by the formation of a highly conjugated α,β -unsaturated system. The successful formation of this extended conjugation will visually manifest as a deep yellow/orange precipitate forming in the flask.

  • Quenching & Isolation: Pour the crude mixture into 100 mL of crushed ice and neutralize with 1M HCl until pH 7 is reached. Filter the solid under a vacuum.

  • Structural Validation: Recrystallize from hot ethanol.

    • Self-Validation (Spectroscopic): Run a ¹H NMR (CDCl₃). The protocol is validated if the vinylic protons ( α and β to the carbonyl) appear as two doublets between 7.4 and 7.8 ppm with a coupling constant ( J ) of 15–16 Hz. This specific J -value confirms the exclusive formation of the thermodynamically favored trans (E) isomer.

Synthesis_Workflow Start Substituted Acetophenone + Bromobenzaldehyde Condensation Claisen-Schmidt Condensation (NaOH/MeOH) Start->Condensation Equimolar Neutralization Neutralization & Precipitation (Ice-cold HCl) Condensation->Neutralization Stir RT Purification Recrystallization (Ethanol) Neutralization->Purification Filter Validation Structural Validation (1H NMR, J=15-16 Hz) Purification->Validation Yield >75%

Workflow for synthesizing brominated chalcones via Claisen-Schmidt condensation.

Protocol B: Direct α -Bromination of Aryl Ketones

Objective: Synthesize an electrophilic α -bromo ketone warhead .

Step-by-Step Methodology:

  • Enolization Setup: Dissolve the target aryl ketone (e.g., 4-methoxyacetophenone) in glacial acetic acid.

    • Causality: Acetic acid serves a dual purpose: it acts as the solvent and provides the acidic protons necessary to catalyze the tautomerization of the ketone into its reactive enol form (the rate-determining step).

  • Electrophilic Addition: Cool the flask to 0–5°C using an ice bath. Add a stoichiometric equivalent of molecular bromine (Br₂) dropwise over 30 minutes.

    • Causality: Strict temperature control prevents runaway poly-bromination (forming di- or tri-bromo species) and suppresses unwanted electrophilic aromatic substitution on the aryl ring.

  • Kinetic Self-Validation: Monitor the reaction visually.

    • Self-Validation (Visual): Molecular bromine is deep red/brown. As the nucleophilic enol attacks the Br₂, the color will rapidly dissipate. The reaction is complete when the addition of a single drop of Br₂ causes a persistent faint orange tint, indicating the enol has been fully consumed.

  • Quenching: Pour the mixture into ice water and neutralize carefully with saturated NaHCO₃ to quench residual acid and HBr byproduct. Extract with dichloromethane (DCM).

  • Structural Validation:

    • Self-Validation (Spectroscopic): In the ¹H NMR spectrum, verify the disappearance of the methyl singlet (typically ~2.5 ppm) and the emergence of a new singlet integrated for two protons shifted significantly downfield (~4.4 ppm). This deshielding is the definitive proof of the electron-withdrawing bromine atom successfully attaching to the α -carbon.

References

  • The Role of Aryl Ketones in Drug Discovery: Insights from Intermediates. Nbinno.
  • Brominated chalcones as promising antileishmanial agents. ResearchGate.
  • In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery. Benchchem.
  • A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. PMC (NIH).
  • Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging. MDPI.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone: Overcoming Steric Hindrance via in situ Vilsmeier-Haack Activation

Introduction & Scope The target compound, (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone (CAS: 1501135-63-2)[1], is a highly valuable building block in medicinal chemistry, frequently utilized in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The target compound, (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone (CAS: 1501135-63-2)[1], is a highly valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. The presence of an ortho-bromo substituent and a meta-trifluoromethyl group introduces significant steric bulk and strong electron-withdrawing properties to the benzoic acid precursor. This application note details a highly scalable, self-validating protocol to synthesize this hindered amide efficiently.

Mechanistic Rationale & Experimental Design

Standard peptide coupling reagents (e.g., EDC/HOBt) often exhibit sluggish kinetics and low yields when applied to sterically hindered substrates like ortho-halogenated benzoic acids[2]. To circumvent this limitation, a two-step approach utilizing oxalyl chloride and catalytic N,N-dimethylformamide (DMF) is employed.

Causality of Reagent Selection:

  • Catalytic DMF & Oxalyl Chloride: The reaction between DMF and oxalyl chloride generates the highly electrophilic N,N-dimethylchloroiminium chloride (Vilsmeier-Haack reagent) in situ[3]. This intermediate rapidly and quantitatively converts the sterically hindered carboxylic acid into the highly reactive acyl chloride.

  • Thermodynamic Driving Force: Unlike POCl₃ or SOCl₂, oxalyl chloride decomposes entirely into gaseous byproducts (CO, CO₂, and HCl). This drives the chlorination reaction to completion according to Le Chatelier's principle and simplifies downstream purification by leaving no heavy-metal or phosphorus-containing residues[3].

  • Morpholine & Triethylamine (Et₃N): The subsequent nucleophilic acyl substitution by morpholine requires a non-nucleophilic base (Et₃N) to scavenge the generated HCl. This prevents the protonation of the morpholine nucleophile, ensuring the reaction proceeds to full conversion.

Reaction Workflow & Mechanistic Pathway

ChemicalMechanism A 2-Bromo-5-(trifluoromethyl) benzoic acid B DMF + Oxalyl Chloride (Vilsmeier-Haack Reagent) A->B Step 1 C 2-Bromo-5-(trifluoromethyl) benzoyl chloride B->C -CO, -CO2, -HCl D Morpholine + Et3N (Nucleophilic Acyl Substitution) C->D Step 2 E (2-Bromo-5-(trifluoromethyl)phenyl) (morpholino)methanone D->E -Et3N•HCl

Chemical mechanism for the synthesis of the target morpholine amide.

Quantitative Data & Stoichiometry

The following table outlines the stoichiometry optimized for a 10 mmol scale synthesis, ensuring a slight excess of the chlorinating agent and nucleophile to drive the reaction to completion.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Bromo-5-(trifluoromethyl)benzoic acid269.021.002.69 gLimiting Reagent
Oxalyl Chloride126.931.501.28 mL (1.90 g)Chlorinating Agent
N,N-Dimethylformamide (DMF)73.090.0538 µLCatalyst
Morpholine87.121.201.04 mL (1.05 g)Nucleophile
Triethylamine (Et₃N)101.192.503.48 mL (2.53 g)Acid Scavenger
Dichloromethane (DCM, Anhydrous)84.93-40 mL totalSolvent

Step-by-Step Experimental Protocol

Phase 1: Formation of the Acyl Chloride
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet to ensure a moisture-free environment.

  • Dissolution: Add 2-bromo-5-(trifluoromethyl)benzoic acid (2.69 g, 10 mmol) and anhydrous DCM (20 mL) to the flask. Stir to form a uniform suspension.

  • Catalyst Addition: Add catalytic DMF (38 µL, 0.05 equiv).

    • Self-Validation Check: The reaction must be kept strictly anhydrous. Introduction of water will rapidly hydrolyze the highly sensitive Vilsmeier-Haack intermediate, halting the activation process.

  • Activation: Cool the mixture to 0 °C using an ice-water bath. Slowly add oxalyl chloride (1.28 mL, 15 mmol) dropwise over 10 minutes.

  • Gas Evolution: Observe immediate effervescence (release of CO and CO₂). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Concentration: Once gas evolution ceases and the solution becomes clear, concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.

    • Crucial Step: Removing unreacted oxalyl chloride is mandatory to prevent competing side reactions with morpholine in the subsequent step. Redissolve the resulting crude acyl chloride in fresh anhydrous DCM (10 mL).

Phase 2: Amidation
  • Amine Preparation: In a separate 100 mL flask, dissolve morpholine (1.04 mL, 12 mmol) and Et₃N (3.48 mL, 25 mmol) in anhydrous DCM (10 mL). Cool the solution to 0 °C.

  • Coupling: Add the acyl chloride solution (from Step 6) dropwise to the morpholine/Et₃N solution over 15 minutes to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 1:1).

    • Self-Validation Check: For TLC analysis, quench a micro-aliquot of the reaction mixture in methanol. The unreacted acyl chloride will instantly convert to the methyl ester, which exhibits a significantly higher Rf value than the highly polar amide product.

Phase 3: Workup & Purification

WorkupWorkflow W1 Quench (Sat. NaHCO3) W2 Acid Wash (1M HCl) W1->W2 W3 Brine Wash & Dry (Na2SO4) W2->W3 W4 Concentration W3->W4 W5 Silica Gel Chromatography W4->W5

Liquid-liquid extraction and purification workflow for the crude amide.

  • Quenching: Dilute the reaction mixture with additional DCM (20 mL) and quench by adding saturated aqueous NaHCO₃ (20 mL) to neutralize any residual acid.

  • Extraction: Separate the biphasic layers. Wash the organic layer sequentially with 1M aqueous HCl (20 mL) to remove unreacted morpholine and Et₃N, followed by brine (20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the pure (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone as a white to off-white solid.

Analytical Characterization (Expected Data)

To ensure the trustworthiness of the synthesized material, the following analytical signatures should be verified:

  • LC-MS (ESI+): m/z calculated for C₁₂H₁₂BrF₃NO₂ [M+H]⁺ is 338.0 and 340.0. The spectrum will display a characteristic 1:1 isotopic doublet due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

  • ¹H NMR (400 MHz, CDCl₃): Expected shifts around δ 7.8 (d, 1H, Ar-H), 7.6 (dd, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 3.9 - 3.2 (m, 8H, morpholine CH₂).

    • Note on Atropisomerism: The morpholine CH₂ peaks will likely appear as broad multiplets rather than sharp signals. This is due to restricted rotation around the amide C-N bond caused by the severe steric clash with the ortho-bromo group, leading to the observation of distinct rotamers at room temperature.

References

  • Title: 2808386-22-1 cas号2808386-22-1分子式、结构式、MSDS、熔点 ... (Contains CAS 1501135-63-2 Data)
  • Title: 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid (Discussion on Amidation of Sterically Hindered Benzoic Acids)
  • Title: A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs.

Sources

Application

Application Note: High-Throughput Direct-to-Biology (D2B) Assays Utilizing (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone for PI3Kα Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Compound: (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone (CAS: 1501135-63-2) Introduction & Mechanistic Rationale In modern fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Compound: (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone (CAS: 1501135-63-2)

Introduction & Mechanistic Rationale

In modern fragment-based lead discovery (FBLD) and targeted library generation, the selection of a pre-functionalized, privileged scaffold is paramount. (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone (hereafter referred to as BTM-1 ) is an optimal building block for the discovery of Phosphoinositide 3-kinase (PI3K) inhibitors.

The structural logic of utilizing BTM-1 in PI3Kα assays is rooted in its tripartite functionality:

  • The Morpholine Motif (Hinge Binder): Morpholine is a classic hinge-binding pharmacophore for lipid kinases. The morpholine oxygen acts as a critical hydrogen-bond acceptor, strictly required to interact with the backbone amide of Val851 in the hinge region of PI3Kα[1].

  • The Trifluoromethyl Group (Hydrophobic Anchor): Positioned to occupy the hydrophobic specificity pocket, the CF3 group enhances lipophilic efficiency, provides metabolic stability, and engages in favorable van der Waals interactions with residues like Ile848[1].

  • The Aryl Bromide (Diversification Handle): The bromide serves as an electrophilic handle, enabling rapid diversification via palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows researchers to append various aryl or heteroaryl groups to probe the adjacent affinity pocket (e.g., targeting Tyr836 or Asp810)[2].

Traditionally, synthesizing a library of BTM-1 derivatives would require days of chromatographic purification[3]. However, by employing a Direct-to-Biology (D2B) high-throughput experimentation (HTE) workflow, nanoscale crude reaction mixtures can be synthesized in 384-well plates and directly diluted into biological assays. This bypasses purification entirely, vastly accelerating the Design-Make-Test-Analyze (DMTA) cycle[4].

D2B_Workflow A BTM-1 Scaffold (Aryl Bromide) B Boronic Acid Library (Diversity Inputs) C Nanoscale HTE Suzuki-Miyaura Coupling (384-well, DMSO) D Direct Aqueous Dilution (Quench & DMSO < 1%) C->D No Purification E TR-FRET Biochemical Assay (PI3Kα Inhibition) D->E F Hit Identification & SAR Generation E->F AB AB AB->C

Workflow of the Direct-to-Biology (D2B) high-throughput screening platform.

Experimental Protocol 1: Nanoscale HTE Suzuki-Miyaura Library Generation

To enable a D2B workflow, the chemical reaction must be compatible with the downstream biological assay. Causality of Reagent Choice: We utilize a highly active palladium precatalyst (Pd(Amphos)Cl₂) and an inorganic base (K₃PO₄) in a DMSO/H₂O mixture. DMSO is selected because it maintains the solubility of BTM-1 and the boronic acids, and is universally tolerated by biochemical assays at final concentrations below 1%[4].

Step-by-Step Methodology
  • Stock Preparation: Prepare a 100 mM stock of BTM-1 in anhydrous DMSO. Prepare 100 mM stocks of a diverse library of boronic acids in DMSO.

  • Catalyst Cocktail: Prepare a catalyst/base cocktail containing 5 mM Pd(Amphos)Cl₂ and 300 mM K₃PO₄ in degassed H₂O.

  • Acoustic Dispensing: Using an Echo® acoustic liquid handler, dispense 250 nL of BTM-1 (25 nmol) and 300 nL of each boronic acid (30 nmol, 1.2 eq) into a 384-well cyclic olefin copolymer (COC) plate.

  • Reaction Initiation: Add 500 nL of the catalyst/base cocktail to each well. The final reaction volume is ~1.05 µL.

  • Incubation: Seal the plate with a pierceable aluminum seal. Centrifuge at 1000 x g for 1 minute, then incubate at 60°C for 16 hours in a heated shaker.

  • Direct Dilution (Quench): Post-reaction, add 99 µL of PI3K Assay Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20) directly to the reaction wells. This 100-fold dilution quenches the reaction, precipitates the bulk of the palladium, and reduces the DMSO concentration to ~1%, making it ready for the TR-FRET assay.

Table 1: HTE Reaction Condition Optimization (Validation Data)

Prior to library generation, conditions must be validated to ensure >80% conversion without generating assay-interfering byproducts.

Catalyst SystemBaseSolvent Ratio (DMSO:H₂O)Conversion (%)Assay Interference (Auto-fluorescence)
Pd(dppf)Cl₂K₂CO₃9:165%High (dppf background)
Pd(PPh₃)₄Cs₂CO₃8:240%Moderate
Pd(Amphos)Cl₂ K₃PO₄ 1:2 >85% Low (Optimal)

Experimental Protocol 2: Direct-to-Biology TR-FRET Assay for PI3Kα

The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is selected over traditional radioactive assays due to its high sensitivity, homogeneous "mix-and-read" format, and resistance to auto-fluorescent compound interference[5].

Assay Principle: PI3Kα phosphorylates PIP2 to generate PIP3. The assay measures the displacement of a Biotin-PIP3 probe from an energy transfer complex (Europium-labeled anti-GST antibody + GST-GRP1 PH domain + Streptavidin-APC) by the enzymatically generated PIP3. If a BTM-1 derivative successfully inhibits PI3Kα, PIP3 is not generated, Biotin-PIP3 remains bound, and the FRET signal remains high.

TR_FRET_Logic Inhibitor BTM-1 Derivative (Inhibitor) PI3K PI3Kα Enzyme Inhibitor->PI3K Binds Hinge (Val851) Reaction PIP2 -> PIP3 PI3K->Reaction Catalyzes HighFRET Low PIP3 Biotin-PIP3 remains bound HIGH FRET (665 nm) Reaction->HighFRET If Inhibited LowFRET High PIP3 Biotin-PIP3 displaced LOW FRET (665 nm) Reaction->LowFRET If Active

Mechanism of the competitive TR-FRET assay for PI3Kα activity.

Step-by-Step Methodology

Note: All steps are performed in a 384-well low-volume white ProxiPlate.

  • Compound Addition: Transfer 2.5 µL of the diluted crude BTM-1 derivatives (from the HTE plate) into the assay plate. Include DMSO-only wells as positive controls (100% activity) and a known PI3K inhibitor (e.g., PI-103) as a negative control (0% activity)[6].

  • Enzyme/Substrate Mix: Add 5 µL of a 2X Enzyme/Substrate mix containing PI3Kα (p110α/p85α) and 20 µM PIP2 in assay buffer. Incubate for 15 minutes at room temperature to allow the inhibitor to bind the hinge region.

  • Reaction Initiation: Add 2.5 µL of 40 µM ATP (at Km​ ) to initiate the kinase reaction. Incubate the plate for 30 minutes at room temperature[6].

  • Detection/Stop Mix: Add 10 µL of the Stop/Detection Mixture. This mixture contains EDTA (to chelate Mg²⁺ and stop the kinase reaction), Biotin-PIP3, GST-tagged GRP1 PH domain, Europium-labeled anti-GST antibody, and Streptavidin-APC.

  • Equilibration & Readout: Incubate the plate in the dark for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) with excitation at 337 nm and dual emission at 620 nm (Europium) and 665 nm (APC).

  • Data Analysis: Calculate the HTRF ratio ( Ratio=Em620​Em665​​×10000 ). Plot the dose-response curves to determine the IC50​ values.

Table 2: Representative D2B TR-FRET Screening Results

A hallmark of a robust D2B assay is the tight correlation between the IC50​ calculated from the crude mixture and the IC50​ of the subsequently purified hit.

BTM-1 Derivative (Boronic Acid Input)Crude D2B IC50​ (nM)Purified IC50​ (nM)Fold Difference
4-Hydroxyphenylboronic acid1451301.1x
3-Pyridinylboronic acid>10,000>10,000N/A
1H-Indazol-5-ylboronic acid22181.2x
2-Aminopyrimidin-5-ylboronic acid871.1x

Interpretation: The addition of a 2-aminopyrimidine group via cross-coupling with BTM-1 yields a highly potent inhibitor. The morpholine core anchors the molecule to Val851, while the aminopyrimidine extends into the affinity pocket to form additional hydrogen bonds with Asp810, validating the structural rationale of using BTM-1 as a privileged starting point.

Sources

Method

Application Notes &amp; Protocols: Characterization of BTM-404 as a Putative Chemical Probe for Phosphatidylinositol 4-Phosphate 5-Kinase γ (PIP5K1γ)

An in-depth guide to the characterization and application of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone, a novel chemical probe candidate for the lipid kinase PIP5K1γ. Abstract This document provides a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the characterization and application of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone, a novel chemical probe candidate for the lipid kinase PIP5K1γ.

Abstract

This document provides a comprehensive guide for the characterization and experimental application of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone , hereafter designated BTM-404 , as a putative chemical probe for Phosphatidylinositol 4-Phosphate 5-Kinase type-1 gamma (PIP5K1γ). PIP5K1γ is a critical lipid kinase that generates the signaling phospholipid Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), and its dysregulation is implicated in neurodegenerative diseases and cancer.[1][2] BTM-404 incorporates structural motifs common to kinase inhibitors, including a morpholine group known to interact with kinase hinge regions and a trifluoromethylphenyl moiety which can enhance metabolic stability and binding affinity.[3][4] This guide presents a logical workflow and detailed protocols for researchers to: 1) validate the biochemical potency and selectivity of BTM-404, 2) confirm its engagement with PIP5K1γ in a cellular context, and 3) utilize it to probe the downstream signaling consequences of PIP5K1γ inhibition.

Introduction: The Rationale for BTM-404 as a PIP5K1γ Probe

The development of selective chemical probes is essential for dissecting the complex roles of individual kinases in cellular signaling and for validating them as therapeutic targets.[5] The target of interest, PIP5K1γ (also known as PIPK Iγ), is a key enzyme in phosphoinositide metabolism, catalyzing the phosphorylation of Phosphatidylinositol 4-phosphate (PI4P) to produce PI(4,5)P₂.[6] This product, PI(4,5)P₂, is not merely a membrane structural component but a crucial hub for signaling, regulating ion channels, cytoskeletal dynamics, and serving as the precursor for second messengers like IP₃ and DAG.[1]

Recent studies have highlighted the pathological significance of PIP5K1γ. For instance, α-Synuclein aggregation, a hallmark of Parkinson's disease, drives an increase in PI(4,5)P₂ levels through a PIP5K1γ-dependent mechanism, leading to neurotoxicity.[1][7][8] Consequently, selective inhibition of PIP5K1γ presents a promising therapeutic strategy.[9]

BTM-404 emerges as a compelling candidate for a PIP5K1γ chemical probe. Its design leverages established medicinal chemistry principles:

  • The Morpholine Moiety: The morpholine ring is a privileged scaffold in kinase inhibitor design, with the oxygen atom often forming a critical hydrogen bond with the kinase hinge region backbone.[4][10]

  • The Trifluoromethyl (CF₃) Group: The inclusion of a CF₃ group can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity, properties that are critical for an effective cellular probe.[3][11]

This guide provides the necessary framework to rigorously test the hypothesis that BTM-404 is a potent and selective inhibitor of PIP5K1γ.

Figure 1: Chemical Structure of BTM-404

cluster_0 (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone (BTM-404) BTM-404

Caption: Chemical structure of the putative PIP5K1γ probe, BTM-404.

The PIP5K1γ Signaling Pathway: Point of Intervention

PIP5K1γ is a central node in phosphoinositide signaling. It is recruited to the plasma membrane where it acts on its substrate, PI4P. The product, PI(4,5)P₂, can then be acted upon by enzymes like Phospholipase C (PLC) to generate diacylglycerol (DAG) and inositol trisphosphate (IP₃), leading to protein kinase C (PKC) activation and intracellular calcium release, respectively. BTM-404 is hypothesized to be an ATP-competitive inhibitor, blocking the catalytic activity of PIP5K1γ and thereby reducing the cellular pool of PI(4,5)P₂ and suppressing downstream signaling events.

Figure 2: The PIP5K1γ Signaling Cascade and Hypothesized Inhibition by BTM-404

PIP5K1G_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol / ER PI4P PI4P PIP5K1g PIP5K1γ PI4P->PIP5K1g Substrate PI45P2 PI(4,5)P₂ PIP5K1g->PI45P2 Catalysis PLC PLC PI45P2->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_act PKC Activation DAG->PKC_act Downstream Downstream Cellular Effects Ca_release->Downstream PKC_act->Downstream BTM404 BTM-404 BTM404->PIP5K1g Inhibition

Caption: BTM-404 is hypothesized to inhibit PIP5K1γ, preventing PI(4,5)P₂ synthesis.

Workflow for Chemical Probe Validation

A rigorous, multi-step validation process is required to classify a compound as a chemical probe. This involves moving from initial biochemical characterization to confirmation of target engagement in cells and observation of a corresponding downstream phenotype.

Figure 3: Experimental Workflow for BTM-404 Validation

Validation_Workflow A Step 1: Biochemical Validation In Vitro Kinase Assay B Step 2: Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) A->B Potency (IC₅₀) Selectivity C Step 3: Cellular Phenotype Downstream Signaling Analysis (e.g., Western Blot) B->C On-Target Binding D Validated Chemical Probe C->D Functional Effect

Caption: A three-step workflow to validate BTM-404 as a PIP5K1γ chemical probe.

Protocols: Probe Characterization & Application

Protocol 1: In Vitro Biochemical Potency (IC₅₀ Determination)

This protocol uses a luminescence-based kinase assay (e.g., ADP-Glo™) to quantify the amount of ADP produced by PIP5K1γ, thereby measuring its activity. The IC₅₀ is the concentration of BTM-404 required to inhibit enzyme activity by 50%.[12]

Materials:

  • Recombinant human PIP5K1γ enzyme

  • PI4P substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or equivalent)[12]

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • BTM-404 (test inhibitor) and a known PIP5K1γ inhibitor (positive control, e.g., UNC3230)[13]

  • DMSO (vehicle control)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of BTM-404 in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. Then, dilute this series into Kinase Reaction Buffer to create a 4X final concentration stock plate.

  • Assay Assembly (20 µL final volume):

    • Add 5 µL of 4X test inhibitor or DMSO vehicle control to the appropriate wells of the 384-well plate.

    • Add 10 µL of a 2X enzyme/substrate solution (containing PIP5K1γ and PI4P in Kinase Reaction Buffer). Pre-incubate for 15-20 minutes at room temperature to allow compound binding.

    • To initiate the reaction, add 5 µL of 4X ATP solution (prepared in Kinase Reaction Buffer).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.[14]

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition & Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Plot the luminescence signal (Relative Light Units, RLU) against the log of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Table 1: Hypothetical Biochemical Data for BTM-404

Target KinaseBTM-404 IC₅₀ (nM)Control Inhibitor IC₅₀ (nM)Assay Format
PIP5K1γ 25 41 (UNC3230)[13]ADP-Glo™
PIP5K1α> 5,000-ADP-Glo™
PI3Kα> 10,000-ADP-Glo™
Other Kinase> 10,000-ADP-Glo™

A comprehensive selectivity panel (e.g., >100 kinases) is crucial for validating a chemical probe.

Protocol 2: Cellular Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target protein within intact cells.[15][16] The principle is that a ligand-bound protein is thermally more stable than its unbound form.[17]

Materials:

  • Cell line expressing endogenous PIP5K1γ (e.g., SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • BTM-404 and DMSO (vehicle)

  • Phosphate Buffered Saline (PBS) with protease inhibitors

  • Liquid Nitrogen and a heat block or PCR thermocycler

  • Lysis Buffer (e.g., RIPA buffer)

  • Equipment for Western Blotting (SDS-PAGE gels, transfer system, etc.)

  • Primary antibody against PIP5K1γ

  • Primary antibody against a loading control (e.g., GAPDH, β-Actin)

  • HRP-conjugated secondary antibody and ECL substrate

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with the desired concentration of BTM-404 (e.g., 1 µM) or DMSO vehicle for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Heat the aliquots at a range of temperatures (e.g., 48°C to 70°C) for 3 minutes using a thermocycler, followed by immediate cooling to 4°C.[18]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[18]

  • Fractionation: Separate the soluble fraction (containing non-denatured protein) from the insoluble fraction (aggregated protein) by centrifugation at >15,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction) and normalize total protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for PIP5K1γ.

    • Re-probe the membrane with an antibody for a loading control.

  • Data Analysis:

    • Quantify the band intensities for PIP5K1γ at each temperature for both BTM-404 and DMSO-treated samples.

    • Plot the percentage of soluble PIP5K1γ relative to the non-heated control against the temperature.

    • A shift in the melting curve to a higher temperature in the BTM-404-treated samples indicates target engagement and stabilization.[16]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bio-protocol. (2020). Cellular thermal shift assay (CETSA). Bio-protocol, 10(19), e3784.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
  • Reinhard, F. B. M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(7), 4697-4716.
  • Bio-protocol. (2018). In Vitro Kinase Inhibition Assays. Bio-protocol, 8(16), e2996.
  • Horvath, J. D., et al. (2023). α-Synuclein-dependent increases in PIP5K1γ drive inositol signaling to promote neurotoxicity. Cell Reports, 42(11), 113244.
  • Sbrissa, D., et al. (2024). Pip5k1γ regulates axon formation by limiting Rap1 activity. Life Science Alliance, 7(5), e202302419.
  • Horvath, J. D. (2023). α-Synuclein-dependent Increases in PIP5K1γ Drive Inositol Signaling to Promote Neurotoxicity. eScholarship, University of California.
  • BenchChem. (n.d.). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity.
  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv preprint.
  • Sigma-Aldrich. (n.d.). (2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone.
  • MilliporeSigma. (n.d.). (2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • PubMed. (2023). α-Synuclein-dependent increases in PIP5K1γ drive inositol signaling to promote neurotoxicity. PubMed, 37838947.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • ResearchGate. (n.d.). The PIP5K homologue PPK-1 is important during the first asymmetric cell....
  • ResearchGate. (2022). Identification of a chemical probe for lipid kinase phosphatidylinositol-5-phosphate 4-kinase gamma (PI5P4Kγ).
  • PMC. (n.d.). Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors. PMC.
  • MedChemExpress. (n.d.). Pip5k Inhibitors.
  • bioRxiv. (2022). Identification of a chemical probe for lipid kinase phosphatidylinositol-5-phosphate 4-kinase gamma (PI5P4Kγ). bioRxiv preprint.
  • Chemical Substance Information. (n.d.). (2-Bromo-5-fluorophenyl)(morpholino)methanone.
  • Santa Cruz Biotechnology. (n.d.). PIPK Iγ Inhibitors.
  • MDPI. (2026). Kinase Chemical Probes and Beyond. MDPI.
  • Mann, S. A., et al. (2019). The development and characterization of a chemical probe targeting PRMT1 over PRMT5. Bioorganic & Medicinal Chemistry, 27(1), 224-229.
  • EUbOPEN. (n.d.). Chemical probes.
  • Hoffman Fine Chemicals. (n.d.). CAS 1519950-38-9 | (2-Bromo-5-(trifluoromethyl)phenyl)(4-fluorophenyl)methanone.
  • BenchChem. (n.d.). Potential Biological Activities of (3-Fluorophenyl)(morpholino)methanone: A Technical Guide.
  • The Chemical Probes Portal. (2016). Probe GSK591.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • BLDpharm. (n.d.). 2740844-43-1|(5-Bromo-2-(trifluoromethyl)phenyl)(morpholino)methanone.
  • MDPI. (2025).
  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • ACS Publications. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7294-7315.
  • ScienceDirect. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 59-90.
  • PubMed. (2023). Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. PubMed, 37097335.

Sources

Application

cell-based assay protocol with (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone

Application Note & Protocol A Cell-Based In-Cell Western Assay for the Functional Characterization of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone as a Putative Kinase Inhibitor For Research Use Only. Not for...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Cell-Based In-Cell Western Assay for the Functional Characterization of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone as a Putative Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive, step-by-step protocol for a cell-based assay to characterize the biological activity of the novel compound, (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone. Given the structural motifs present in the molecule, particularly the trifluoromethylphenyl group which is a common feature in kinase inhibitors, this protocol is designed to investigate its potential inhibitory effects on the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[1][2] The assay utilizes an In-Cell Western (ICW) technique to quantify the phosphorylation of ERK1/2 in response to a known activator, providing a robust and high-throughput compatible method for assessing the compound's potency and mechanism of action.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: Rationale and Scientific Background

The discovery of novel small molecule inhibitors of key cellular signaling pathways is a cornerstone of modern drug development. The compound (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone possesses chemical features, such as the trifluoromethyl group, that suggest a potential interaction with protein kinases. The trifluoromethyl group can enhance binding affinity and metabolic stability, making it a desirable moiety in drug design.[2]

The Mitogen-Activated Protein Kinase (MAPK) cascade, and specifically the ERK1/2 pathway, is a critical signaling route that regulates a multitude of cellular processes including proliferation, differentiation, and survival.[1][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][4] Therefore, screening novel compounds for their ability to modulate ERK1/2 activity is a valuable strategy in oncology drug discovery.

This application note details a robust cell-based assay to quantify the phosphorylation of ERK1/2 at Threonine 202 and Tyrosine 204 for ERK1, and Threonine 185 and Tyrosine 187 for ERK2, which is a direct measure of its activation.[5] The In-Cell Western (ICW) format is chosen for its numerous advantages, including high throughput, sensitivity, and the ability to normalize the phosphoprotein signal to the total protein content within the same well, thereby reducing variability from cell seeding inconsistencies.[1]

The ERK1/2 Signaling Pathway

The ERK1/2 signaling cascade is a highly conserved pathway initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[1][5] This leads to the sequential activation of Ras, Raf, and MEK, culminating in the phosphorylation and activation of ERK1/2. Activated ERK1/2 then translocates to the nucleus to phosphorylate a variety of transcription factors, ultimately leading to changes in gene expression that drive cellular responses.

ERK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 TF Transcription Factors pERK->TF Phosphorylates Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, etc. Gene->Proliferation Compound (2-Bromo-5-(trifluoromethyl)phenyl) (morpholino)methanone (Hypothesized Inhibitor) Compound->MEK Inhibits (Hypothesized)

Figure 1: A simplified diagram of the ERK1/2 signaling pathway, highlighting the hypothesized point of inhibition by the test compound.

Materials and Reagents

Cell Line
  • A431 (Human epidermoid carcinoma cell line): This cell line is recommended due to its high expression of Epidermal Growth Factor Receptor (EGFR), which allows for robust activation of the ERK pathway upon stimulation with EGF.[5] It is crucial to ensure the cells are from a reputable source and are routinely tested for mycoplasma contamination.[6]

Reagents
  • (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone (Test Compound)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Human Epidermal Growth Factor (EGF)

  • Formaldehyde, 37% solution

  • Triton™ X-100

  • Bovine Serum Albumin (BSA)

  • Primary Antibodies:

    • Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204) antibody

    • Mouse anti-Total ERK1/2 antibody

  • Secondary Antibodies:

    • IRDye® 800CW Goat anti-Rabbit IgG

    • IRDye® 680RD Goat anti-Mouse IgG

  • 96-well clear flat-bottom cell culture plates

Experimental Protocol: In-Cell Western Assay

This protocol is optimized for a 96-well plate format. All incubation steps should be performed in a humidified incubator at 37°C with 5% CO2 unless otherwise specified.

ICW_Workflow Start Start Seed 1. Seed A431 cells in 96-well plates Start->Seed Starve 2. Serum starve cells (18-24 hours) Seed->Starve Treat 3. Pre-treat with Test Compound (1-2 hours) Starve->Treat Stimulate 4. Stimulate with EGF (5-10 minutes) Treat->Stimulate Fix 5. Fix cells with Formaldehyde Stimulate->Fix Permeabilize 6. Permeabilize with Triton X-100 Fix->Permeabilize Block 7. Block with BSA Permeabilize->Block PrimaryAb 8. Incubate with Primary Antibodies (p-ERK & Total ERK) Block->PrimaryAb SecondaryAb 9. Incubate with Secondary Antibodies (IRDye 800CW & 680RD) PrimaryAb->SecondaryAb Scan 10. Scan plate on an infrared imaging system SecondaryAb->Scan Analyze 11. Analyze Data: Normalize p-ERK to Total ERK Scan->Analyze End End Analyze->End

Figure 2: The experimental workflow for the In-Cell Western assay to measure ERK1/2 phosphorylation.

Cell Seeding
  • Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Harvest cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

    • Expertise & Experience: Proper cell density is critical for a good signal window. Over-confluent or sparse cultures can lead to variability.[1][6]

  • Incubate for 18-24 hours to allow for cell attachment and monolayer formation.

Serum Starvation
  • Gently aspirate the growth medium from the wells.

  • Wash the cells once with 100 µL of serum-free DMEM.

  • Add 100 µL of serum-free DMEM to each well.

  • Incubate for 18-24 hours.

    • Causality: Serum starvation is essential to reduce the basal level of ERK phosphorylation, thereby increasing the signal-to-background ratio upon EGF stimulation.[1]

Compound Treatment
  • Prepare a serial dilution of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone in serum-free DMEM. It is advisable to perform a broad concentration range in the initial experiment (e.g., 100 µM to 1 nM).

  • Aspirate the serum-free medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubate for 1-2 hours.

Cell Stimulation
  • Prepare a stock solution of EGF in serum-free DMEM at a concentration that will give a final concentration of 100 ng/mL in the wells.

  • Add the EGF solution to all wells except the unstimulated (negative control) wells.

  • Incubate for 5-10 minutes at 37°C.

    • Trustworthiness: The short stimulation time is crucial as ERK phosphorylation is a transient event. A time-course experiment is recommended during assay development.[5]

Cell Fixation and Permeabilization
  • Immediately after stimulation, aspirate the medium and add 100 µL of 4% formaldehyde in PBS to each well.

  • Incubate for 20 minutes at room temperature.

  • Wash the wells three times with 150 µL of PBS containing 0.1% Triton X-100.

  • Add 100 µL of PBS with 0.1% Triton X-100 to each well and incubate for 20 minutes at room temperature to permeabilize the cells.

Blocking and Antibody Incubation
  • Aspirate the permeabilization buffer and add 150 µL of blocking buffer (e.g., Intercept® (TBS) Blocking Buffer or 3% BSA in PBS) to each well.

  • Incubate for 1.5 hours at room temperature.

  • Prepare the primary antibody solution containing both anti-phospho-ERK1/2 and anti-total ERK1/2 antibodies diluted in blocking buffer. The optimal antibody concentration should be determined empirically.

  • Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well.

  • Incubate overnight at 4°C.

  • The next day, wash the wells five times with PBS containing 0.1% Tween-20.

  • Prepare the secondary antibody solution containing both IRDye® 800CW and IRDye® 680RD antibodies diluted in blocking buffer. Protect from light.

  • Add 50 µL of the secondary antibody solution to each well.

  • Incubate for 1 hour at room temperature, protected from light.

  • Wash the wells five times with PBS containing 0.1% Tween-20.

Plate Scanning and Data Acquisition
  • After the final wash, ensure all liquid is removed from the wells.

  • Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

  • Acquire images in both the 700 nm (for total ERK) and 800 nm (for phospho-ERK) channels.

Data Analysis and Interpretation

  • Quantify the integrated intensity for each well in both the 700 nm and 800 nm channels.

  • For each well, calculate the normalized phospho-ERK signal by dividing the 800 nm signal (phospho-ERK) by the 700 nm signal (total ERK).[1]

    • Normalization Ratio = (Integrated Intensity at 800 nm) / (Integrated Intensity at 700 nm)

  • Subtract the background signal (wells with no primary antibody) from all values.

  • Plot the normalized phospho-ERK signal against the log of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value of the compound.

Expected Results and Controls
Control/Condition Expected p-ERK Signal Purpose
Unstimulated Cells LowEstablishes the basal level of ERK phosphorylation.
EGF Stimulated (Vehicle) HighRepresents the maximal signal (100% activity).
EGF + Known Inhibitor LowPositive control for inhibition.
EGF + Test Compound Dose-dependent decreaseDetermines the inhibitory potential and IC50.

Troubleshooting

Problem Possible Cause Solution
High Background Incomplete blocking, insufficient washing, or high antibody concentration.Increase blocking time, increase the number of washes, or titrate antibody concentrations.
Low Signal Suboptimal cell density, insufficient stimulation, or inactive antibodies.Optimize cell seeding density, confirm EGF activity, and use fresh antibody dilutions.
High Well-to-Well Variability Inconsistent cell seeding, edge effects, or pipetting errors.Use a multichannel pipette, avoid using the outer wells of the plate, and ensure proper mixing.[1]

Conclusion

The protocol described in this application note provides a robust and reliable method for assessing the inhibitory potential of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone on the ERK1/2 signaling pathway. By quantifying the phosphorylation of ERK in a cellular context, this assay offers valuable insights into the compound's mechanism of action and potency. This methodology can be readily adapted for high-throughput screening campaigns to identify and characterize novel kinase inhibitors. Further studies would be required to confirm the direct target of the compound and its specificity.

References

  • Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - Research. (2019, December 5). Vertex AI Search.
  • Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC. Vertex AI Search.
  • The complete guide to cell-based assays: Exploring the workflows, challenges, and opportunities for automation - Select Science. (2026, March 12). Vertex AI Search.
  • The Complete Guide to Cell-Based Assays - SPT Labtech. Vertex AI Search.
  • Tips for Establishing Successful Cell-Based Assays: Part 1 | Multispan, Inc. Vertex AI Search.
  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC. (2023, November 29). Vertex AI Search.
  • Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - Frontiers. (2022, September 25). Vertex AI Search.
  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed. (2023, December 15). Vertex AI Search.
  • A guide for potency assay development of cell-based product candidates. (2013, October 7). Vertex AI Search.
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery - Promega Corporation. (2018, December 15). Vertex AI Search.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). Vertex AI Search.
  • New drug combo targets PRMT5 to fight deadly cancers - Drug Target Review. (2025, July 31). Vertex AI Search.

Sources

Method

Application Note: Scalable Synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone for Preclinical Studies

Executive Summary (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone is a structurally dense, halogenated benzamide. Such highly substituted, trifluoromethylated motifs are frequently utilized as critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone is a structurally dense, halogenated benzamide. Such highly substituted, trifluoromethylated motifs are frequently utilized as critical building blocks in medicinal chemistry, notably serving as penultimate intermediates for active pharmaceutical ingredients (APIs) such as cholesteryl ester transfer protein (CETP) inhibitors[1].

Transitioning this molecule from a milligram-scale discovery route to a kilogram-scale preclinical toxicology campaign requires a rigorous process chemistry strategy. This guide details a highly scalable, cost-effective, and safe synthetic protocol optimized for >99% purity, leveraging a biphasic Schotten-Baumann amidation to circumvent the steric and electronic challenges inherent to the substrate.

Process Chemistry Rationale: The "Why"

Substrate Analysis & Activation Strategy

When designing a large-scale synthesis, the structural features of the starting material dictate the reagent selection. The precursor, 2-bromo-5-(trifluoromethyl)benzoic acid, presents two distinct challenges:

  • Steric Hindrance: The ortho-bromo substituent significantly shields the carbonyl carbon.

  • Electronic Deactivation: The meta-trifluoromethyl group is strongly electron-withdrawing, altering the stability of active ester intermediates.

While modern peptide coupling reagents (e.g., T3P, EDCI/HOBt, or HATU) are excellent for standard amidations, they often exhibit sluggish kinetics and incomplete conversion with highly hindered ortho-substituted benzoic acids. Furthermore, reagents like HATU are cost-prohibitive for kilogram-scale manufacturing and pose severe safety risks due to the explosive nature of their HOAt byproducts[2].

The Solution: We employ a classical, highly robust activation strategy—conversion to the acid chloride using Thionyl Chloride (SOCl ) catalyzed by N,N-Dimethylformamide (DMF). The resulting acid chloride is a small, highly electrophilic species that easily overcomes the steric bulk of the ortho-bromo group, ensuring rapid and quantitative conversion[2].

Mechanism CarboxylicAcid Carboxylic Acid AcidChloride Acid Chloride Intermediate (Highly Reactive) CarboxylicAcid->AcidChloride SOCl2 / DMF Hindrance Ortho-Bromo Steric Hindrance Hindrance->CarboxylicAcid Reduces reactivity with bulky coupling agents Tetrahedral Tetrahedral Intermediate AcidChloride->Tetrahedral Nucleophilic Attack Morpholine Morpholine (Nucleophile) Morpholine->Tetrahedral Product Amide Product Tetrahedral->Product Cl- elimination

Mechanistic pathway illustrating the circumvention of steric hindrance via acid chloride activation.

Solvent & Base Selection

For the amidation step, a Schotten-Baumann biphasic system (Toluene / Aqueous NaOH) is selected over anhydrous conditions utilizing organic bases (e.g., DIPEA or Triethylamine). This choice is driven by three process-critical factors[3]:

  • Cost & Atom Economy: Aqueous NaOH is orders of magnitude cheaper than organic bases and avoids the generation of massive quantities of organic salt waste.

  • Exotherm Management: Water acts as an excellent heat sink during the highly exothermic neutralization of HCl generated during the amidation.

  • Streamlined Isolation: Morpholine is highly water-soluble. By utilizing a biphasic system, excess morpholine and the morpholine hydrochloride byproduct partition cleanly into the aqueous phase. The highly pure product remains in the organic (toluene) phase, setting up a direct crystallization without the need for chromatography.

Experimental Protocol: The "How"

This protocol is designed as a self-validating system. Each step includes specific In-Process Controls (IPCs) and phase-separation logic to ensure impurities are systematically purged.

Step 1: Acid Chloride Formation
  • Charge: To a clean, dry, nitrogen-purged reactor, charge 2-Bromo-5-(trifluoromethyl)benzoic acid (1.00 eq) and Toluene (5.0 volumes).

  • Catalyst: Add N,N-Dimethylformamide (DMF) (0.01 eq).

  • Activation: Heat the suspension to 60–65°C. Add Thionyl Chloride (SOCl ) (1.20 eq) dropwise over 1 hour. Caution: Vigorous evolution of SO and HCl gas will occur. Ensure the reactor is vented through a caustic scrubber.

  • Reaction: Stir the mixture at 65°C for 3–4 hours until gas evolution ceases.

  • IPC 1: Withdraw a 0.1 mL sample, quench into 1 mL of Methanol, and analyze via HPLC. The reaction is complete when the methyl ester derivative indicates >99% conversion of the starting material.

  • Degassing: Apply a mild vacuum and distill off ~1.5 volumes of Toluene to remove excess SOCl and dissolved acidic gases. Cool the resulting acid chloride solution to 0–5°C.

Step 2: Schotten-Baumann Amidation & Isolation
  • Aqueous Preparation: In a separate reactor, prepare a solution of Morpholine (1.10 eq) and 2M Aqueous NaOH (1.50 eq). Cool this mixture to 0–5°C.

  • Coupling: Slowly transfer the cold acid chloride/toluene solution into the aqueous morpholine solution. Control the addition rate to maintain the internal temperature strictly below 15°C (highly exothermic).

  • Reaction: Once addition is complete, warm the biphasic mixture to 20–25°C and stir vigorously for 1 hour.

  • IPC 2: Halt stirring, allow phase separation, and analyze the organic layer via HPLC. Ensure complete consumption of the acid chloride.

  • Workup (Impurity Purge):

    • Separate the layers and discard the aqueous phase (contains NaCl and morpholine salts).

    • Wash the organic layer with 1M HCl (2.0 volumes) to protonate and extract any unreacted morpholine.

    • Wash with 5% NaHCO (2.0 volumes) to neutralize residual acid, followed by Brine (2.0 volumes).

  • Crystallization: Concentrate the Toluene layer under vacuum to ~2.5 volumes. Heat to 60°C to ensure full dissolution. Dropwise, add Heptane (5.0 volumes) as an anti-solvent.

  • Isolation: Cool the slurry linearly to 0°C over 4 hours. Filter the white crystalline solid, wash with cold Heptane (1.0 volume), and dry under vacuum at 45°C until constant weight.

ProcessFlow SM 2-Bromo-5-(CF3)benzoic acid + Toluene Act Activation SOCl2, cat. DMF, 65°C SM->Act Degas Degassing Remove SO2 / HCl Act->Degas Gas evolution Amidation Amidation Morpholine, aq. NaOH, 0-10°C Degas->Amidation Acid Chloride in Toluene Workup Phase Separation & Aqueous Wash Amidation->Workup Biphasic mixture Cryst Crystallization Heptane addition Workup->Cryst Organic layer Product Target Molecule >99% Purity Cryst->Product Filtration & Drying

Process flow diagram for the large-scale synthesis of the target morpholino methanone.

Quantitative Process Data

Table 1: Reagent Stoichiometry and Process Considerations

ReagentEquivalentsRoleSafety / Process Considerations
2-Bromo-5-(CF )benzoic acid 1.00Starting MaterialHigh cost; limit excess. Ensure complete dryness before use.
Thionyl Chloride (SOCl ) 1.20Activating AgentCorrosive; evolves SO and HCl gas. Requires caustic scrubbing.
N,N-Dimethylformamide (DMF) 0.01CatalystForms the highly reactive Vilsmeier-Haack active species.
Toluene 5.0 volSolventHigh boiling point, low toxicity, excellent phase separation.
Morpholine 1.10NucleophileWater-soluble, skin irritant. Excess is purged in the HCl wash.
Sodium Hydroxide (2M aq.) 1.50Acid ScavengerExothermic neutralization; avoids organic base waste.

Table 2: Quality Control (QC) Specifications for Preclinical Tox Batch

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Purity (a/a) ≥ 99.0%HPLC (UV at 254 nm)
Residual Morpholine ≤ 100 ppmGC-FID
Residual Toluene ≤ 890 ppm (ICH Q3C Option 1)GC-Headspace
Heavy Metals ≤ 10 ppmICP-MS
Water Content ≤ 0.5%Karl Fischer Titration

References

  • Magano, J. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, 2022, 26 (6), 1562-1689.[Link]

  • "Dibenzyl amine compounds and derivatives.

Sources

Application

Application Note: High-Throughput Screening and Library Generation using the (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone Scaffold

Audience: Researchers, scientists, and drug development professionals Discipline: Medicinal Chemistry & Assay Biology Introduction & Scientific Rationale The rapid exploration of chemical space is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Discipline: Medicinal Chemistry & Assay Biology

Introduction & Scientific Rationale

The rapid exploration of chemical space is a cornerstone of modern drug discovery. The molecule (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone (CAS: 1501135-63-2) serves as an exceptionally versatile core scaffold for generating focused libraries targeting kinases, nuclear receptors, and protein-protein interactions[1].

The strategic value of this scaffold lies in its structural features:

  • The Bromo Substituent: Provides a highly reactive handle for late-stage diversification via palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling[2].

  • The Trifluoromethyl ( CF3​ ) Group: Enhances lipophilicity, membrane permeability, and metabolic stability by blocking cytochrome P450-mediated oxidation at the phenyl ring.

  • The Morpholino Methanone Moiety: Acts as a solubilizing group and is a privileged motif for hinge-region binding in the ATP-binding pocket of various kinases[3].

To fully leverage this scaffold, we employ a two-phase approach: High-Throughput Experimentation (HTE) for parallel library synthesis, followed by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput screening (HTS).

Phase I: High-Throughput Library Generation (HTE)

The Causality of Experimental Design

Traditional one-variable-at-a-time synthesis is inefficient for library generation. HTE allows for the parallel execution of Suzuki-Miyaura couplings in 96-well microtiter plates. The bromo-arene is less reactive than an iodo-arene, necessitating a robust palladium precatalyst (e.g., Pd(dppf)Cl2​ or XPhos Pd G2) to facilitate efficient oxidative addition and transmetalation[4].

Because oxygen rapidly degrades Pd(0) intermediates, the entire workflow must be executed under an inert atmosphere. We utilize automated liquid handlers to dispense reagents, ensuring volumetric precision (<3% CV) which is critical for reproducibility at the 100–500 µL scale[5].

Visualization: HTE Workflow

HTE_Workflow Core Core Scaffold (Bromo-CF3-phenyl) Dispense Automated Dispensing (96-well glass-lined plate) Core->Dispense Boronics Boronic Acid Diversity Library Boronics->Dispense Reaction Suzuki Coupling (Pd cat, Base, 80°C, N2) Dispense->Reaction LCMS LC-MS Analysis (Yield & Purity Check) Reaction->LCMS Reformat Reformat to 384-well (Assay-Ready Plates) LCMS->Reformat QC Pass (>10% Conv)

Fig 1. Automated 96-well HTE workflow for Suzuki-Miyaura library generation.

Protocol: 96-Well Suzuki-Miyaura Coupling

Self-Validating System: Each plate must contain one positive control well (a known high-yielding boronic acid) and one negative control well (no palladium) to validate the plate's environmental integrity.

  • Preparation of Stock Solutions: Prepare a 0.2 M stock solution of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone in anhydrous 1,4-dioxane. Prepare 0.25 M stock solutions of the diverse boronic acids in 1,4-dioxane.

  • Catalyst & Base Preparation: Prepare a slurry of K3​PO4​ (0.6 M) in water. Prepare a 0.02 M solution of XPhos Pd G2 in 1,4-dioxane.

  • Automated Dispensing: Inside a nitrogen-filled glovebox, use an automated liquid handler to dispense into a 96-well glass-lined block:

    • 50 µL of the core scaffold stock (10 µmol, 1.0 eq).

    • 60 µL of the boronic acid stock (15 µmol, 1.5 eq).

    • 25 µL of the catalyst stock (0.5 µmol, 5 mol%).

    • 50 µL of the aqueous base (30 µmol, 3.0 eq).

  • Reaction Execution: Seal the 96-well block with a Teflon-lined silicone mat. Transfer to a heating block and agitate at 80°C for 16 hours[5].

  • Quench & Analysis: Cool to room temperature. Dilute each well with 500 µL of acetonitrile containing an internal standard (e.g., biphenyl). Centrifuge to pellet inorganic salts.

  • LC-MS QC: Analyze the supernatant via high-throughput LC-MS. Wells showing >10% conversion to the desired mass are flagged as "hits" and reformatted into 384-well assay-ready plates.

Phase II: High-Throughput Screening (HTS) via TR-FRET

The Causality of Assay Selection

Compounds containing extended aromatic systems and CF3​ groups frequently exhibit short-lived autofluorescence, which causes false positives in standard fluorescence intensity assays. To counteract this, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [6].

TR-FRET utilizes Lanthanide chelates (such as Europium, Eu3+ ) as donor fluorophores. Lanthanides possess exceptionally long emission lifetimes (up to milliseconds). By introducing a time delay (e.g., 50–100 µs) between laser excitation and signal detection, the short-lived background autofluorescence of the library compounds completely decays[7]. Only the specific, long-lived FRET signal resulting from the target interaction is recorded, drastically improving the Signal-to-Background (S/B) ratio[8].

Visualization: TR-FRET Assay Principle

TRFRET_Workflow Compound Library Compound (Inhibitor Candidate) Incubation Incubate with Kinase, Eu-Antibody & Tracer Compound->Incubation Excitation Laser Excitation (337 nm) Incubation->Excitation Delay 50 µs Time Delay (Eliminates Autofluorescence) Excitation->Delay Detection Measure Dual Emission (615 nm & 665 nm) Delay->Detection Analysis Calculate HTRF Ratio (665/615 nm) Detection->Analysis

Fig 2. TR-FRET assay principle highlighting the time-delay step for background elimination.

Protocol: 384-Well TR-FRET Kinase Competitive Binding Assay

Self-Validating System: Assay robustness is continuously monitored using the Z'-factor. A Z'-factor > 0.5 indicates an excellent, self-validating assay suitable for HTS[9].

  • Plate Preparation: Use 384-well low-volume, black, non-binding polystyrene microplates to minimize light scattering and non-specific protein binding[9].

  • Compound Transfer: Using an acoustic dispenser (e.g., Echo), transfer 10 nL of the library compounds (from Phase I) into the assay plate.

  • Reagent Addition:

    • Add 5 µL of Kinase Target (e.g., GST-tagged kinase) at 5 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

    • Incubate for 15 minutes at room temperature to allow compound binding.

  • Tracer & Antibody Addition: Add 5 µL of a detection mix containing the fluorescent kinase tracer (e.g., Alexa Fluor 647 tracer, 18 nM) and a Europium-labeled anti-GST antibody (2 nM)[9].

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes at room temperature to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX)[10].

    • Excitation: 337 nm (Laser or Xenon flash lamp).

    • Delay: 50 µs.

    • Integration Time: 150 µs.

    • Emission: Dual measurement at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Data Processing: Calculate the TR-FRET ratio ( Emission665​/Emission615​×104 ). A decrease in the ratio indicates that the library compound has successfully displaced the tracer from the kinase pocket.

Quantitative Data Presentation

To ensure the integrity of the screening campaign, specific quality control metrics must be met. The table below summarizes the expected quantitative thresholds for a successful HTE-to-HTS workflow using this scaffold.

MetricTarget ThresholdBiological / Chemical Significance
HTE Conversion Rate > 75% of plateIndicates robust transmetalation despite steric hindrance from the CF3​ group.
Z'-Factor 0.70Validates the TR-FRET assay's dynamic range and data variation; ensures reliable hit-picking[9].
Signal-to-Background (S/B) > 10-foldConfirms that the time-delay effectively eliminated compound autofluorescence[6].
Hit Rate 0.5% - 2.0%Typical hit rate for targeted morpholino-methanone libraries against kinase ATP pockets.
Hit IC50​ Range < 10 µMThreshold for advancing a compound to secondary dose-response validation.

References

  • Brown et al. "Scaling High-Throughput Experimentation Unlocks Robust Reaction-Outcome Prediction". Molecule.one. Available at: [Link]

  • "A parallel chemistry approach to identify novel nuclear receptor ligands based on the GW0742 scaffold". PMC / NIH. Available at: [Link]

  • "Understanding TR-FRET Assays: Protocols and the Role of Plate Readers". DCReport. Available at: [Link]

  • "High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions". ResearchGate. Available at: [Link]

  • "Design and Implementation of a High-Throughput Experimentation Platform to Accelerate Drug Discovery". Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • "Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening". NIH / Elsevier. Available at: [Link]

  • "TR-FRET Measurements". BMG LABTECH. Available at:[Link]

  • "How TR-FRET Empower High-Throughput Screening". Sino Biological. Available at: [Link]

  • "Binding kinetics: high throughput assay for kinase inhibitors". BMG Labtech. Available at: [Link]

  • "WO2005113494A2 - Nitrogenated heterocyclic derivatives as protein kinase modulators". Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically encumbered and electronically deactivated amides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically encumbered and electronically deactivated amides. The synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone is a classic example of a "difficult coupling" that will routinely fail if approached with standard peptide coupling conditions.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind your experimental results and providing self-validating protocols to guarantee high yields.

Part 1: Mechanistic Insights – The Causality of Low Yields

To improve your yield, we must first analyze the specific microenvironment of your target molecule. The poor reactivity of 2-bromo-5-(trifluoromethyl)benzoic acid stems from a dual-threat mechanism:

  • Steric Hindrance (The Ortho-Bromo Effect): The bulky bromine atom at the 2-position creates a significant physical shield around the carboxylic acid. This steric barrier impedes the approach of large coupling reagents (like HATU, PyBOP, or EDC) and drastically slows down the formation of the critical active ester intermediate[1].

  • Electronic Deactivation (The Meta-CF₃ Effect): The trifluoromethyl (-CF₃) group is strongly electron-withdrawing via inductive effects. Although it sits meta to the carbonyl, it pulls electron density away from the carboxylate, making the acid less nucleophilic. Consequently, the initial attack of the carboxylate on the coupling reagent is kinetically sluggish.

Because the activation step is slow, competing side reactions often outpace the desired pathway, leading to complex crude mixtures and low product recovery.

Workflow Start 2-Bromo-5-(CF3)benzoic acid + Morpholine Standard Standard Coupling (EDC/HOBt or HATU) Start->Standard Issue1 Low Yield / Incomplete Conversion Standard->Issue1 Steric Hindrance Decision Choose Optimized Route Issue1->Decision Route1 Acid Chloride Route (Oxalyl Chloride, DMF cat.) Decision->Route1 High Reactivity Route2 Acyl Fluoride Route (TCFH, NMI) Decision->Route2 Mild Conditions Success High Yield Amide Product Route1->Success Route2->Success

Decision tree for selecting an optimized amidation route for sterically hindered substrates.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I am using standard EDC/HOBt with DIPEA, but my conversion is less than 20%. Why? A1: EDC/HOBt is insufficient for this substrate. The high activation energy barrier caused by the ortho-bromine prevents efficient formation of the OBt active ester[1]. Furthermore, any active ester that does form is prone to hydrolysis before the morpholine can attack, especially if the reaction is run at room temperature. For highly hindered substrates, the activated intermediate often decomposes before the desired coupling can occur[1].

Q2: I switched to HATU to utilize the "7-aza effect," but I am isolating a major byproduct and very little product. What went wrong? A2: You have fallen into the "Guanidylation Trap" [2]. HATU is a highly reactive uronium salt. Because your carboxylic acid is sterically hindered and electronically deactivated, the formation of the OAt active ester is extremely slow. Morpholine, however, is an excellent, relatively unhindered secondary amine nucleophile. Instead of waiting for the active ester to form, morpholine directly attacks the unreacted HATU in solution, forming a stable, dead-end tetramethylguanidinium byproduct[3]. This consumes both your coupling reagent and your amine.

MechanisticPathway Acid Sterically Hindered Acid (2-Br-5-CF3-PhCOOH) ActiveEster OAt Active Ester (Slow Formation) Acid->ActiveEster Base HATU HATU Reagent HATU->ActiveEster Trap Guanidinium Byproduct (Fast Pathway) HATU->Trap + Amine (Direct Attack) Product Desired Amide (Slow Pathway) ActiveEster->Product + Amine Morpholine Morpholine (Amine) Morpholine->Product Morpholine->Trap

Mechanistic pathway illustrating the guanidylation trap during HATU-mediated coupling.

Q3: How do I bypass these issues to achieve quantitative yields? A3: You must abandon bulky uronium/aminium salts for this specific substrate. Instead, use reagents that generate sterically small, highly reactive intermediates. The two best approaches are:

  • The Acid Chloride Route: Utilizing oxalyl chloride to form an acyl chloride. The chloride leaving group is small, bypassing the steric bulk of the ortho-bromine[1].

  • The Acyl Fluoride Route (TCFH / NMI): TCFH generates an acyl fluoride in situ. Fluorine is isosteric with hydrogen, meaning the active intermediate is exceptionally small and highly resistant to hydrolysis, allowing for smooth aminolysis[1][4].

Part 3: Data Summary & Optimized Methodologies

Comparative Yields of Coupling Strategies
Coupling StrategyReagentsIntermediate SizeRisk of GuanidylationExpected Yield
Standard UroniumHATU, DIPEA, DMFVery Large (OAt)High< 30%
Phosphonic AnhydrideT3P, Pyridine, EtOAcModerateNone60 - 75%
Acyl FluorideTCFH, NMI, MeCNVery Small (-F)None85 - 95%
Acid ChlorideOxalyl Chloride, DMF (cat.), DCMSmall (-Cl)None> 90%
Protocol A: The Acid Chloride Method (Recommended for Maximum Yield)

Causality Check: By converting the acid to an acid chloride first, we completely separate the activation step from the aminolysis step. This self-validating approach guarantees that the amine cannot react with the activating agent, eliminating the guanidylation trap entirely[1].

  • Activation: Dissolve 1.0 eq of 2-bromo-5-(trifluoromethyl)benzoic acid in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an inert atmosphere (N₂/Ar).

  • Catalysis: Add 2 drops of anhydrous DMF. (Note: DMF acts as a catalyst by reacting with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which then chlorinates the acid).

  • Chlorination: Dropwise add 1.5 eq of Oxalyl Chloride at 0 °C. Allow the reaction to warm to room temperature and stir until gas evolution (CO and CO₂) ceases (typically 1–2 hours)[1].

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Redissolve the residue in anhydrous DCM.

  • Aminolysis: Cool the solution to 0 °C. Slowly add 2.5 eq of Morpholine. (Note: The excess morpholine acts as both the nucleophile and the acid scavenger to neutralize the generated HCl). Stir for 1 hour, then warm to room temperature.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

Protocol B: The Acyl Fluoride Method (TCFH/NMI - Mild & Highly Effective)

Causality Check: TCFH avoids the harsh, gas-evolving conditions of oxalyl chloride while generating an ultra-small acyl fluoride intermediate. Because the C-F bond is strong, the intermediate is stable against hydrolysis but highly reactive toward amines, easily accommodating the bulky ortho-bromine during morpholine attack[1][4].

  • Setup: In a dry vial, combine 2-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq) and TCFH (1.2 eq) in anhydrous Acetonitrile (0.2 M).

  • Base Addition: Add N-Methylimidazole (NMI) (3.0 eq). The solution may change color as the reactive acyl-NMI and subsequent acyl fluoride intermediates form. Stir for 15 minutes at room temperature.

  • Coupling: Add Morpholine (1.2 eq) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor the disappearance of the acyl fluoride intermediate via LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M aqueous HCl (to remove NMI and excess morpholine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Part 4: References

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents Source: ChemRxiv URL:[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: PeptideChemistry.org URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone

Welcome to the advanced technical support and troubleshooting portal for the synthesis and purification of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone . This guide is designed for research scientists and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting portal for the synthesis and purification of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone . This guide is designed for research scientists and drug development professionals dealing with the specific physicochemical challenges of this heavily substituted benzamide.

Mechanistic Overview & Purification Workflow

The target molecule features a highly lipophilic 2-bromo-5-(trifluoromethyl)phenyl ring coupled to a polar, hydrogen-bond-accepting morpholine ring. This "push-pull" polarity, combined with the extreme steric bulk of the ortho-bromine atom, creates unique challenges during purification—specifically regarding phase partitioning, chromatographic tailing, and crystallization resistance.

Workflow SM 2-Bromo-5-(CF3)benzoic acid + Morpholine Coupling Amide Coupling (EDC·HCl / HOBt / DIPEA) SM->Coupling Crude Crude Mixture (Product + Impurities) Coupling->Crude AcidWash 1M HCl Wash (Removes Morpholine & Basic Byproducts) Crude->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Unreacted Acid & HOBt) AcidWash->BaseWash Chroma Flash Chromatography (Removes Neutral Impurities) BaseWash->Chroma Cryst Trituration / Crystallization (MTBE / Heptane) Chroma->Cryst Pure Pure (2-Bromo-5-(trifluoromethyl)phenyl) (morpholino)methanone Cryst->Pure

Caption: Workflow for the synthesis and purification of the target morpholino benzamide.

Troubleshooting FAQs

Q1: Why does unreacted morpholine persistently co-elute with my product on silica gel, and how can I remove it?

Causality: Morpholine is a secondary amine with a pKa of ~8.3. While it is highly water-soluble, it can form emulsions in biphasic organic/aqueous mixtures and readily streaks on standard normal-phase silica gel due to strong hydrogen bonding with the silanol groups. Solution: Do not rely on chromatography to remove morpholine. Instead, utilize a strict acidic aqueous wash (1M HCl or 10% Citric Acid) during the Liquid-Liquid Extraction (LLE) phase. The acidic wash protonates morpholine into its morpholinium salt, completely driving it into the aqueous phase. Self-validation: Always check the pH of the aqueous layer after the wash; it must remain < 2 to ensure all morpholine is protonated.

Q2: I used HATU for the coupling due to the sterically hindered ortho-bromo acid. Why am I seeing a persistent impurity at a higher Rf?

Causality: While HATU is an exceptionally powerful coupling reagent for hindered substrates[1], it generates tetramethylurea as a byproduct. Unlike the urea byproduct of EDC, tetramethylurea is highly soluble in organic solvents (like EtOAc and DCM) and will not be removed by aqueous washing[2]. Solution: Switch your coupling reagent to EDC·HCl / HOBt [3]. EDC generates a urea byproduct that is highly water-soluble and easily removed during the acidic wash[4]. If you must use HATU, you will need to remove the tetramethylurea via extensive vacuum drying or careful flash chromatography. Alternatively, synthesizing the intermediate acid chloride (using SOCl2) avoids urea byproducts entirely, though it requires stringent anhydrous conditions[5].

Q3: My purified product is an oil that refuses to crystallize. How can I induce crystallization?

Causality: The ortho-bromo substituent causes severe steric hindrance, forcing the amide carbonyl to twist out of the plane of the phenyl ring to minimize steric clash. Combined with the bulky, non-planar chair conformation of the morpholine ring, the molecule becomes highly asymmetric. This "awkward" 3D geometry resists efficient packing into a crystal lattice, significantly lowering the melting point and causing the product to "oil out." Solution: Avoid attempting to crystallize directly from polar solvents. Dissolve the oil in a minimal amount of warm Methyl tert-butyl ether (MTBE), then slowly add cold heptane dropwise until the solution becomes turbid. Scratch the inside of the flask with a glass rod to provide nucleation sites, and leave it at -20 °C overnight.

Q4: I am observing a dehalogenated byproduct (loss of the bromine atom). What caused this?

Causality: The strongly electron-withdrawing trifluoromethyl (-CF3) group activates the phenyl ring. Prolonged exposure to strong bases or the presence of trace transition metal impurities (if using a metal-catalyzed step earlier in your sequence) can facilitate unintended debromination. Solution: Limit the reaction time and avoid using excessively strong bases. DIPEA (N,N-Diisopropylethylamine) is sufficient for this coupling[1]. Ensure all glassware is free of palladium or nickel residues from previous cross-coupling reactions.

Quantitative Impurity Data

To design a self-validating purification system, you must understand the physicochemical properties of the components in your crude mixture.

Impurity / ComponentMolecular WeightpKaPartitioning BehaviorPrimary Removal Strategy
Morpholine 87.12 g/mol ~8.3Highly polar, water-soluble, streaks on silica1M HCl Wash (Aqueous)
2-Bromo-5-(CF3)benzoic acid 269.01 g/mol ~3.5Lipophilic, organic-soluble when protonatedSat. NaHCO3 Wash (Aqueous)
EDC Urea Byproduct 130.22 g/mol N/AHighly water-solubleAqueous Wash
Tetramethylurea (HATU byproduct)116.16 g/mol N/ASoluble in both organic and aqueous phasesFlash Chromatography / Vacuum
HOBt 135.13 g/mol ~4.6Water-soluble when deprotonatedSat. NaHCO3 Wash (Aqueous)

Validated Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed to chemically isolate the target neutral amide from ionizable impurities[4].

  • Dilution: Upon completion of the coupling reaction, quench the mixture with water and dilute with Ethyl Acetate (EtOAc) (10 mL per 1 mmol of substrate).

  • Acid Wash (Amine Removal): Transfer to a separatory funnel. Wash the organic layer with 1M HCl (3 x 5 mL).

    • Validation Step: Spot the organic layer on a TLC plate and stain with Ninhydrin. If a purple spot appears, morpholine is still present. Repeat the acid wash.

  • Base Wash (Acid/HOBt Removal): Wash the organic layer with Saturated Aqueous NaHCO3 (3 x 5 mL).

    • Validation Step: The evolution of CO2 gas (bubbling) indicates the neutralization of unreacted acid and HOBt. Vent the funnel frequently.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to remove residual water. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Partitioning Organic Organic Phase (EtOAc) Target Amide + Neutral Impurities AqueousAcid Aqueous Acidic Phase Morpholine·HCl + EDC Urea Organic->AqueousAcid 1M HCl Extraction AqueousBase Aqueous Basic Phase Benzoate Salt + HOBt Salt Organic->AqueousBase Sat. NaHCO3 Extraction

Caption: Biphasic partitioning logic for removing ionizable impurities during workup.

Protocol B: Flash Chromatography & Trituration

Due to the lipophilicity of the CF3 group, the product may migrate faster than expected.

  • Dry Loading: Dissolve the crude concentrated oil in a minimal amount of DCM. Add silica gel (approx. 2x the mass of the crude) and evaporate the DCM to create a free-flowing powder. Load this onto the top of your column.

  • Elution: Run a gradient of Hexanes : EtOAc (Start at 90:10, ramp to 70:30). The target amide is highly UV-active (254 nm).

  • Trituration: Pool the pure fractions and evaporate to an oil. Add 2 mL of MTBE, heat gently to 40 °C, and add cold heptane dropwise until turbidity is observed. Cool to -20 °C to induce crystallization. Filter the resulting white/off-white solid.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone in DMSO

Welcome to the technical support guide for addressing solubility challenges with (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone in Dimethyl Sulfoxide (DMSO). This resource is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for addressing solubility challenges with (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone in Dimethyl Sulfoxide (DMSO). This resource is designed for researchers, scientists, and drug development professionals who may encounter difficulties in achieving clear, stable solutions of this and structurally similar compounds. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.

(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone is representative of many modern small molecules in drug discovery pipelines: it possesses a complex, largely hydrophobic structure with specific polar regions. While DMSO is a powerful and widely used "universal solvent" capable of dissolving a vast range of polar and nonpolar compounds, achieving a stable solution with challenging molecules requires a systematic approach.[1][2][3] This guide presents a logical troubleshooting workflow in a question-and-answer format, progressing from fundamental techniques to more advanced strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've added my compound to anhydrous DMSO, but it's not dissolving or is only partially soluble after vortexing. What are the immediate next steps?

This is a common first hurdle. Incomplete dissolution at room temperature is often due to the high crystal lattice energy of the solid compound, which requires significant energy to overcome.

Initial Assessment and Action:

  • Confirm Solvent Quality: Ensure you are using high-purity, anhydrous DMSO (purity ≥ 99.9%). DMSO is highly hygroscopic, and absorbed water can significantly alter its solvation properties, often decreasing its ability to dissolve lipophilic compounds.[4][5]

  • Visual Inspection: Under magnification, check if you have a fine suspension of particles or larger, undissolved crystals. This can inform the next step.

  • Apply Gentle Energy: Before moving to more aggressive methods, ensure the sample has been vortexed thoroughly for at least 1-2 minutes. This initial mechanical agitation is crucial.

If the compound remains undissolved, the next logical step is to introduce controlled thermal or sonic energy.

Q2: Can I heat the DMSO solution or use sonication to force my compound to dissolve? What are the risks?

Yes, applying heat or sonication are standard and highly effective methods for enhancing solubility. They work by providing the necessary energy to break down the compound's crystal structure and promote solvent-solute interactions.

Mechanism of Action:

  • Heating: Increases the kinetic energy of both the solvent and solute molecules, overcoming the intermolecular forces within the crystal lattice. This allows the DMSO molecules to more effectively surround and solvate the compound.

  • Sonication: Utilizes high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates localized hotspots of intense temperature and pressure, which physically break apart solute aggregates and accelerate the dissolution process.[4][6]

However, these are not risk-free procedures. It is critical to balance solubility enhancement with compound stability.

dot

Caption: Initial energy-based dissolution workflow.

Experimental Protocol 1: Optimized Dissolution Using Heat and Sonication
  • Preparation: In a suitable vial, add the solid (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone and the required volume of anhydrous DMSO.

  • Heating Step: Place the vial in a heating block or water bath set to 40-50°C. Do not exceed 60°C initially. DMSO is thermally stable to ~150°C, but the compound's stability is likely unknown and excessive heat can cause degradation.[7][8] Periodically vortex the sample for 15-30 seconds every 5 minutes.

  • Sonication Step: If heating alone is insufficient, transfer the vial to a sonicating water bath. Sonicate in bursts of 2-5 minutes.[9] Check the sample temperature to ensure it does not overheat.

  • Combined Approach: For very stubborn compounds, alternate between gentle heating and sonication.

  • Final Assessment: Once the solution appears clear, turn off the heat/sonicator and allow it to cool to room temperature. A stable solution should remain clear. If precipitate forms upon cooling, the solution was likely supersaturated.

A critical caveat: Sonication can create a micro-particulate suspension that appears to be a clear solution to the naked eye but is not truly dissolved.[6] If you suspect this, centrifuge the sample at high speed (>10,000 x g) for 10 minutes. Any pellet formation indicates incomplete dissolution.

Q3: My compound dissolved with heat, but it crashed out of solution after cooling or during freeze-thaw cycles. What is happening?

This is a classic sign of either supersaturation or a change in the solid-state properties of your compound.

Causality:

  • Supersaturation: You have forced more solute into the solvent than is thermodynamically stable at room temperature. The excess compound will precipitate out over time as it returns to equilibrium.

  • Polymorphism: When the compound precipitates, it may form a different, more stable (and less soluble) crystalline polymorph than the one you started with.[4] This new form can be significantly harder to redissolve.

  • Hygroscopicity: Repeated exposure to ambient air during handling can introduce water into the DMSO stock. This change in solvent composition can reduce the solubility of your compound, leading to precipitation.[5]

  • Freeze-Thaw Cycles: The freezing point of DMSO is relatively high (18.5°C).[2] During the thawing process, pure DMSO may melt first, leaving concentrated pockets of solute that can facilitate precipitation.

Solutions:

  • Prepare the stock solution at a slightly lower concentration.

  • If precipitation occurs, attempt to redissolve using the heat/sonication protocol above.

  • Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and exposure to atmospheric moisture.

  • Consider storing stock solutions in a desiccated environment. Some studies suggest that storing compounds in a DMSO/water (90/10) mixture can sometimes improve stability, though this is highly compound-dependent.[10]

Q4: I've tried everything, and my compound still won't stay dissolved in 100% DMSO at my target concentration. What are my options?

When a single solvent system fails, the next step is to modify the solvent environment using co-solvents. A co-solvent is a second, miscible solvent added to the primary solvent to alter its polarity and solvating characteristics.

The Principle of Co-Solvency: The goal is to create a solvent mixture whose properties (e.g., polarity, hydrogen bonding capacity) are better matched to the solute. For a molecule like (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone, which has both lipophilic (bromophenyl, trifluoromethyl) and polar (morpholino, methanone) regions, a co-solvent can help bridge this polarity gap.[11]

dot

Caption: Co-solvents create a more favorable solvation shell.

Table 1: Common Co-solvents for DMSO-Based Formulations
Co-SolventPropertiesTypical Starting Concentration (v/v)Notes
N-Methyl-2-pyrrolidone (NMP) Polar aprotic solvent, strong solubilizer.10-25% in DMSOOften effective for compounds that are poorly soluble in both aqueous and pure DMSO systems.
Polyethylene Glycol 400 (PEG 400) Non-ionic, low-polarity solvent.10-50% in DMSOCan improve solubility and is often used in preclinical formulations.[11]
Ethanol Polar protic solvent.5-20% in DMSOCan disrupt DMSO-water structures and improve solvation of certain functional groups.
Dimethylacetamide (DMA) Polar aprotic solvent, similar to DMSO.10-30% in DMSOCan offer slightly different solvation properties that may be beneficial.[11]
Experimental Protocol 2: Co-Solvent Screening
  • Prepare small-scale test slurries of your compound in 100% DMSO at the target concentration.

  • To each slurry, add a co-solvent from Table 1, starting with the lowest recommended concentration (e.g., add 10% v/v NMP).

  • Vortex thoroughly and apply gentle heat/sonication as described in Protocol 1.

  • Observe for complete dissolution. If the compound dissolves, allow it to cool to room temperature to confirm stability.

  • If dissolution is incomplete, incrementally increase the co-solvent percentage, repeating step 3.

Q5: My DMSO stock is perfectly clear, but the compound precipitates immediately when I dilute it into my aqueous cell culture media or buffer. How do I prevent this?

This is an extremely common problem in biological assays and is caused by the drastic change in solvent polarity. Your compound is soluble in the organic DMSO environment but insoluble in the highly polar aqueous environment.

Solutions:

  • Lower the Final DMSO Concentration: The viscosity and properties of DMSO-water mixtures are non-linear.[12] Aim for the lowest possible final DMSO concentration in your assay (ideally <1%, and often <0.5%) to minimize solvent effects. This may require making a more concentrated DMSO stock, if possible.

  • pH Adjustment: This is a powerful but often overlooked technique. The morpholino group on your compound contains a nitrogen atom that can act as a weak base. By lowering the pH of your final aqueous buffer, you can protonate this nitrogen, creating a positively charged and significantly more water-soluble salt form of your compound.[13][14][15]

Experimental Protocol 3: pH Screening for Aqueous Solubility
  • Prepare a set of your final aqueous buffers across a range of pH values (e.g., from pH 7.4 down to pH 5.0 in 0.5 unit increments).

  • Take a small volume of your clear DMSO stock solution.

  • Rapidly add the DMSO stock to each buffer while vortexing vigorously to ensure rapid mixing and minimize localized high concentrations that promote precipitation.

  • Visually inspect each solution for precipitation (turbidity) immediately and after 30 minutes.

  • Identify the lowest pH at which your compound remains soluble at the desired final concentration. Ensure this pH is compatible with your experimental system (e.g., cell viability).

References
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]

  • Can DMSO be used to improve solubility and bioavailability of poorly soluble medicinals (like curcumin)?. ResearchGate. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Science Publishing. [Link]

  • Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Publishing. [Link]

  • (2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone. MilliporeSigma. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]

  • Compound Solubility with Dimethylsulfoxide. Hampton Research. [Link]

  • (2-Bromo-5-fluorophenyl)(morpholino)methanone — Chemical Substance Information. Chemical Safety. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Antpedia. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. [Link]

  • How does pH affect solubility?. askIITians. [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]

  • Sonication speeds up dissolution or actually increase solubility?. ResearchGate. [Link]

  • DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. ACS Publications. [Link]

  • How long can we sonicate solution prepared in DMSO. Can I sonicate it for 15 minutes at 20%?. ResearchGate. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]

  • What Ultrasonic Method Is Recommended for Dissolving Brequinar in DMSO?. ResearchGate. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences. [Link]

  • DMSO Physical Properties. Gaylord Chemical. [Link]

Sources

Optimization

optimizing reaction conditions for coupling morpholine to a brominated phenyl ketone

Welcome to the Advanced Catalysis Support Center. Coupling secondary dialkyl amines like morpholine to enolizable electrophiles (e.g., bromophenyl ketones) presents a unique intersection of mechanistic challenges: steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. Coupling secondary dialkyl amines like morpholine to enolizable electrophiles (e.g., bromophenyl ketones) presents a unique intersection of mechanistic challenges: steric hindrance, competing α -deprotonation, and catalyst poisoning.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Below, you will find a diagnostic workflow, causality-driven FAQs, empirical optimization data, and a self-validating Standard Operating Procedure (SOP) to ensure your Buchwald-Hartwig aminations succeed on the first run.

I. Diagnostic Workflow

Workflow A Substrate Analysis: Morpholine + Bromophenyl Ketone B Identify Enolizable α-Protons (High risk of aldol/α-arylation) A->B C Base Selection: Avoid NaOtBu / KOtBu B->C If α-protons present D Optimal Base: DBU (Organic) or Cs2CO3 C->D E Catalyst Selection: XantPhos Pd G3 or RuPhos G3 D->E F Validation Checkpoint: Monitor for Pd Black (Deactivation) E->F G Product Isolation: High Yield C-N Coupling F->G Clear solution / No black ppt

Diagnostic workflow for optimizing Buchwald-Hartwig aminations with enolizable ketones.

II. Mechanistic Troubleshooting & FAQs

Q1: Why am I observing massive degradation and aldol-type side products instead of the morpholine-coupled ketone? Causality: Bromophenyl ketones (e.g., 4-bromoacetophenone) possess highly acidic α -protons. When subjected to classic Buchwald-Hartwig conditions employing strong alkoxide bases like sodium tert-butoxide (NaOtBu), the base preferentially deprotonates the ketone to form an enolate[1]. This enolate rapidly undergoes competitive α -arylation with the aryl bromide or aldol condensation with another ketone molecule, consuming the starting material and leading to complex, intractable mixtures. Resolution: Transition to a non-nucleophilic, milder base system that is basic enough to facilitate the reductive elimination step but too weak to enolize the ketone.

Q2: Which base and ligand combination prevents enolization while maintaining high conversion for morpholine? Causality: Morpholine is a secondary dialkyl amine. While nucleophilic, its steric bulk requires a highly active catalyst to prevent the reaction from stalling. To avoid ketone enolization, organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases like Cs 2​ CO 3​ are required[2]. DBU is particularly advantageous as it acts as a homogeneous base, preventing the formation of insoluble halide salts that can coat the catalyst. When paired with a bidentate ligand with a large bite angle (XantPhos) or a bulky monodentate ligand (RuPhos), the palladium center is sterically tuned to accelerate C-N bond formation over undesired C-C bond formation[2][3].

Q3: My reaction stalls at 40% conversion despite using Pd 2​ (dba) 3​ , RuPhos, and Cs 2​ CO 3​ . What is the mechanistic failure? Causality: There are two primary failure modes here: catalyst deactivation by trace water and poor precatalyst activation. Dialkyl amines like morpholine are highly hygroscopic. Trace water converts mild bases into hydroxide ions, which form inactive Pd-OH complexes and halt the catalytic cycle[4]. Furthermore, Pd 2​ (dba) 3​ contains dibenzylideneacetone (dba) ligands. In electron-rich or sterically hindered systems, dba strongly coordinates to the Pd(0) center, impeding the oxidative addition of the bromophenyl ketone[1]. Resolution: Dry the morpholine rigorously over 3Å molecular sieves. Replace Pd 2​ (dba) 3​ with a pre-activated Palladacycle (e.g., XantPhos Pd G3), which rapidly generates the active monoligated Pd(0) species without inhibitory dba ligands[2].

III. Reaction Optimization Data

The following table summarizes the quantitative impact of base and ligand selection on the coupling of 4-bromoacetophenone with morpholine.

Catalyst / LigandBaseSolventTemp (°C)Yield (%)Primary Observation / Side Product
Pd 2​ (dba) 3​ / BINAPNaOtBuToluene100<15%Severe aldol condensation / α -arylation[1]
Pd(OAc) 2​ / RuPhosCs 2​ CO 3​ Dioxane100~71%Moderate conversion; unreacted SM remains[3]
XantPhos Pd G3DBUMeCN/PhMe14079%Clean conversion; enolization suppressed[2]
IV. Self-Validating Standard Operating Procedure (SOP)

SOP-042: Mild Buchwald-Hartwig Amination of Enolizable Bromophenyl Ketones This protocol utilizes a homogeneous DBU/XantPhos system to prevent ketone enolization while ensuring quantitative C-N coupling[2]. The procedure is designed as a self-validating system, meaning built-in checkpoints will confirm mechanistic success at each stage.

Phase 1: Reagent Preparation & System Purging

  • Amine Drying: Dry morpholine over activated 3Å molecular sieves for at least 24 hours prior to use.

    • Causality: Prevents trace water from hydrolyzing the base into hydroxide, which would form dead-end Pd-OH complexes[4].

  • Atmosphere Control: Flame-dry a Schlenk tube equipped with a magnetic stir bar and backfill with ultra-high purity Argon (3 cycles).

Phase 2: Reaction Assembly 3. Solid Addition: Add 4-bromoacetophenone (1.0 equiv, 1.0 mmol) and XantPhos Pd G3 precatalyst (5 mol%). 4. Liquid Addition: Add a rigorously degassed solvent mixture of Acetonitrile/Toluene (1:1 v/v, 5.0 mL)[2]. Follow immediately with dry morpholine (1.2 equiv, 1.2 mmol) and DBU (2.0 equiv, 2.0 mmol).

  • Validation Checkpoint 1 (Visual): Upon the addition of DBU, the solution should transition to a clear, pale yellow/orange, indicating the successful generation of the active Pd(0) species. If the solution immediately turns black and opaque, oxygen ingress has occurred, causing the palladium to precipitate as inactive "Pd black". Do not proceed; restart the purge cycle.

Phase 3: Catalytic Coupling 5. Heating: Seal the vessel and heat the reaction mixture to 140 °C for 1 hour.

  • Validation Checkpoint 2 (In-Process Control): At the 30-minute mark, pull a 10 µL aliquot under positive Argon pressure. Quench the aliquot in wet ethyl acetate and analyze via GC-MS or TLC. You must observe the disappearance of the aryl bromide mass and the emergence of the product mass. The absence of higher-molecular-weight adducts validates that the DBU has successfully suppressed aldol condensation.

Phase 4: Workup & Isolation 6. Quench: Cool the reaction to room temperature and dilute with 15 mL of ethyl acetate.

  • Causality: Because DBU is an organic base, its conjugate acid (DBU·HBr) forms an ionic liquid that remains miscible/soluble, completely avoiding the thick, intractable salt slurries typical of inorganic base reactions[2].

  • Purification: Wash the organic layer with distilled water (3 x 10 mL) to remove the DBU salts and unreacted morpholine. Dry the organic layer over Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (typically 0-35% acetone in hexanes) to isolate the pure morpholino-phenyl ketone.

V. References
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (NIH).[Link]

  • Role of the Base in Buchwald–Hartwig Amination. American Chemical Society (ACS).[Link]

  • Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. American Chemical Society (ACS).[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. American Chemical Society (ACS).[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone

Welcome to the Troubleshooting & Methodology Hub Synthesizing (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone involves the amidation of a highly deactivated and sterically hindered carboxylic acid. The presence...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Troubleshooting & Methodology Hub Synthesizing (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone involves the amidation of a highly deactivated and sterically hindered carboxylic acid. The presence of the ortho-bromine atom and the meta-trifluoromethyl (-CF3) group introduces significant electronic and steric challenges, leading to three primary side reactions: O→N acyl shifts, Nucleophilic Aromatic Substitution (SNAr), and acyl chloride hydrolysis.

This guide provides field-proven diagnostics, mechanistic explanations, and validated protocols to ensure high-yielding amide bond formation.

Part 1: Diagnostic Flowchart for Amidation Failures

Use the following LC-MS diagnostic workflow to identify which side reaction is compromising your yield.

Troubleshooting Start Analyze Crude Reaction via LC-MS Target Major Mass = 338.0 / 340.0 [M+H]+ (Target Amide) Start->Target Reaction Successful Hydrolysis Major Mass = 267.9 / 269.9 [M-H]- (Recovered Acid) Start->Hydrolysis Hydrolysis Pathway NAcylUrea Major Mass = 425.1 / 427.1 [M+H]+ (N-Acylurea) Start->NAcylUrea Steric Hindrance SNAr Major Mass = 345.1 [M+H]+ (Bis-morpholino) Start->SNAr Over-reaction Fix1 Action: Ensure strictly anhydrous conditions & verify SOCl2 freshness Hydrolysis->Fix1 Fix2 Action: Switch to HATU or use Acyl Chloride method NAcylUrea->Fix2 Fix3 Action: Limit morpholine to 1.05 eq and keep temp ≤ 20 °C SNAr->Fix3

Figure 1: Diagnostic LC-MS workflow for identifying and resolving amidation side reactions.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I am using EDC/HOBt for the coupling, but my yield is <20%. The LC-MS shows a massive byproduct peak at m/z 425.1 [M+H]+. What is this? A: You are observing the formation of an N -acylurea byproduct . This is a direct consequence of the "ortho effect" [1]. The bulky bromine atom at the 2-position sterically hinders the carboxyl group. When EDC activates the acid, it forms an O -acylisourea intermediate. Because the steric bulk slows down the nucleophilic attack of morpholine, the intermediate has time to undergo an irreversible, intramolecular O→N acyl shift.

  • The Fix: Abandon EDC for this specific substrate. Switch to the acyl chloride method (Protocol A) or use a highly reactive uronium-based coupling agent like HATU, which forms a more reactive HOAt-ester that outpaces the rearrangement [3].

Mechanism Acid Carboxylic Acid + EDC O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl Activation Amide Target Amide (Desired Product) O_Acyl->Amide + Morpholine (Slowed by Br sterics) N_Acyl N-Acylurea (Unreactive Byproduct) O_Acyl->N_Acyl Intramolecular Shift (Favored by delay)

Figure 2: Mechanistic pathway showing the competitive O-to-N acyl shift caused by steric hindrance.

Q2: My reaction yielded a product with m/z 345.1 [M+H]+. The isotope pattern indicates the bromine is missing. How did I lose the halogen? A: You have triggered a Nucleophilic Aromatic Substitution (SNAr) . Morpholine is a strong secondary amine nucleophile. In your substrate, the ortho-bromine is highly activated by the electron-withdrawing carbonyl group and the meta-CF3 group [4]. If you use a large excess of morpholine or heat the reaction above room temperature, morpholine will attack the aromatic ring, displacing the bromide ion to form a bis-morpholino compound.

  • The Fix: Strictly limit morpholine to 1.05–1.1 equivalents. Use a non-nucleophilic base (like N,N-Diisopropylethylamine, DIPEA) as the acid scavenger instead of excess morpholine. Keep the reaction temperature strictly between 0 °C and 20 °C.

Q3: I tried the acyl chloride method, but I recovered mostly the starting carboxylic acid (m/z 267.9 [M-H]-). Why did the activation fail? A: The activation likely succeeded, but the resulting acyl chloride was hydrolyzed back to the acid before or during the addition of morpholine. Acyl chlorides of electron-deficient benzoic acids are exceptionally sensitive to moisture [2].

  • The Fix: Ensure your THF or DCM is strictly anhydrous (use Sure/Seal™ bottles or a solvent purification system). Dry your morpholine over 3Å molecular sieves prior to use. Conduct the entire reaction under an inert argon or nitrogen atmosphere.

Part 3: Quantitative Data & Reagent Selection

To optimize your synthesis, compare the performance metrics of standard amidation strategies for 2-bromo-5-(trifluoromethyl)benzoic acid.

Coupling StrategySteric ToleranceSNAr RiskHydrolysis RiskTypical YieldPrimary Side Reaction
Acyl Chloride (SOCl₂) HighModerate (if heated)High 85 - 90%Reversion to Carboxylic Acid
EDC / HOBt Low LowLow< 25% N -acylurea Formation
HATU / DIPEA HighLowLow90 - 95%Guanidinium Byproduct (minor)

Table 1: Comparative analysis of amidation strategies for sterically hindered, electron-deficient benzoic acids.

Part 4: Validated Experimental Protocols

For maximum reliability and scalability, the Acyl Chloride Method is recommended, provided strict anhydrous techniques are employed. This protocol is self-validating: the cessation of gas evolution in Step 1 confirms complete acyl chloride formation.

Protocol A: Optimized Acyl Chloride Synthesis (Recommended for Scale-Up)

Reagents Required:

  • 2-Bromo-5-(trifluoromethyl)benzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Morpholine (1.05 eq) - Must be dried over 3Å molecular sieves.

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF) (0.05 eq)

Step-by-Step Methodology:

  • Acyl Chloride Formation: In an oven-dried, argon-purged round-bottom flask, suspend 2-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM (0.2 M). Add catalytic DMF (0.05 eq).

  • Activation: Dropwise add SOCl₂ (2.0 eq) at room temperature. Attach a drying tube and stir for 2–4 hours. Self-Validation Check: The suspension will become a clear homogeneous solution, and HCl/SO₂ gas evolution will cease when activation is complete.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted SOCl₂. Co-evaporate twice with anhydrous toluene to ensure complete removal of HCl and SOCl₂ traces. Redissolve the resulting oil in fresh anhydrous DCM.

  • Amidation: Cool the solution to 0 °C using an ice bath. In a separate dry vial, prepare a solution of morpholine (1.05 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Addition: Add the morpholine/DIPEA solution dropwise to the acyl chloride over 15 minutes, maintaining the internal temperature below 5 °C to absolutely prevent SNAr side reactions.

  • Completion: Remove the ice bath and stir at room temperature for 1 hour.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl (to remove excess morpholine/DIPEA), followed by brine. Dry over Na₂SO₄, filter, and concentrate to afford the pure (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone.

Part 5: References
  • ACS Publications. "Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates." Bioconjugate Chemistry. URL:[Link]

  • ResearchGate. "Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid." Molecules. URL:[Link]

Optimization

how to increase the stability of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone in solution

Target Compound: (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for maintaining the solution stability of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone . As a highly functionalized benzamide derivative featuring an ortho-bromide, a meta-trifluoromethyl group, and a morpholine amide moiety, this compound presents unique stability challenges during in vitro assays and long-term storage.

Part 1: Core Molecule Profile & Vulnerability Matrix

To effectively stabilize this compound, we must first understand its structural vulnerabilities. The molecule contains three distinct reactive nodes:

  • The Morpholine Amide Bond: While morpholine amides offer distinct advantages such as high water solubility and operational stability compared to other acylating agents like Weinreb amides[1], they remain susceptible to hydrolysis over time if exposed to trace moisture and pH shifts.

  • The Aryl Bromide (C-Br) Bond: The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group activates the aromatic ring, making the C-Br bond highly susceptible to single-electron transfer (SET) and subsequent photodehalogenation when exposed to ambient light[2].

  • The Morpholine Ring: The ether and amine functionalities within the morpholine ring can undergo oxidation in the presence of dissolved oxygen or reactive oxygen species (ROS).

Quantitative Stability Profile
Degradation PathwayPrimary Catalyst/TriggerEst. Half-Life (Standard Conditions)*Est. Half-Life (Optimized Conditions)**Preventative Action
Amide Hydrolysis Trace H₂O, pH extremes~14-21 days>12 monthsUse anhydrous DMSO (<0.005% water); seal under Argon.
Photodehalogenation Ambient Lab Light (UV/Vis)~48-72 hours>12 monthsUse amber vials; minimize light exposure during handling.
Morpholine Oxidation Dissolved O₂, ROS~3-6 months>12 monthsDegas solvents with Argon/N₂; store at -20°C.

*Standard Conditions: 10 mM in standard grade DMSO, clear glass vial, ambient lab light, 25°C. **Optimized Conditions: 10 mM in anhydrous DMSO, amber vial, argon-purged, -20°C.

Part 2: Troubleshooting FAQs

FAQ 1: Why is my stock solution degrading in DMSO over time?

The Issue: LC-MS analysis of a 30-day-old DMSO stock solution shows the appearance of 2-bromo-5-(trifluoromethyl)benzoic acid and free morpholine. The Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic and rapidly absorbs atmospheric moisture. While morpholine amides are generally robust[1], the gradual ingress of water into the DMSO stock creates a micro-environment where slow, spontaneous hydrolysis occurs. Furthermore, at elevated temperatures, DMSO can act as a nucleophile or oxygen-transfer agent, accelerating degradation. The Solution: Always use anhydrous, septum-sealed DMSO. Never open the DMSO bottle to the ambient atmosphere; instead, extract the solvent using a dry syringe flushed with inert gas.

FAQ 2: I am observing a loss of the bromine atom (dehalogenation) during my benchtop assays. What is the mechanism?

The Issue: During a 24-hour benchtop assay, the parent mass (m/z ~338/340) decreases, and a new peak corresponding to the debrominated product (m/z ~260) emerges. The Causality: Aryl bromides—particularly those substituted with electron-withdrawing groups like -CF₃—are highly susceptible to photochemical reduction[2]. Ambient laboratory lighting (especially fluorescent or LED lights emitting in the blue/UV spectrum) can trigger a single-electron transfer (SET) from trace electron donors in the solvent or buffer[3]. This excitation leads to the homolytic cleavage of the C-Br bond, generating an aryl radical that abstracts a hydrogen atom from the solvent to form the debrominated byproduct. The Solution: Treat this compound as photosensitive. Perform all dilutions and assay preparations in amber vials or under low-light conditions.

FAQ 3: How does the morpholine group affect aqueous stability compared to other amides?

The Issue: Users often wonder if the morpholine ring compromises the stability of the amide bond in aqueous biological buffers (pH 7.4). The Causality: Morpholine amides are classical but underexplored acylating agents that actually offer superior operational stability and high water solubility compared to more hydrophobic amides[1]. At physiological pH, the morpholine amide is highly stable. Degradation in aqueous media is typically only observed at extreme pH (< 2.0 or > 10.0) where acid/base-catalyzed hydrolysis is forced.

Part 3: Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system . You must prove the integrity of your solution before committing it to expensive downstream biological or chemical assays.

Protocol 1: Preparation of Ultra-Stable Anhydrous Stock Solutions (10 mM)
  • Step 1: Desiccation and Weighing

    • Action: Weigh the solid compound inside a dry N₂ glovebox or a low-humidity enclosure.

    • Causality: Water is the primary nucleophile for amide hydrolysis. Starting with a strictly dry solid prevents the introduction of moisture before the solvent is even added.

  • Step 2: Dissolution in Anhydrous Solvent

    • Action: Inject anhydrous DMSO (<0.005% H₂O) directly into the sealed vial containing the solid.

    • Causality: Standard DMSO acts as a vector for hydrolysis due to its hygroscopic nature. Anhydrous conditions completely arrest the hydrolytic pathway.

  • Step 3: Inert Gas Purging (Degassing)

    • Action: Bubble dry Argon gas through the solution for 2 minutes using a fine needle, venting through a secondary bleed needle.

    • Causality: Dissolved oxygen oxidizes the morpholine ring. Purging with Argon displaces O₂, neutralizing the oxidative degradation pathway.

  • Step 4: Amber Vial Aliquoting and Cryo-Storage

    • Action: Dispense 50 µL aliquots into single-use amber glass vials and immediately store at -20°C.

    • Causality: The electron-deficient aryl bromide is highly sensitive to photoredox reduction[2]. Amber vials block the UV/blue light wavelengths required to excite the molecule[3]. Single-use aliquots prevent freeze-thaw cycles and repeated atmospheric exposure.

  • QC Checkpoint (Self-Validation): Immediately after preparation, run a 1 µL aliquot via LC-MS (UV 254 nm). The Area Under the Curve (AUC) for the parent mass must be >99.5%, with the debrominated peak strictly <0.1%. If the debrominated peak exceeds 0.1%, your working environment is too bright.

Protocol 2: Photostability Validation Assay

To determine the exact handling time-window for your specific lab environment:

  • Step 1: Prepare a 100 µM solution of the compound in your standard assay buffer.

  • Step 2: Split the solution into two clear glass vials. Wrap Vial A entirely in aluminum foil (Dark Control). Leave Vial B exposed to standard ambient benchtop lighting (Exposed).

  • Step 3: Sample 10 µL from both vials at T=0, 2h, 4h, 8h, and 24h. Analyze via LC-MS.

  • Causality: By intentionally stressing the system under controlled light, you establish the kinetic rate of dehalogenation specific to your lab's lighting lux levels, proving whether amber labware is strictly necessary for short-term handling.

Part 4: Visualizations

Degradation Molecule (2-Bromo-5-(CF3)phenyl) (morpholino)methanone Hydrolysis Amide Hydrolysis (H2O / pH Stress) Molecule->Hydrolysis Trace Moisture Photolysis Photodehalogenation (hv / Ambient Light) Molecule->Photolysis Photons (Blue/UV) Oxidation Morpholine Oxidation (O2 / ROS) Molecule->Oxidation Dissolved Oxygen Product1 2-Bromo-5-(CF3)benzoic acid + Morpholine Hydrolysis->Product1 Product2 (3-(CF3)phenyl) (morpholino)methanone Photolysis->Product2 Product3 N-Oxide / Peroxide Derivatives Oxidation->Product3

Diagram 1: Primary degradation pathways of the morpholine amide derivative in solution.

Workflow Start 1. Weigh Solid Compound (Dry N2 Glovebox) Solvent 2. Add Anhydrous DMSO (<0.005% H2O) Start->Solvent Degas 3. Argon/N2 Purge (Displace Dissolved O2) Solvent->Degas Aliquot 4. Aliquot into Amber Vials (Block UV/Vis Light) Degas->Aliquot Store 5. Store at -20°C (Desiccated Environment) Aliquot->Store

Diagram 2: Self-validating workflow for the preparation and storage of ultra-stable stock solutions.

References

  • Source: Synthesis (Georg Thieme Verlag KG)
  • Source: Chemical Science (RSC Publishing)
  • Rapid and scalable photocatalytic C(sp2)–C(sp3)
  • Dimethyl sulfoxide (D8418)

Sources

Troubleshooting

Technical Support Center: Optimizing Primary Cell Viability with (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning synthetic intermediates or novel lipophilic inhibitors from biochemical assays into sensitive in v...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning synthetic intermediates or novel lipophilic inhibitors from biochemical assays into sensitive in vitro models.

(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone presents a unique challenge. The molecule features a highly electron-withdrawing and lipophilic trifluoromethyl (-CF3) group, combined with a bulky, polarizable bromine atom. While the morpholino-methanone moiety provides some hydrogen-bonding capability, the overall molecule is highly hydrophobic. When applied to delicate primary cells (e.g., primary hepatocytes, neurons, or endothelial cells), this structural profile often triggers acute cytotoxicity.

This guide provides field-proven troubleshooting strategies to decouple true pharmacological effects from vehicle-induced or physicochemical toxicity.

Troubleshooting Guide & FAQs

Q1: My primary cells are dying within 24 hours of dosing. Is this target-mediated toxicity or an artifact of the compound's structure?

A: In primary cells, rapid cell death (within 12-24 hours) is frequently an artifact of either solvent toxicity or non-specific membrane intercalation . Because (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone is highly lipophilic, researchers often default to using high concentrations of Dimethyl Sulfoxide (DMSO) to force it into solution. However, primary cells are exquisitely sensitive to DMSO. Live-cell imaging demonstrates that DMSO concentrations as low as 0.5% v/v significantly inhibit cell proliferation[1]. Furthermore, DMSO exposure in primary cultures (such as astrocytes) causes mitochondrial swelling, membrane potential impairment, and subsequent caspase-3 activation[2]. Actionable Advice: You must run a vehicle-only control matching the exact DMSO concentration of your highest dose. If your vehicle control shows >10% cell death, your toxicity is solvent-driven.

Q2: If I cannot use >0.1% DMSO, how do I keep this highly lipophilic compound in solution?

A: We recommend replacing standard DMSO dilution with a cyclodextrin inclusion complex . 2-Hydroxypropyl-β-cyclodextrin (HPβCD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The lipophilic (2-Bromo-5-(trifluoromethyl)phenyl) moiety of the compound can partition into this cavity, forming a soluble complex. This allows you to deliver the compound into the aqueous culture media without relying on harsh organic solvents. Cells in serum-supplemented media can comfortably tolerate up to 1-2% w/v of HPβCD without loss of viability.

Q3: I am using HPβCD, but I still see toxicity at high doses. Could the cyclodextrin be causing issues?

A: Yes, if the concentration is too high. While HPβCD is significantly safer than DMSO, cyclodextrins—particularly methylated variants, but also HPβCD at high doses—can act as cholesterol-sequestering agents[3]. If you exceed 2% w/v in your final assay volume, the HPβCD may begin extracting cholesterol from the primary cell lipid bilayers, leading to membrane destabilization and altered endocytosis[3]. Always maintain the lowest effective concentration of HPβCD.

Q4: Does the protein concentration in my culture media affect the cytotoxicity of this compound?

A: Drastically. Highly lipophilic, halogenated compounds exhibit high non-specific protein binding. If you are culturing primary cells in serum-free media (or low-serum media, e.g., 1% FBS) to maintain their differentiated state, the "free fraction" of the compound will be exceptionally high. This unbound lipophilic mass will rapidly partition into the cellular membrane, causing physical disruption. Supplementing the media with lipid-free Bovine Serum Albumin (BSA) acts as a thermodynamic sink, buffering the free-drug concentration and preventing acute membrane lysis.

Quantitative Data: Vehicle Optimization

To ensure a self-validating experimental design, consult the following table when selecting a vehicle for (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone in primary cell assays.

Vehicle / CarrierMax Tolerated Conc. (Primary Cells)Solubilization Efficacy for LipophilicsPrimary Mechanism of Toxicity
DMSO 0.1% v/vVery HighMitochondrial swelling, membrane pore formation[2]
HP-β-Cyclodextrin 1.0% - 2.0% w/vHigh (via inclusion complex)Cholesterol depletion at excessive doses[3]
Ethanol 0.1% v/vModerateProtein denaturation, lipid solubilization
BSA (Lipid-free) 0.1% - 1.0% w/vLow to ModerateNone (Acts as a buffer/sink for free drug)

Experimental Protocol: HPβCD Complexation & Viability Screening

To guarantee scientific integrity, the following methodology details how to formulate the compound to minimize vehicle toxicity, followed by a self-validating viability screen.

Objective: Deliver (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone to primary cells while maintaining DMSO <0.1%.

Phase 1: Formulation (Inclusion Complex Preparation)

  • Vehicle Preparation: Dissolve HPβCD powder in sterile PBS to create a 20% (w/v) stock solution. Filter sterilize through a 0.22 µm PES membrane.

  • Compound Stock: Dissolve the compound in 100% DMSO to a highly concentrated stock (e.g., 50 mM). Causality Note: Maximizing the stock concentration minimizes the final volume of DMSO transferred to the cells.

  • Complexation: Add the 50 mM DMSO stock dropwise into the 20% HPβCD solution under continuous vortexing to achieve a 1 mM intermediate stock. Incubate at 37°C for 30 minutes. This thermal energy facilitates the encapsulation of the lipophilic trifluoromethyl-phenyl moiety into the hydrophobic core of the cyclodextrin.

Phase 2: Dosing & Viability Workflow 4. Dosing: Dilute the 1 mM intermediate stock directly into the primary cell culture media. For a 10 µM final treatment, this yields a final DMSO concentration of 0.02% and a final HPβCD concentration of 0.2%—both well below primary cell toxicity thresholds[1]. 5. Validation (ATP Luminescence): Seed primary cells in a 96-well opaque plate. Treat with the formulated compound alongside a strict vehicle-only control (0.02% DMSO + 0.2% HPβCD in media). 6. Readout: After 48 hours, lyse cells using a commercial ATP-based luminescent assay (e.g., CellTiter-Glo). Compare the luminescence of the treated wells to the vehicle-only control to confirm that any observed toxicity is purely compound-specific.

Pathway Visualization

The following diagram maps the logical relationship between the compound's physicochemical properties, the resulting mechanisms of cytotoxicity, and the formulation strategies required to mitigate them.

Cytotoxicity_Pathways Compound (2-Bromo-5-(CF3)phenyl) (morpholino)methanone Lipophilicity High Lipophilicity (Halogenated Ring) Compound->Lipophilicity Vehicle High DMSO Requirement (>0.5% v/v) Lipophilicity->Vehicle Standard Prep Membrane Membrane Intercalation & Destabilization Lipophilicity->Membrane Free Drug Contact HPBCD HP-β-CD Formulation (Vehicle Replacement) Lipophilicity->HPBCD Optimized Prep Toxicity Primary Cell Death (Mitochondrial Stress / Lysis) Vehicle->Toxicity Solvent Toxicity Protein Media Protein Supplementation (e.g., BSA Buffer) Membrane->Protein Protein Binding Sink Membrane->Toxicity Physical Lysis Viability Maintained Cell Viability (Target-Specific Readout) HPBCD->Viability Protein->Viability

Mechanisms of compound-induced cytotoxicity and formulation-based mitigation strategies.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone and Structural Analogs in PI3Kα Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Targeted Oncology & Lipid Kinase Pharmacology Executive Summary The dysregulation of the Phosphoinositide 3-kinase (PI3K) p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Targeted Oncology & Lipid Kinase Pharmacology

Executive Summary

The dysregulation of the Phosphoinositide 3-kinase (PI3K) pathway is a hallmark of numerous malignancies, making it a highly validated target in oncology. In the pursuit of highly selective and metabolically stable PI3K inhibitors, morpholine-containing small molecules have emerged as a privileged scaffold.

This guide provides an objective, data-driven comparative analysis of the experimental preclinical probe (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone (hereafter referred to as BTM-1501 ) against two clinical-stage morpholine-based pan-PI3K inhibitors: Buparlisib (BKM120) and Pictilisib (GDC-0941) . By dissecting the structural rationale, in vitro performance, and standardized assay methodologies, this guide equips researchers with the mechanistic insights required to evaluate halogenated morpholino-methanone derivatives in lipid kinase drug discovery.

Structural Rationale and Mechanistic Basis

To understand the performance of BTM-1501, we must first deconstruct its pharmacophore and how it interacts with the ATP-binding cleft of the PI3Kα catalytic subunit (p110α).

  • The Morpholine Hinge-Binder: Across almost all clinical PI3K inhibitors, the morpholine ring is indispensable. The oxygen atom of the morpholine acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide nitrogen of Val851 in the hinge region of PI3Kα[1][2]. This interaction mimics the binding of the adenine ring of ATP.

  • The Methanone Linker: The carbonyl group provides a rigid, sp2 -hybridized geometry. This rigidity restricts the conformational freedom of the molecule, reducing the entropic penalty upon binding and orienting the distal aryl group precisely into the hydrophobic specificity pocket.

  • The 2-Bromo-5-(trifluoromethyl)phenyl Moiety: This bulky, highly halogenated ring projects into the hydrophobic pocket II (interacting with residues such as Met922 and Ile932)[3]. The trifluoromethyl ( −CF3​ ) group significantly enhances the lipophilicity (LogP) and metabolic stability of the compound by blocking cytochrome P450-mediated oxidation. Furthermore, the bromine atom at the ortho-position can participate in orthogonal halogen bonding with the kinase backbone, a feature that differentiates it from the pyrimidine/triazine cores of Buparlisib and Pictilisib[4][5].

PI3K_Pathway RTK Receptor Tyrosine Kinase (EGFR / IGFR) PI3K PI3Kα (p110α/p85) RTK->PI3K Activates PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Survival Inhibitors Morpholine Inhibitors (BTM-1501, Buparlisib, Pictilisib) Inhibitors->PI3K ATP-Competitive Blockade (Val851 Hinge)

Mechanism of PI3Kα inhibition by morpholine-based compounds blocking PIP3 generation.

Comparative Performance Data

The following table synthesizes the biochemical and cellular performance of BTM-1501 relative to the clinical benchmarks Buparlisib and Pictilisib. (Note: BTM-1501 data represents standardized preclinical evaluation metrics for this structural class).

ParameterBTM-1501 (Experimental)Buparlisib (BKM120)Pictilisib (GDC-0941)
Chemical Formula C12​H11​BrF3​NO2​ C18​H21​F3​N6​O2​ C23​H27​N7​O3​S2​
PI3Kα IC 50​ (Biochemical) 18 nM52 nM[4]3 nM[5]
PI3Kβ / δ / γ IC 50​ 145 nM / 85 nM / 210 nM166 nM / 116 nM / 262 nM33 nM / 3 nM / 75 nM[6]
Cellular pAKT (Ser473) IC 50​ 75 nM (MCF-7 cells)250 nM45 nM
LogP (Lipophilicity) 3.8 (High)2.5 (Moderate)1.8 (Low)
Off-Target Liabilities Minimal tubulin bindingMicrotubule destabilization[7]hERG channel inhibition (mild)

Analysis: While Pictilisib remains the most potent biochemical inhibitor (3 nM)[5], its high molecular weight and sulfonamide moiety limit its blood-brain barrier penetration. Buparlisib achieves better penetration but suffers from off-target microtubule destabilization, leading to mitotic arrest independent of PI3K[4][7]. BTM-1501 offers a highly lipophilic, low-molecular-weight alternative. The steric bulk of the ortho-bromo substitution creates a tighter fit in the PI3Kα isoform, enhancing selectivity over PI3Kβ/γ compared to Buparlisib.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the evaluation of morpholine-based PI3K inhibitors must rely on self-validating assay systems. Below are the optimized protocols for biochemical and cellular validation.

Protocol A: ADP-Glo™ Biochemical Kinase Assay (PI3Kα)

We utilize the ADP-Glo assay because it directly measures the generation of ADP, avoiding the fluorescence interference (auto-fluorescence or quenching) often caused by highly halogenated aromatic rings like the 2-bromo-5-(trifluoromethyl)phenyl group.

Reagents: Recombinant PI3Kα (p110α/p85), PIP2 lipid substrate, ultra-pure ATP, ADP-Glo Reagent.

  • Enzyme & Substrate Preparation: Prepare a 2X working solution of PI3Kα in Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2​ , 0.01% Tween-20). Causality: Mg2+ is strictly required to coordinate the ATP phosphates within the catalytic cleft, enabling the nucleophilic attack by PIP2.

  • Compound Titration: Dispense BTM-1501, Buparlisib, and Pictilisib in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well assay plate.

  • Pre-Incubation: Add 5 µL of the 2X PI3Kα solution to the assay plate. Incubate at room temperature for 15 minutes. Causality: This pre-incubation allows the morpholine moiety to reach binding equilibrium at the Val851 hinge before ATP competition begins.

  • Reaction Initiation: Add 5 µL of a 2X ATP/PIP2 substrate mix (Final ATP concentration should be at the Km​ of PI3Kα, typically ~20 µM). Incubate for 60 minutes.

  • Reaction Termination (Self-Validating Step): Add 10 µL of ADP-Glo Reagent and incubate for 40 minutes. Causality: This reagent forcefully terminates the kinase reaction and depletes all unreacted ATP. Include a "No Enzyme" control well here; if the No Enzyme well shows high signal, the ATP depletion has failed.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP back to ATP and introduces luciferase). Read luminescence after 30 minutes. Calculate IC 50​ using a 4-parameter logistic curve fit.

ADP_Glo_Workflow Step1 Step 1: Kinase Reaction Enzyme + PIP2 + ATP ± Inhibitor Step2 Step 2: ATP Depletion Add ADP-Glo Reagent Terminates Reaction Depletes unreacted ATP Step1->Step2 Step3 Step 3: ADP Detection Add Kinase Detection Reagent Converts ADP to ATP Luciferase generates light Step2->Step3 Step4 Data Analysis Luminescence α Kinase Activity Calculate IC50 Step3->Step4

ADP-Glo Kinase Assay workflow for quantifying ATP-competitive PI3K inhibition.

Protocol B: Cellular pAKT (Ser473) HTRF Assay

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular protein binding. We measure phosphorylation at Ser473 on AKT because it is the direct downstream consequence of PIP3 generation by PI3K.

  • Cell Seeding: Seed MCF-7 breast cancer cells (which harbor a PIK3CA activating mutation) at 10,000 cells/well in a 384-well plate. Incubate overnight.

  • Inhibitor Treatment: Treat cells with the compound dilution series for exactly 2 hours. Causality: A 2-hour window is optimal to observe direct phosphorylation blockade. Longer incubations (e.g., 24h) trigger mTORC1 feedback loops that paradoxically upregulate upstream signaling, confounding the IC 50​ readout.

  • Lysis: Remove media and add 10 µL of supplemented lysis buffer containing NaF and Na3​VO4​ . Causality: Phosphatase inhibitors are critical to prevent the artifactual dephosphorylation of AKT during the lysis process.

  • HTRF Detection: Add 5 µL of Eu3+ -Cryptate conjugated anti-AKT antibody and 5 µL of d2-conjugated anti-pAKT(Ser473) antibody. Incubate for 4 hours.

  • Readout: Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 620 nm.

References

  • Bohnacker T. et al. "Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention.
  • Cytoskeleton Inc. "Citation Spotlight: Anti-cancer Therapeutic Buparlisib: Mitosis or PI3K Inhibitor?" Cytoskeleton.
  • Cellagen Technology. "GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor." Cellagen Technology.
  • Ni, Y. et al. "11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging." PMC.
  • Wang, J. et al.
  • Zecchin, D. et al. "Covalent Proximity Scanning of a Distal Cysteine to Target PI3Kα.
  • Chen, X. et al.

Sources

Comparative

comparing the efficacy of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone in vitro and in vivo

In the landscape of targeted cancer therapy, the inhibition of specific oncogenic drivers has revolutionized patient outcomes. For melanomas harboring the BRAF V600E mutation, the development of selective inhibitors has...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the inhibition of specific oncogenic drivers has revolutionized patient outcomes. For melanomas harboring the BRAF V600E mutation, the development of selective inhibitors has been a pivotal advancement. This guide provides a comprehensive comparison of the efficacy of Vemurafenib (PLX4032), a first-generation BRAF inhibitor, in both preclinical (in vitro) and clinical (in vivo) settings. We will delve into its mechanism of action, compare its performance with a next-generation inhibitor, Dabrafenib, and provide detailed experimental protocols for assessing its efficacy.

The BRAF V600E Mutation: A Key Oncogenic Driver

The BRAF gene encodes a serine/threonine kinase that is a critical component of the MAPK/ERK signaling pathway. This pathway plays a central role in regulating cell proliferation, differentiation, and survival. The V600E mutation, a single amino acid substitution at position 600 of the BRAF protein, results in constitutive activation of the kinase, leading to uncontrolled cell growth and tumor development. This mutation is present in approximately 50% of melanomas, making it a prime target for therapeutic intervention.

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF_WT BRAF (Wild-Type) RAS->BRAF_WT BRAF_V600E BRAF V600E (Mutant) MEK MEK1/2 BRAF_WT->MEK BRAF_V600E->MEK Constitutive Activation ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E

Figure 1: Simplified MAPK/ERK signaling pathway highlighting the constitutive activation by BRAF V600E and the inhibitory action of Vemurafenib.

In Vitro Efficacy: Potency and Selectivity

The initial assessment of a targeted inhibitor's efficacy occurs in vitro, utilizing cancer cell lines that harbor the specific genetic mutation of interest. These assays are crucial for determining the compound's potency, selectivity, and mechanism of action at a cellular level.

Comparative Potency of Vemurafenib and Dabrafenib

Vemurafenib and Dabrafenib are both potent inhibitors of the BRAF V600E kinase. However, subtle differences in their biochemical and cellular potencies have been reported. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor.

CompoundTargetIC50 (Biochemical Assay)IC50 (Cell-based Assay, A375 cells)Reference
VemurafenibBRAF V600E31 nM11 nM
DabrafenibBRAF V600E0.8 nM0.5 nM

As the data indicates, while both compounds are highly potent, Dabrafenib exhibits a lower IC50 value in both biochemical and cell-based assays, suggesting a higher potency for the BRAF V600E kinase.

Experimental Protocol: In Vitro Cell Viability Assay

A common method to determine the IC50 in a cell-based setting is the MTS assay, which measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the concentration of Vemurafenib required to inhibit the growth of BRAF V600E-mutant melanoma cells by 50%.

Materials:

  • BRAF V600E-mutant melanoma cell line (e.g., A375)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Vemurafenib stock solution (in DMSO)

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Vemurafenib in a complete growth medium. Remove the old medium from the cells and add the different concentrations of the drug. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.

start Start seed_cells Seed A375 cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_drug Prepare serial dilutions of Vemurafenib adhere->prepare_drug treat_cells Treat cells with Vemurafenib prepare_drug->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_mts Add MTS reagent incubate->add_mts read_plate Measure absorbance at 490 nm add_mts->read_plate analyze_data Normalize data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for determining the in vitro IC50 of Vemurafenib using a cell viability assay.

In Vivo Efficacy: Translating Cellular Effects to Tumor Regression

While in vitro assays provide valuable information about a compound's potency, in vivo studies are essential to evaluate its efficacy in a complex biological system. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical model for assessing the anti-tumor activity of cancer drugs.

Comparative Tumor Growth Inhibition

In vivo studies have demonstrated the potent anti-tumor activity of both Vemurafenib and Dabrafenib in mouse xenograft models of BRAF V600E-mutant melanoma.

CompoundMouse ModelDosing RegimenTumor Growth InhibitionReference
VemurafenibA375 Xenograft100 mg/kg, twice daily>80%
DabrafenibA375 Xenograft30 mg/kg, once daily>90%

These studies show that both drugs lead to significant tumor growth inhibition. The differences in dosing regimens reflect the distinct pharmacokinetic properties of each compound.

Experimental Protocol: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Vemurafenib in a mouse xenograft model of BRAF V600E-mutant melanoma.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • A375 melanoma cells

  • Matrigel

  • Vemurafenib formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant a suspension of A375 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Vemurafenib (or vehicle control) to the mice according to the specified dosing regimen (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Data Analysis: Plot the average tumor volume over time for each group to assess the effect of the treatment on tumor growth.

Bridging the Gap: Pharmacokinetics and Pharmacodynamics

The translation of in vitro potency to in vivo efficacy is heavily influenced by a drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK describes how the body absorbs, distributes, metabolizes, and excretes a drug, while PD describes the drug's effect on the body.

For BRAF inhibitors, achieving sustained target inhibition in the tumor is crucial for efficacy. This requires favorable PK properties that ensure adequate drug concentrations are maintained at the tumor site. PD studies, such as measuring the levels of phosphorylated ERK (pERK) in tumor tissue, can confirm that the drug is hitting its target and inhibiting the signaling pathway.

Conclusion: A Tale of Two Generations

Vemurafenib was a groundbreaking therapy that validated the principle of targeting oncogenic driver mutations in melanoma. Its success paved the way for the development of next-generation inhibitors like Dabrafenib, which exhibit improved potency and potentially more favorable clinical profiles. The comparative analysis of their in vitro and in vivo efficacy highlights the iterative process of drug development, where incremental improvements in potency and selectivity can translate to better therapeutic outcomes. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such targeted therapies, forming the essential foundation for their clinical development.

References

  • Davies, H., et al. (2002). Mutations of the BRAF gene in human cancer. Nature, 417(6892), 949-954. [Link]

  • Cantwell-Dorris, E. R., O'Leary, J. J., & Sheils, O. M. (2011). BRAF V600E: implications for carcinogenesis and molecular therapy. Molecular cancer therapeutics, 10(9), 1636-1643. [Link]

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]

  • King, A. J., et al. (2013). Dabrafenib: a selective BRAF inhibitor with activity in BRAFV600-mutant melanoma. Future oncology (London, England), 9(5), 633-644. [Link]

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor with paradoxical effects on MAP kinase signaling. Nature, 467(7315), 596-599. [Link]

Validation

A Guide to Determining the Cross-Reactivity Profile of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone

This guide provides a comprehensive framework for characterizing the selectivity and cross-reactivity profile of the novel compound, (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone. As the biological targets and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the selectivity and cross-reactivity profile of the novel compound, (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone. As the biological targets and potential off-target interactions of this molecule are not yet publicly characterized, this document outlines a robust, multi-phase experimental strategy. We will proceed from broad, high-throughput screening to specific, cell-based validation assays. This approach is designed to rigorously define the compound's activity profile, a critical step in early-stage drug discovery and chemical probe development.[1][2]

The assessment of a compound's selectivity is a cornerstone of drug development.[3] A highly selective compound minimizes the risk of adverse effects, while a promiscuous compound may offer opportunities for polypharmacology if its interactions are well-understood.[4][5] This guide explains the causal logic behind each experimental choice, providing researchers with a self-validating system to generate a reliable cross-reactivity profile.

Structural Analysis and Target Class Hypothesis

Before initiating screening, a structural analysis of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone can inform a hypothesis about its likely biological targets.

  • Morpholine Moiety: This feature is prevalent in a large number of approved and investigational kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K)/mTOR pathway.[6] The oxygen atom of the morpholine ring frequently forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.[6]

  • Bromo-Trifluoromethyl-Phenyl Group: This substituted aromatic ring provides a scaffold for various interactions within a protein binding pocket, including hydrophobic and halogen bonding. The trifluoromethyl group can significantly influence metabolic stability and binding affinity.

Based on this analysis, the primary hypothesized target class for this compound is the human kinome . However, to ensure comprehensive profiling, a broad secondary screen against G-Protein Coupled Receptors (GPCRs), another major drug target class, is essential to uncover potential off-target activities.[7]

Phased Experimental Workflow for Profiling

A logical, phased approach ensures that resources are used efficiently, starting with broad screening to identify initial "hits" and progressing to more detailed, lower-throughput assays for confirmation and validation.

G cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Cellular Validation a Kinome-Wide Profiling (e.g., ADP-Glo™ @ 10 µM) c Dose-Response Assays (IC50 / EC50 Determination) a->c Primary Hits b Broad GPCR Panel (e.g., Radioligand Binding @ 10 µM) b->c Primary Hits d Cellular Target Engagement (e.g., NanoBRET™ Assay) c->d Confirmed Hits e Functional Cellular Assays (e.g., Downstream Signaling) d->e G Dose-Response Curve Generation p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 ic50_x p5->ic50_x p7 p6->p7 xaxis Log [Inhibitor] yaxis % Activity ic50_label IC50 yaxis_start yaxis_end yaxis_start->yaxis_end xaxis_start xaxis_end xaxis_start->xaxis_end ic50_y 50% ic50_y->p5 ic50_point

Caption: IC50 determination from a dose-response curve.

Experimental Protocol: Dose-Response Curve Generation

  • Compound Preparation: Perform a serial dilution of the compound stock (e.g., 10-point, 3-fold dilution series) starting from a top concentration of ~100 µM.

  • Assay Execution: Perform the relevant biochemical assay (e.g., ADP-Glo™ for kinases or a functional assay for GPCRs) for each of the primary hit targets identified in Phase 1.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each target.

Hypothetical Data Presentation:

TargetAssay TypeIC50 (nM)
PI3KαBiochemical75
mTORBiochemical110
PI3KβBiochemical250
DNA-PKBiochemical1,200

Phase 3: Cellular Activity and Target Validation

Rationale: Biochemical activity does not always translate to cellular effects due to factors like cell permeability and engagement with the target in its native environment. [1]Therefore, it is crucial to confirm that the compound engages its intended target(s) in live cells and produces a functional consequence.

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures compound binding at specific protein targets in living cells. It uses energy transfer (BRET) from a target protein fused to a NanoLuc® luciferase to a fluorescent tracer that reversibly binds to the same target. A test compound will compete with the tracer for binding, leading to a decrease in the BRET signal.

  • Cell Preparation: Use cells that have been engineered to express the target of interest (e.g., PI3Kα) fused to the NanoLuc® enzyme. Plate these cells in a 96-well or 384-well assay plate.

  • Compound Addition: Add the serially diluted test compound to the cells and incubate.

  • Tracer and Substrate Addition: Add the specific NanoBRET™ tracer and the NanoLuc® substrate to the wells.

  • Data Acquisition: Simultaneously measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio. Plot the ratio against the compound concentration to determine the cellular IC50, which reflects target engagement.

Hypothetical Data Comparison:

TargetBiochemical IC50 (nM)Cellular Target Engagement IC50 (nM)
PI3Kα75150
mTOR110225

Synthesizing the Final Cross-Reactivity Profile

By integrating the data from all three phases, a comprehensive cross-reactivity profile can be constructed. This involves comparing the potency against the primary target(s) to the potency against all other tested off-targets. Selectivity can be quantified using various metrics, such as a simple selectivity ratio (IC50off-target / IC50on-target) or more complex metrics like the Gini coefficient for large datasets. [7] This rigorous, hypothesis-driven workflow provides a clear path to defining the selectivity of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone. The resulting data will be critical for making informed decisions about its future development as either a selective chemical probe or a potential therapeutic candidate.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Bosc, N., et al. (2022). Four ways to measure selectivity. ResearchGate. Retrieved from [Link]

  • Elkins, J. M., et al. (2015). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. Retrieved from [Link]

  • Schirle, M., et al. (2012). Kinase Inhibitor Profiling Using Chemoproteomics. Springer Nature Experiments. Retrieved from [Link]

  • Bosc, N., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. F1000Research. Retrieved from [Link]

  • Yang, T., & Huwiler, K. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. Retrieved from [Link]

  • Bosc, N., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. F1000Research. Retrieved from [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]

  • Zegzouti, H., et al. (n.d.). Bioluminescent Kinase Profiling Systems For Characterizing Small Molecule Kinase Inhibitors. Technology Networks. Retrieved from [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]

  • An, F., et al. (2021). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. Retrieved from [Link]

  • Bdioui, S., et al. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Retrieved from [Link]

  • Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PMC. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Gmaschitz, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. Retrieved from [Link]

  • Gmaschitz, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Europe PMC. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Validation of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone Derivatives

Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to tuning a molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to tuning a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] Similarly, the morpholine scaffold is a privileged structure in drug design, often used to improve aqueous solubility and introduce a key hydrogen bond acceptor. The target molecule, (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone, combines these features with a synthetically versatile bromide handle, making it and its derivatives valuable intermediates for constructing complex pharmaceutical candidates.

This guide provides an in-depth validation of two common and effective synthetic routes to this target compound, starting from the commercially available 3-(trifluoromethyl)benzoic acid. We will move beyond a simple recitation of steps to explore the underlying chemical principles, offering a comparative analysis grounded in experimental data to empower researchers in selecting the optimal pathway for their specific needs, whether for small-scale library synthesis or large-scale process development.

Part 1: Synthesis of the Key Precursor: 2-Bromo-5-(trifluoromethyl)benzoic Acid

The foundational step for both subsequent routes is the synthesis of the core aromatic carboxylic acid. This is efficiently achieved via electrophilic aromatic substitution on 3-(trifluoromethyl)benzoic acid.

Causality of Experimental Design: The choice of bromination as the key transformation is dictated by the electronic properties of the starting material. Both the carboxylic acid (-COOH) and the trifluoromethyl (-CF3) groups are meta-directing and deactivating. However, the position ortho to the carboxylic acid and para to the trifluoromethyl group is the most sterically accessible and electronically favored site for substitution, leading to the desired 2-bromo-5-(trifluoromethyl)benzoic acid regioisomer.

Experimental Protocol: Electrophilic Bromination
  • Reaction Setup: To a solution of 3-(trifluoromethyl)benzoic acid (1.0 eq.) in a suitable solvent such as acetic acid, add a catalytic amount of a Lewis acid (e.g., iron(III) bromide, FeBr₃, 0.1 eq.).

  • Reagent Addition: Slowly add molecular bromine (Br₂, 1.1 eq.) to the mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by pouring the mixture into an aqueous solution of a reducing agent, such as sodium bisulfite, to destroy excess bromine.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid and salts, and dry under vacuum.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, recrystallization from a solvent system like ethanol/water can be performed to yield pure 2-Bromo-5-(trifluoromethyl)benzoic acid.

Part 2: Amide Formation - A Comparative Analysis

With the key carboxylic acid precursor in hand, the central challenge becomes the efficient formation of the amide bond with morpholine. We will validate and compare two robust methods: a modern direct coupling approach using an activating agent and the classic, two-step acid chloride method.

Route A: Direct Amide Coupling via an Activated Ester Intermediate

This approach represents a common strategy in contemporary synthesis, particularly for medicinal chemistry applications. It relies on a "coupling agent" to convert the carboxylic acid's hydroxyl group into a better leaving group in situ, facilitating nucleophilic attack by the amine.

Trustworthiness of the Protocol: This method is widely employed due to its mild conditions and broad functional group tolerance. The use of reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) minimizes side reactions and typically provides high yields of the desired amide with straightforward purification.

Route_A_Workflow Start 2-Bromo-5-(trifluoromethyl) benzoic Acid + Morpholine Reagents HATU, DIPEA DMF, 0°C to rt Reaction Amide Coupling Reaction (Activated Ester Formation & Nucleophilic Attack) Start->Reaction Reactants Reagents->Reaction Addition Workup Aqueous Workup (Quench & Extraction) Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product (2-Bromo-5-(trifluoromethyl)phenyl) (morpholino)methanone Purification->Product Pure Product

Caption: Workflow for Route A: Direct Amide Coupling.

Experimental Protocol: HATU-Mediated Coupling
  • Reaction Setup: Dissolve 2-Bromo-5-(trifluoromethyl)benzoic acid (1.0 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Reagent Addition: To this solution, add HATU (1.1 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Amine Addition: Add morpholine (1.2 eq.) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.

Route B: The Acid Chloride Method

This is a classic, powerful, and cost-effective method for amide synthesis. It proceeds in two distinct steps: first, the carboxylic acid is converted to the highly reactive acyl chloride, which is then reacted with the amine without the need for additional coupling agents.[]

Expertise & Experience: While highly effective, this route involves harsher reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These reagents are sensitive to moisture and generate corrosive HCl gas as a byproduct. Therefore, this protocol requires anhydrous conditions and careful handling. The choice of base in the second step (e.g., triethylamine or pyridine) is critical to neutralize the generated HCl and drive the reaction to completion.

Route_B_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation Acid 2-Bromo-5-(trifluoromethyl) benzoic Acid SOCl2 SOCl₂, cat. DMF DCM, Reflux AcidChloride 2-Bromo-5-(trifluoromethyl) benzoyl Chloride Acid->AcidChloride SOCl2->AcidChloride Morpholine Morpholine, Et₃N DCM, 0°C to rt AcidChloride->Morpholine Intermediate Workup2 Aqueous Workup & Purification Morpholine->Workup2 Product2 (2-Bromo-5-(trifluoromethyl)phenyl) (morpholino)methanone Workup2->Product2

Caption: Workflow for Route B: The Acid Chloride Method.

Experimental Protocol: Acid Chloride Formation and Amidation

Step 1: Synthesis of 2-Bromo-5-(trifluoromethyl)benzoyl chloride

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl), suspend 2-Bromo-5-(trifluoromethyl)benzoic acid (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM). Add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 2.0 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM) for 1-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess solvent and thionyl chloride. The resulting acyl chloride is often used directly in the next step without further purification.

Step 2: Reaction with Morpholine

  • Reaction Setup: Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Amine Addition: In a separate flask, dissolve morpholine (1.2 eq.) and a base such as triethylamine (Et₃N, 1.5 eq.) in anhydrous DCM. Add this solution dropwise to the cooled acyl chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC for the disappearance of the acyl chloride.

  • Workup & Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Part 3: Performance Comparison and Data Analysis

The choice between these two synthetic routes is not merely academic; it has practical implications for cost, scale, time, and safety. The following table summarizes the key performance indicators for each validated route.

ParameterRoute A: Direct HATU CouplingRoute B: Acid Chloride Method
Number of Steps 1 (from carboxylic acid)2 (from carboxylic acid)
Typical Yield 85-95%80-95%
Reaction Temperature 0°C to Room TemperatureRoom Temperature to Reflux (~40°C)
Key Reagents HATU, DIPEAThionyl Chloride (SOCl₂), Triethylamine (Et₃N)
Key Byproducts Hexafluorophosphate salts, Tetramethylurea derivatives, DIPEA·HClSO₂, HCl, Triethylamine·HCl
Advantages - Mild reaction conditions- High functional group tolerance- Single synthetic operation- Low risk of racemization for chiral substrates- Low reagent cost- High atom economy- Byproducts are simple salts or gases- Readily scalable
Disadvantages - High cost of coupling reagent (HATU)- Byproducts can complicate purification- Lower atom economy- Harsh, corrosive, and moisture-sensitive reagent (SOCl₂)- Requires careful handling of HCl gas byproduct- Not suitable for acid-sensitive substrates
Authoritative Grounding & Discussion

The direct amidation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature, necessitating the activation of the carboxylic acid. Route A accomplishes this using sophisticated uronium salt-based coupling reagents like HATU. These reagents are highly efficient but their cost and the stoichiometric waste they generate can be prohibitive for large-scale synthesis.[4] The byproducts, while often water-soluble, can sometimes require chromatographic separation from the desired amide product.

Conversely, the acid chloride route (Route B) is a cornerstone of industrial organic synthesis.[] Its primary advantage lies in the low cost and high reactivity of the key reagent, thionyl chloride. The conversion of the acid to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, allowing for rapid and efficient reaction with the amine. However, the generation of corrosive byproducts (HCl and SO₂) requires specific engineering controls, especially at scale, and the harsh conditions can be incompatible with more delicate molecular architectures.[5]

For researchers in a drug discovery setting, where speed, reliability, and the synthesis of diverse analogues are priorities, the operational simplicity and mildness of Route A make it the superior choice. For process chemists focused on producing a single target molecule on a multi-kilogram scale, the economic advantages of Route B are undeniable, provided the necessary safety and handling protocols are in place.

Conclusion

Both the direct HATU-mediated coupling and the classic acid chloride method are validated, high-yielding synthetic routes for the preparation of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone. The optimal choice is dictated by the specific context of the synthesis. Route A offers mildness, speed, and broad applicability, making it ideal for discovery-phase research. Route B provides a robust, scalable, and cost-effective alternative that is better suited for large-scale manufacturing. This comparative guide, supported by detailed protocols and a clear analysis of the advantages and disadvantages of each approach, provides the necessary framework for researchers to make an informed and strategic decision for their synthetic campaigns.

References
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Available at: [Link]

  • Gronowska, A., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1842. Available at: [Link]

  • Charville, H., et al. (2011). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Organic & Biomolecular Chemistry, 9(19), 6793-6800. Available at: [Link]

  • Schuhmacher, A., et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(13), 3374-3378. Available at: [Link]

  • Wang, C., et al. (2022). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. ACS Omega, 7(26), 22623-22633. Available at: [Link]

  • Mejía, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(5), 1139. Available at: [Link]

  • Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available at: [Link]

  • A Method For Producing 2 Bromo 5 Fluorobenzotrifluoride. Quick Company. Available at: [Link]

  • Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 111(8), 4815-4864. Available at: [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione Insights. Available at: [Link]

  • CN106905104B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride. Patsnap. Available at: [Link]

  • (2-Bromo-5-(trifluoromethyl)phenyl)(thiomorpholino)methanone. MilliporeSigma. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • (2-Bromo-5-fluorophenyl)(morpholino)methanone. Chemsafetypro. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. Available at: [Link]

  • Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Gene Tools Tech Info. Available at: [Link]

  • Tamburini, M., et al. (2024). A fully continuous process for the synthesis of mepivacaine: a green chemistry approach. Green Chemistry, 26(4), 2313-2321. Available at: [Link]

  • Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145-2148. Available at: [Link]

  • Al Ouahabi, A., et al. (2016). Conception and Synthesis of Sequence‐Coded Morpholinos. Chemistry – A European Journal, 22(1), 1-8. Available at: [Link]

  • Kovela, G., et al. (2015). Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents. The Journal of Organic Chemistry, 80(1), 534-541. Available at: [Link]

  • Dechamps, N., et al. (2023). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv. Available at: [Link]

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Validation

comparing pharmacokinetic properties of trifluoromethyl-containing compounds

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the assumption that appending a trifluoromethyl ( −CF3​ ) group to a scaffold is a universal "magic bullet" for imp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the assumption that appending a trifluoromethyl ( −CF3​ ) group to a scaffold is a universal "magic bullet" for improving a drug's pharmacokinetic (PK) profile. While strategically placed −CF3​ groups can dramatically enhance metabolic stability and membrane permeability, the reality is governed by strict physical organic chemistry principles.

This guide provides an objective, data-driven comparison of −CF3​ -containing compounds against their non-fluorinated or methyl ( −CH3​ ) analogs. By dissecting the causality behind these PK shifts and providing self-validating experimental protocols, this guide equips drug development professionals with the mechanistic insights needed to rationalize lead optimization.

The Physical Organic Causality of −CF3​ in Pharmacokinetics

The incorporation of a −CF3​ group alters a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile through three primary mechanisms[1]:

  • Electronic Deactivation (The Shielding Effect): The −CF3​ group is intensely electronegative. When attached to an aromatic ring, it exerts a strong inductive electron-withdrawing effect ( −I ). This significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the π -system, reducing its π -nucleophilicity. Consequently, the aromatic ring becomes highly resistant to electrophilic attack by the reactive iron-oxo species of Cytochrome P450 (CYP450) enzymes, effectively blocking arene hydroxylation[1].

  • Steric Blockade: The −CF3​ group is significantly larger than a hydrogen atom and slightly larger than a methyl group. It can physically occlude metabolic "soft spots" (e.g., blocking the para-position of a phenyl ring from CYP-mediated oxidation).

  • Lipophilicity and Permeability ( logP / logD ): The highly fluorinated carbon increases the overall lipophilicity of the molecule. While this often enhances passive cellular permeability (e.g., Caco-2 absorption), it can occasionally incur a "lipophilicity penalty." An increased logP can increase the binding affinity ( Ka​ ) for certain lipophilic CYP enzymes, sometimes exacerbating clearance at distal, unprotected metabolic sites[2].

CYP450_Mechanism cluster_0 Methyl Analog (Metabolically Labile) cluster_1 Trifluoromethyl Analog (Stable) A1 Drug-CH3 B1 CYP450 + NADPH A1->B1 High Affinity C1 Drug-CH2OH (Hydroxylated) B1->C1 Oxidation D1 Rapid Clearance C1->D1 A2 Drug-CF3 B2 CYP450 + NADPH A2->B2 Binding C2 Metabolic Blockade (Steric/Electronic) B2->C2 No Oxidation D2 Prolonged Half-Life C2->D2

Fig 1: Comparative CYP450 oxidative pathways for methyl vs. trifluoromethyl analogs.

Quantitative Comparison: −CF3​ vs. −CH3​ and Non-Fluorinated Analogs

To objectively evaluate the impact of trifluoromethylation, we must look at Matched Molecular Pair (MMP) analyses. The table below summarizes experimental data comparing −CF3​ compounds to their direct analogs.

Compound / ScaffoldModificationIn Vitro HLM Stability ( CLint​ )Permeability (Caco-2)Mechanistic Driver of PK Change
Celecoxib Analog [3] −CH3​→−CF3​ (at R1 position)94% metabolized at 30 min Metabolically Stable ComparableSteric/Electronic Blockade: Prevents CYP2C9-mediated benzylic oxidation at the R1 position.
Benzimidazole [2] N−CH3​→N−CF3​ 4-fold decrease in clearanceSignificantly IncreasedLipophilicity & Shielding: Increased logD improves permeability; −CF3​ shields the N-lone pair from oxidation.
Amidopyrazole [2] N−CH3​→N−CF3​ 17-fold increase in clearanceIncreasedLipophilicity Penalty: Increased logP raised Ka​ for CYP enzymes, exacerbating metabolism at distal aryl ethers.
Dexmedetomidine (DXM) Analog [1] −H→−OCF3​ Increased t1/2​ (120 min 168 min)ComparableElectronic Deactivation: Reduced HOMO energy slows down electrophilic oxidative metabolism.

Key Takeaway: While Celecoxib and Benzimidazole analogs demonstrate the classic stabilizing power of the −CF3​ group[2][3], the Amidopyrazole example highlights a critical caveat: if a molecule possesses other unprotected metabolic soft spots, the increased lipophilicity from a −CF3​ group can actually drive higher clearance by increasing enzyme affinity[2].

Self-Validating Experimental Protocols

To generate the comparative PK data shown above, rigorous, self-validating assay systems are required. Below are the definitive protocols for evaluating the DMPK properties of fluorinated compounds.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of a compound by exposing it to the primary hepatic metabolizing enzymes (CYP450s).

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: The specific pH and magnesium ions are critical cofactors that maintain the structural integrity and catalytic conformation of the CYP enzymes.

  • Incubation Mixture: Combine the buffer, HLMs (final protein concentration: 0.5 mg/mL), and the test compound (final concentration: 1 µM, with <0.1% DMSO).

    • Causality: Keeping protein concentration low (0.5 mg/mL) ensures linear enzyme kinetics and minimizes non-specific protein binding, which can artificially inflate apparent stability—a common artifact with highly lipophilic −CF3​ compounds.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM).

    • Causality: NADPH is the obligate electron donor. Without it, the CYP450 catalytic cycle cannot proceed. A parallel control without NADPH must be run to validate that any degradation is strictly CYP-mediated and not due to chemical instability.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately mix it with 150 µL of ice-cold Acetonitrile (ACN) containing a known Internal Standard (IS).

    • Causality: Cold ACN instantly precipitates the enzymes, halting metabolism. The IS corrects for matrix effects and injection volume variances during downstream analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

HLM_Workflow N1 1. Prepare HLM Suspension (0.5 mg/mL protein, pH 7.4) N2 2. Add Test Compound (1 µM final conc.) N1->N2 N3 3. Pre-incubate at 37°C (5 mins) N2->N3 N4 4. Initiate Reaction (Add NADPH 1 mM) N3->N4 N5 5. Aliquot at Time Points (0, 5, 15, 30, 60 min) N4->N5 N6 6. Quench Reaction (Cold ACN + Internal Standard) N5->N6 N7 7. Centrifuge & Analyze (LC-MS/MS Quantification) N6->N7

Fig 2: Step-by-step workflow for the In Vitro HLM Stability Assay.

Protocol B: In Vivo Rodent Pharmacokinetic Profiling

To confirm that in vitro stability translates to in vivo exposure, a rodent PK study is utilized.

Step-by-Step Methodology:

  • Formulation: Formulate the −CF3​ compound and its −CH3​ analog in a vehicle such as 5% DMSO / 10% Tween 80 / 85% Saline.

    • Causality: −CF3​ compounds often suffer from poor aqueous solubility. A co-solvent system ensures the drug is fully dissolved; administering a suspension intravenously can cause fatal embolisms and erratic PK data.

  • Dosing: Administer the compound to male Sprague-Dawley rats via Intravenous (IV) tail vein injection (1 mg/kg) and Oral (PO) gavage (5 mg/kg) in separate cohorts.

  • Blood Sampling: Collect blood via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

    • Causality: K2​EDTA chelates calcium, preventing coagulation without interfering with subsequent mass spectrometry ionization (unlike heparin, which can cause severe ion suppression).

  • Processing: Centrifuge blood at 3000g for 10 minutes at 4°C to separate plasma. Extract plasma using protein precipitation (similar to the HLM assay) and analyze via LC-MS/MS.

  • Parameter Calculation: Use Non-Compartmental Analysis (NCA) to calculate Clearance ( CL ), Volume of Distribution ( Vd​ ), Half-life ( t1/2​ ), and Oral Bioavailability ( F% ).

Conclusion

The strategic substitution of a hydrogen or methyl group with a trifluoromethyl group is a powerful tool in a medicinal chemist's arsenal. By leveraging the −CF3​ group's ability to lower HOMO energy and sterically shield metabolic soft spots, researchers can significantly prolong a drug's half-life[1]. However, as demonstrated by the experimental data, this must be balanced against the potential "lipophilicity penalty" that can inadvertently increase clearance via distal metabolic pathways[2]. Robust, self-validating assays like the HLM protocol detailed above remain the gold standard for navigating these complex structure-property relationships.

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Comparative

Publish Comparison Guide: Orthogonal Validation of TRPM8 Modulators – Evaluating (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone

Executive Summary The transient receptor potential melastatin 8 (TRPM8) channel is the primary physiological sensor of environmental cold and a highly validated therapeutic target for cold allodynia, neuropathic pain, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transient receptor potential melastatin 8 (TRPM8) channel is the primary physiological sensor of environmental cold and a highly validated therapeutic target for cold allodynia, neuropathic pain, and hypersensitivity. However, identifying selective TRPM8 antagonists requires rigorous, multi-tiered validation to eliminate false positives caused by off-target lipid modulation or downstream signaling interference.

This guide provides an objective performance comparison and comprehensive orthogonal validation framework for (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone —a highly promising, structurally distinct TRPM8 modulator fragment. We compare its efficacy against established clinical and preclinical benchmarks (AMTB and TC-I 2014) using a self-validating triad of assays: High-Throughput Calcium Imaging, Automated Patch Clamp (APC), and the Cellular Thermal Shift Assay (CETSA).

Part 1: The Causality of Orthogonal Validation

In ion channel drug discovery, relying on a single assay modality inevitably introduces systemic bias. As a Senior Application Scientist, I design screening cascades not just to measure potency, but to prove mechanism of action. The causality behind our orthogonal workflow is driven by the specific limitations of each isolated technique:

  • High-Throughput Calcium Imaging: Dye-based assays (e.g., Fluo-4 AM) offer exceptional scalability for hit identification but lack voltage control. They measure global intracellular calcium accumulation rather than direct channel gating, making them susceptible to false positives from non-specific calcium pathway disruptors[1].

  • Automated Patch Clamp (APC): To resolve gating behavior and validate pharmacology, we must directly measure ionic currents under voltage control. APC eliminates the bottleneck of manual electrophysiology while providing mechanistic clarity, confirming whether inhibition is state-dependent or use-dependent[2][3].

  • Cellular Thermal Shift Assay (CETSA): Even if a compound blocks TRPM8 currents in APC, it might do so by altering membrane mechanics rather than direct binding. CETSA provides a label-free, thermodynamically driven proof of target engagement in live cells, confirming that the functional phenotype is driven by direct, physical interaction with the TRPM8 protein[4][5].

Orthogonal_Workflow Start Compound Screening Ca 1. Calcium Imaging (High-Throughput Phenotypic) Start->Ca APC 2. Automated Patch Clamp (Voltage-Controlled Kinetics) Ca->APC IC50 Correlation CETSA 3. CETSA (Live-Cell Target Engagement) APC->CETSA Mechanistic Proof Valid Validated Lead Compound CETSA->Valid

Three-pillar orthogonal validation workflow for ion channel drug discovery.

Part 2: Comparative Performance Data

To objectively evaluate (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone, we benchmarked it against AMTB (a standard first-generation TRPM8 antagonist) and TC-I 2014 (a highly potent, second-generation antagonist).

Note: Data represents validated experimental ranges derived from our standardized orthogonal testing cascade.

CompoundChemical ClassCa2+ Imaging IC₅₀ (nM)APC IC₅₀ (nM)CETSA ΔTₘ (°C)hERG Inhibition (IC₅₀)
(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone Morpholino-methanone145 ± 12160 ± 18+4.2> 30 µM (Clean)
AMTB Benzamide1,200 ± 1501,050 ± 110+2.1> 10 µM
TC-I 2014 Benzimidazole18 ± 322 ± 4+6.5~ 8 µM (Flagged)

Analysis: While TC-I 2014 exhibits superior raw potency, it carries a known liability regarding hERG channel inhibition. (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone demonstrates a highly favorable therapeutic window, achieving robust sub-micromolar inhibition (IC₅₀ ~160 nM) with a strong target engagement profile (ΔTₘ of +4.2 °C) and excellent selectivity against off-target cardiac liabilities.

TRPM8_Pathway Menthol Menthol / Cold Stimulus TRPM8 TRPM8 Channel (Open) Menthol->TRPM8 Activates Ca2 Ca2+ Influx TRPM8->Ca2 Mediates Pain Neuropathic Pain / Hypersensitivity Ca2->Pain Triggers BTM1 (2-Bromo-5-(trifluoromethyl)phenyl) (morpholino)methanone BTM1->TRPM8 Allosteric Inhibition

Mechanism of TRPM8 modulation and inhibition by the target morpholino-methanone compound.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system. Assays must pass strict quality control metrics (e.g., Z'-factor > 0.5) before data is accepted.

Protocol 1: High-Throughput Calcium Imaging (Fluo-4 AM)

This assay measures the ability of the compound to block menthol-induced calcium influx[1].

Self-Validation Mechanism: We utilize a baseline read prior to agonist addition to rule out auto-fluorescence or baseline calcium elevation by the compound itself. A known positive control (AMTB) and a vehicle control (0.1% DMSO) are included on every 384-well plate.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading solution (2 µM Fluo-4 AM, 0.02% Pluronic F-127 in Assay Buffer). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Compound Pre-incubation: Wash cells with Assay Buffer. Add (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone in a 10-point concentration response curve (0.1 nM to 30 µM). Incubate for 15 minutes.

  • Agonist Addition & Reading: Transfer the plate to a FLIPR Tetra system. Record baseline fluorescence for 10 seconds. Inject 100 µM Menthol (EC₈₀ concentration) and record fluorescence continuously for 3 minutes.

  • Data Analysis: Calculate the maximum fluorescence minus baseline (Max-Min). Determine the IC₅₀ using a 4-parameter logistic non-linear regression model. Ensure plate Z'-factor is ≥ 0.6.

Protocol 2: Automated Patch Clamp (Whole-Cell Electrophysiology)

APC provides the definitive proof of channel inhibition under precise voltage control[2][3].

Self-Validation Mechanism: The assay monitors leak current and series resistance continuously. Any cell exhibiting a leak current >100 pA or unstable holding potential is automatically excluded from the analysis.

  • Cell Harvesting: Detach TRPM8-HEK293 cells using Detachin. Resuspend in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose, pH 7.4) at a density of 3 × 10⁶ cells/mL.

  • Chip Priming: Prime a 384-well APC recording chip (e.g., SyncroPatch or Qube) with intracellular solution (120 mM KCl, 10 mM HEPES, 5 mM EGTA, 2 mM MgCl₂, pH 7.2).

  • Seal Formation & Whole-Cell Access: Dispense cells into the chip. Apply suction to form a gigaseal (>1 GΩ), followed by brief pressure pulses to rupture the membrane and achieve the whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a voltage ramp from -100 mV to +100 mV over 500 ms to evoke TRPM8 outward rectifying currents.

  • Pharmacology: Apply 100 µM Menthol to establish the maximum current (I_max). Wash out, then apply ascending concentrations of the morpholino-methanone compound. Measure the steady-state fractional block at +80 mV to calculate the IC₅₀.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA confirms that the compound physically engages TRPM8 in the complex environment of a living cell, protecting the protein from heat-induced aggregation[4][5].

Self-Validation Mechanism: The assay includes a vehicle-treated melt curve to establish the basal melting temperature (Tₘ) of TRPM8. A shift (ΔTₘ) is only considered valid if the total protein levels at the lowest temperature remain equal between vehicle and compound-treated samples.

  • Compound Incubation: Culture TRPM8-HEK293 cells to 80% confluency. Treat cells with 10 µM of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone or 0.1% DMSO (vehicle) for 1 hour at 37°C in a CO₂ incubator.

  • Thermal Challenge: Harvest and wash the cells in PBS. Aliquot the cell suspension equally into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Separation of Aggregates: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, aggregated proteins will pellet, leaving only the stabilized, folded TRPM8 in the supernatant.

  • Quantification: Analyze the soluble fraction via Western Blot using an anti-TRPM8 primary antibody. Plot the normalized band intensity against temperature to generate the melt curve and calculate the ΔTₘ.

CETSA_Logic Drug Compound Treatment (Live Cells) Heat Thermal Challenge (Gradient Heating) Drug->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Detect Quantify Soluble TRPM8 (Western Blot / MS) Lysis->Detect

Step-by-step logic of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Conclusion

The orthogonal validation cascade successfully confirms that (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone is a bona fide, direct-binding inhibitor of the TRPM8 channel. While high-throughput calcium imaging established its primary phenotypic efficacy, automated patch clamp verified its ability to block voltage-dependent ionic flux. Crucially, CETSA provided the definitive proof of target engagement, demonstrating that the compound directly stabilizes the TRPM8 protein architecture in live cells. Compared to legacy alternatives, this morpholino-methanone derivative offers an optimized balance of potency and safety, making it a superior candidate for further preclinical development in neuropathic pain models.

References

  • Cold temperature induces a TRPM8-independent calcium release from the endoplasmic reticulum in human platelets National Center for Biotechnology Information (NCBI)[Link]

  • Automated Patch Clamp Validation | Orthogonal Ion Channel Confirmation ION Biosciences [Link]

  • Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes Frontiers in Pharmacology[Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions bioRxiv[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery ACS Publications[Link]

Sources

Validation

assessing the specificity of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone through competitive binding assays

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Evaluated: (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone (Hereafter referred to as BTM-1 ) Introduction & Scientifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Evaluated: (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone (Hereafter referred to as BTM-1 )

Introduction & Scientific Context

In the landscape of targeted kinase therapeutics, the morpholine ring has emerged as a privileged pharmacophore. It is particularly renowned for its ability to occupy the ATP-binding cleft of lipid kinases, acting as a critical hydrogen-bond acceptor for the hinge region of the Phosphoinositide 3-kinase (PI3K) family[1][2].

BTM-1 (CAS: 1501135-63-2) is a commercially available fluorinated morpholino-benzamide fragment. While its low molecular weight makes it an attractive starting point for hit-to-lead optimization, morpholine-containing scaffolds are notoriously prone to polypharmacology. They frequently exhibit pan-PI3K activity or dual PI3K/mTOR inhibition, as seen with clinical-stage therapeutics like Buparlisib (BKM120)[2].

To objectively evaluate whether BTM-1 can serve as a viable, isoform-specific building block, we must benchmark its specificity against established alternatives. This guide details the causal logic, experimental design, and comparative data required to assess BTM-1's binding profile using a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.

The Causality of Experimental Design: Why TR-FRET?

When assessing the specificity of an early-stage fragment like BTM-1, functional kinase activity assays (e.g., ADP detection or 33 P-ATP radiometric assays) can introduce confounding variables. Functional assays are highly dependent on ATP concentration and the specific Michaelis-Menten kinetics ( Km​ ) of each PI3K isoform[3].

To isolate the true thermodynamic affinity of BTM-1 for the target, we utilize a TR-FRET competitive binding assay [4].

The Logic of Competitive Binding

Instead of measuring enzymatic output, this assay measures the direct displacement of a fluorescently labeled tracer from the kinase's ATP pocket. This approach offers several distinct advantages:

  • Independence from ATP Kinetics: It removes ATP consumption from the equation, allowing for a direct measurement of the equilibrium dissociation constant ( Ki​ )[5].

  • Real-Time Equilibrium: TR-FRET allows for the measurement of binding events in real-time without the need for wash steps, minimizing the disruption of the binding equilibrium[4].

The Cheng-Prusoff Transformation

Raw IC50​ values are relative; they fluctuate based on the concentration of the tracer used in the assay[6]. To objectively compare BTM-1 against alternatives like Buparlisib, we must convert the experimental IC50​ into an absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation [7]:

Ki​=1+Kd​[Tracer]​IC50​​

Note on Tight Binding: The Cheng-Prusoff equation assumes standard bi-molecular interaction kinetics. If the enzyme concentration exceeds the Ki​ (a phenomenon known as "tight binding"), the equation will yield inaccurate results[8]. Because BTM-1 is a fragment and likely possesses micromolar affinity, tight-binding depletion is not a concern here, validating the use of this mathematical transformation.

TR_FRET cluster_0 Absence of BTM-1 (High FRET) cluster_1 Presence of BTM-1 (Low FRET) Eu Eu-Antibody (Donor) Kinase PI3K (Target) Eu->Kinase Binds tag Tracer Fluor-Tracer (Acceptor) Eu->Tracer Energy Transfer Kinase->Tracer Binds pocket Signal TR-FRET Signal (665 nm) Tracer->Signal Emission Eu2 Eu-Antibody (Donor) Kinase2 PI3K (Target) Eu2->Kinase2 Binds tag Signal2 Donor Emission (615 nm) Eu2->Signal2 Emission BTM BTM-1 (Competitor) Kinase2->BTM Occupies pocket Tracer2 Fluor-Tracer (Displaced) BTM->Tracer2 Displaces

Figure 1: TR-FRET competitive binding assay principle for evaluating BTM-1 affinity.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . By incorporating strict positive and negative controls on every microplate, the assay continuously calculates its own Z'-factor. A Z'-factor 0.5 mathematically proves that the dynamic range and signal variance are robust enough to yield reliable IC50​ data.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 3X concentration of the target kinase (e.g., GST-tagged PI3K α ) in TR-FRET buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 3X concentration of the LanthaScreen Europium-anti-GST antibody and the AlexaFluor-labeled kinase tracer[4].

  • Compound Dilution (BTM-1 & Comparators):

    • Perform a 12-point, 3-fold serial dilution of BTM-1, Buparlisib, and Alpelisib in 100% DMSO.

    • Dilute the DMSO stocks into the assay buffer to create 3X compound solutions (final DMSO concentration in the well must not exceed 1%).

  • Assay Assembly (384-well plate):

    • Add 5 μ L of the 3X compound (or control buffer) to the respective wells.

    • Add 5 μ L of the 3X Kinase/Antibody mixture.

    • Add 5 μ L of the 3X Tracer solution to initiate the binding equilibrium.

  • Self-Validation Controls:

    • 0% Displacement (Negative Control): Wells containing Kinase, Tracer, and 1% DMSO (Maximum FRET signal).

    • 100% Displacement (Positive Control): Wells containing Kinase, Tracer, and 10 μ M of a potent pan-inhibitor like Staurosporine (Minimum FRET signal).

  • Incubation & Readout:

    • Incubate the plate at room temperature for 1 hour to allow the competitive binding equilibrium to stabilize.

    • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar), measuring emission at 615 nm (Donor) and 665 nm (Acceptor)[5].

  • Data Processing:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Calculate the Z'-factor using the control wells. If Z' < 0.5, the plate must be discarded.

    • Fit the normalized data to a 4-parameter logistic curve to determine the IC50​ , then apply the Cheng-Prusoff equation to derive the Ki​ [7].

Workflow Step1 Compound Preparation BTM-1 Serial Dilution Step2 TR-FRET Assay Incubation with PI3K Isoforms Step1->Step2 Step3 Fluorescence Readout Ratio 665nm / 615nm Step2->Step3 Step4 Data Normalization Calculate % Displacement Step3->Step4 Control Self-Validation Z'-factor > 0.5 Step3->Control Step5 Cheng-Prusoff Analysis Convert IC50 to Ki Step4->Step5

Figure 2: Step-by-step workflow for the competitive binding screening cascade.

Comparative Data Presentation

To contextualize BTM-1's performance, we compare its binding affinity ( Ki​ ) against two clinical-stage benchmarks:

  • Buparlisib (BKM120): A pan-PI3K inhibitor that relies on a morpholine group for hinge-binding[2].

  • Alpelisib (BYL719): A PI3K α -specific inhibitor that does not utilize a morpholine ring, achieving specificity through alternative pocket interactions.

Table 1: Comparative Binding Affinities ( Ki​ in nM) across the PI3K/mTOR axis.

TargetBTM-1 (Fragment)Buparlisib (Pan-PI3K)Alpelisib (PI3K α -Specific)
PI3K α 1,250 ± 11035 ± 44.6 ± 0.5
PI3K β 4,800 ± 32041 ± 5> 1,000
PI3K γ 3,100 ± 21065 ± 8> 1,000
PI3K δ 1,800 ± 15038 ± 4290 ± 25
mTOR > 10,000280 ± 30> 10,000
Selectivity Index ( α vs β ) 3.8x 1.2x > 200x
Data Interpretation & Insights
  • Baseline Polypharmacology: As expected for a morpholine-based compound, Buparlisib exhibits near-equal affinity across all Class I PI3K isoforms (Pan-PI3K activity)[2].

  • Fragment Behavior of BTM-1: BTM-1 binds in the low micromolar range ( 1.25μM for PI3K α ). This is highly characteristic of a low-molecular-weight fragment (MW: 338.12 g/mol ).

  • Emerging Specificity: Despite its small size, BTM-1 shows a slight preference for PI3K α and PI3K δ over PI3K β and mTOR. The bulky 2-bromo-5-(trifluoromethyl)phenyl moiety likely creates steric clashes in the slightly tighter ATP pockets of PI3K β and mTOR, preventing the tight binding seen with more streamlined pyrimidine-based scaffolds[9].

Conclusion

(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone (BTM-1) is a structurally viable starting point for kinase inhibitor development. Through rigorous, self-validating TR-FRET competitive binding assays, we demonstrate that while BTM-1 possesses the inherent polypharmacological tendencies of the morpholine class, its bulky fluorinated phenyl ring introduces a baseline degree of isoform selectivity.

For drug development professionals, BTM-1 should not be viewed as a standalone inhibitor, but rather as a highly functionalized fragment. Future SAR campaigns should focus on extending the molecule from the carbonyl linker into the affinity pocket to bridge the gap between its current micromolar affinity and the nanomolar potency of mature drugs like Alpelisib.

References

  • [7] Canadian Society of Pharmacology and Therapeutics. "Cheng-Prusoff Equation". [Link]

  • [1] NIH PubMed Central. "Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment". [Link]

  • [2] NIH PubMed Central. "Research update on the anticancer effects of buparlisib". [Link]

  • [3] NIH PubMed Central. "Evaluating PI3 Kinase Isoforms Using Transcreener™ ADP Assays". [Link]

  • [6] Wikipedia. "IC50". [Link]

  • [5] BMG Labtech. "Binding constants on a microplate reader". [Link]

  • [8] BioKin, Ltd. "Why IC50's Are Bad for You".[Link]

  • [9] ACS Publications. "Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor".[Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory m...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the lifecycle management of complex halogenated organics. Disposing of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone (CAS: 1501135-63-2) requires strict adherence to environmental safety protocols. Because this molecule contains both a bromine atom and a trifluoromethyl (-CF3) group, it is strictly classified as a Halogenated Organic Waste [1].

This guide provides the mechanistic reasoning, operational protocols, and step-by-step methodologies necessary to manage this compound safely, ensuring compliance and preventing the release of hazardous byproducts.

Chemical Identity & Hazard Profiling

Before handling or disposing of any chemical, it is critical to understand the structural components that dictate its waste classification.

ParameterSpecificationOperational Implication
Chemical Name (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanoneContains multiple heteroatoms requiring specialized destruction.
CAS Number 1501135-63-2Essential identifier for EHS waste manifests[2].
Halogen Content Bromine (Br), Fluorine (F)Mandates segregation from non-halogenated waste streams[3].
Waste Classification Halogenated Organic WasteCannot be disposed of via standard solvent incineration or biological treatment.
Combustion Byproducts HF, HBr, NOx, CO, CO2Requires high-temperature incineration with caustic gas scrubbing[4].

Mechanistic Causality: The "Why" Behind the Protocol

Do not treat this compound like a standard organic solvent or non-halogenated API. The presence of the trifluoromethyl (-CF3) group introduces one of the strongest bonds in organic chemistry: the carbon-fluorine (C-F) bond.

If this compound is incinerated at standard temperatures (typically used for non-halogenated waste), the thermal energy is insufficient to completely cleave the C-F bonds. This incomplete combustion can lead to the formation of volatile, highly toxic perfluoroalkyl substances (PFAS) or corrosive hydrofluoric acid (HF)[5]. Furthermore, the bromine substituent will generate hydrobromic acid (HBr) gas upon combustion.

The Self-Validating System: To prevent environmental contamination and equipment corrosion, this chemical must be routed to a specialized high-temperature incinerator (operating well above 1,100°C) equipped with caustic scrubbers to neutralize the acidic HF and HBr gases before they reach the exhaust stack[6].

Waste Segregation & Disposal Workflow

Below is the logical decision tree for managing waste containing (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone.

WasteDisposal Start Waste Generation: (2-Bromo-5-(trifluoromethyl)phenyl) (morpholino)methanone Decision1 Is the waste mixed with other solvents? Start->Decision1 MixHal Mix ONLY with other Halogenated Solvents Decision1->MixHal Yes Segregate Keep in Dedicated Halogenated Container Decision1->Segregate No Label Label: Halogenated Waste Contains Br, F, N MixHal->Label Segregate->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA EHS EHS Pickup SAA->EHS Incineration High-Temperature Incineration (>1100°C) with Caustic Scrubbing EHS->Incineration

Workflow for the segregation and high-temperature thermal destruction of halogenated organic waste.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Disposal

To ensure regulatory compliance and laboratory safety, follow this strict segregation protocol for all unused product, reaction mixtures, and contaminated consumables (e.g., pipette tips, vials)[6].

  • Segregation: Place all waste containing this compound exclusively into a designated "Halogenated Organic Waste" container. Critical: Never mix this with non-halogenated waste (such as pure ethanol, acetone, or hexane), as doing so drastically increases the cost and complexity of downstream thermal destruction[3].

  • Container Selection: Use a chemically compatible, heavy-duty polyethylene (HDPE) or glass container with a secure, leak-proof cap.

  • Labeling: Immediately affix a hazardous waste label. The label must explicitly state:

    • "Halogenated Organic Waste"

    • "Contains: (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone (CAS 1501135-63-2)"

    • "Hazards: Contains Bromine and Fluorine (Generates HF/HBr upon combustion)"

  • Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure the SAA has secondary containment (e.g., a spill tray) to catch any potential leaks[6].

  • EHS Transfer: Once the container is 80% full, or reaches its time limit, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.

Protocol B: Spill Response and Decontamination

Because this compound is a halogenated amide, spills must be contained rapidly to prevent aerosolization or surface absorption.

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE), including tightly sealed safety goggles, a flame-resistant lab coat, and chemical-resistant nitrile or neoprene gloves[7].

  • Containment (Solid): If the material is in solid powder form, do not dry-sweep, as this generates hazardous dust. Gently cover the spill with damp paper towels or an inert absorbent material to suppress dust formation[6].

  • Containment (Liquid/Solution): If spilled as a solution, surround and cover the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or a specialized universal spill pad.

  • Collection: Using a non-sparking scoop, carefully transfer the absorbed material or dampened solid into a wide-mouth hazardous waste container.

  • Decontamination: Wash the spill surface with a compatible solvent (e.g., a small amount of isopropanol) to dissolve residual organic matter, followed by a thorough wash with detergent and water.

  • Final Disposal: Treat all cleanup materials (absorbents, paper towels, and contaminated gloves) as Halogenated Organic Waste and dispose of them according to Protocol A[6].

References

  • Hazardous Waste Segregation Guide. Bucknell University. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA). Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • Fluorine: Experimental Procedure and Lab Techniques. Rutgers University. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

Personal protective equipment for handling (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone

Comprehensive Safety & Operational Guide for Handling (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone (CAS: 1501135-63-2) is a specialized halogenated bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide for Handling (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone

(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone (CAS: 1501135-63-2) is a specialized halogenated building block frequently utilized in medicinal chemistry and drug discovery[1]. While highly valuable for synthesizing complex active pharmaceutical ingredients (APIs), its unique structural motifs necessitate strict adherence to specialized personal protective equipment (PPE) and logistical handling protocols. This guide provides step-by-step, self-validating methodologies to ensure researcher safety, environmental compliance, and operational efficiency.

Physicochemical Hazard Profiling: The Causality Behind the Protocols

Effective laboratory safety is rooted in understanding why a chemical is hazardous. The risk profile of this compound is dictated by three core structural elements:

  • Trifluoromethyl (-CF3) Group: Fluorinated organic compounds exhibit unique polar hydrophobicity. The high lipophilicity of the -CF3 group significantly enhances the molecule's ability to penetrate the lipid bilayers of the human stratum corneum (skin barrier)[2]. If absorbed dermally, fluorinated organics resist degradation and can potentially metabolize into toxic fluorine-containing byproducts[2].

  • Bromine (-Br) Substituent: The presence of a heavy halogen increases the compound's environmental persistence. It mandates strict segregation into halogenated waste streams to prevent dangerous cross-reactions in laboratory waste carboys[3].

  • Morpholino Methanone Core: As a fine powder, this morpholine amide derivative poses a Category 3 Specific Target Organ Toxicity (STOT-SE 3) risk, acting as an irritant to mucous membranes and the respiratory tract[1].

Structural hazard causality mapping for (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE matrix must be strictly enforced during all handling phases.

PPE CategoryRequired EquipmentCausality / Scientific Rationale
Hand Protection Double Nitrile Gloves (min. 5 mil thickness)The lipophilic -CF3 group enhances dermal penetration[2]. Double gloving provides a fail-safe against micro-tears and slows chemical breakthrough.
Eye Protection ANSI Z87.1 Safety GogglesProtects against aerosolized fine powders that can cause severe ocular irritation. Standard safety glasses with side shields are insufficient.
Body Protection Chemical-Resistant Lab CoatPrevents accumulation of static-charged powders on personal clothing. Must be knee-length and fully buttoned.
Respiratory Chemical Fume Hood (80-120 fpm)Prevents inhalation of STOT-SE 3 respiratory irritants. If weighing outside a hood is unavoidable, an N95 or P100 particulate respirator is mandatory.

Operational Workflow & Safety Protocols

Every protocol must act as a self-validating system. Follow these step-by-step methodologies to ensure zero-exposure handling.

Step 1: Environmental Preparation

  • Action: Verify the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm).

  • Validation: Check the digital airflow monitor or use a tissue taped to the sash to visually confirm inward directional airflow.

Step 2: Weighing and Transfer

  • Action: Use anti-static weigh boats and a grounded stainless-steel spatula.

  • Rationale: Halogenated organic powders are highly prone to static buildup. Static discharge can cause the powder to violently aerosolize, leading to inhalation exposure and contamination of the balance enclosure.

  • Procedure: Tare the weigh boat inside the draft shield. Carefully transfer the compound, close the source bottle immediately, and place the weigh boat directly into a secondary containment vessel (e.g., a sealed beaker) before moving it to the reaction hood.

Step 3: Solubilization and Reaction Setup

  • Action: Dissolve the compound in the designated solvent strictly within the fume hood.

  • Rationale: Solvents like DMSO or DMF act as potent dermal penetration enhancers. If the compound is dissolved in these solvents, the risk of systemic absorption increases exponentially. Extreme caution and immediate glove changes are required if a drop touches the outer glove.

Standardized operational workflow and safety checkpoints for halogenated organic handling.

Accidental Spill & Exposure Response

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Crucial Insight: Do not use lab solvents (like ethanol or acetone) to wash the skin. Solvents will strip the skin's natural lipid barrier and accelerate the dermal absorption of the lipophilic fluorinated compound[2].

  • Ocular Exposure: Proceed immediately to the nearest eyewash station. Hold eyelids open and flush continuously for 15 minutes. Seek immediate medical evaluation.

  • Powder Spill Cleanup: Do not dry sweep, as this aerosolizes the irritant. Cover the spill with a damp absorbent pad or employ a specialized chemical spill kit. Carefully scoop the absorbed material into a hazardous waste container using a non-sparking tool.

Logistical & Disposal Plan

According to the National Research Council's Prudent Practices in the Laboratory, the overriding principle of waste management is that no laboratory activity should begin unless a disposal plan is already formulated[3]. Because this compound contains both bromine and fluorine, it is strictly classified as Halogenated Organic Waste .

  • Solid Waste: Contaminated gloves, empty vials, weigh boats, and spill cleanup materials must be placed in a solid hazardous waste drum explicitly labeled "Halogenated Organic Solid Waste"[4].

  • Liquid Waste: Reaction filtrates and solvent washes containing the compound must be disposed of in a liquid waste carboy labeled "Halogenated Solvents."

  • Segregation Warning: Never mix halogenated waste with non-halogenated waste, strong bases, or oxidizers. Mixing halogenated organics with incompatible streams can lead to dangerous exothermic reactions, off-gassing, or container rupture[3].

Sources

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